1-(4-Bromo-3-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOFFKNHQTQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171899 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
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Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-58-9 | |
| Record name | 1-(4-Bromo-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18640-58-9 | |
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| Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
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| Record name | 1-(4-bromo-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)ethanone (CAS 18640-58-9): Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(4-Bromo-3-nitrophenyl)ethanone, a key chemical intermediate for professionals in pharmaceutical research, drug development, and synthetic organic chemistry. Moving beyond a simple data sheet, this document elucidates the compound's core characteristics, provides detailed experimental protocols, and explores its synthetic utility, grounding all information in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 4'-Bromo-3'-nitroacetophenone, is a disubstituted acetophenone derivative. Its structure is characterized by a phenyl ring functionalized with an acetyl group, a bromine atom, and a nitro group. This specific arrangement of functional groups—an electron-withdrawing acetyl group, a deactivating but ortho-, para-directing bromo group, and a strongly deactivating nitro group—dictates its chemical reactivity and makes it a valuable precursor for constructing more complex molecular architectures.[1] The compound typically appears as a very slightly yellow to orange solid, a characteristic often imparted by the nitro aromatic system.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18640-58-9 | [2] |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4'-Bromo-3'-nitroacetophenone, 3-Nitro-4-bromoacetophenone | [1][3] |
| Appearance | Solid, very slightly yellow to orange powder | |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg | |
| Solubility | Generally more soluble in organic solvents than in water | |
| Storage | Store at room temperature | [3] |
Synthesis Protocol: Electrophilic Nitration of 4-Bromoacetophenone
The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution (nitration) of 4-bromoacetophenone. This reaction leverages the directing effects of the substituents on the starting material. The acetyl group is a meta-director, while the bromo group is an ortho-, para-director. The position ortho to the bromine and meta to the acetyl group is C-3, making it the primary site for nitration.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by adding 1.0 equivalent of concentrated nitric acid (65-70%) to 2.0 equivalents of concentrated sulfuric acid (98%). Allow the mixture to cool to room temperature and then chill in an ice bath.
-
Reaction Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, with 1.0 equivalent of 4-bromoacetophenone.
-
Dissolution: Add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Nitration: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred solution of 4-bromoacetophenone. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. Causality Note: Exceeding this temperature significantly increases the risk of forming dinitrated or other side products and poses a safety hazard due to the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a solid.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This step is critical to remove residual strong acids.
-
Purification: The crude product can be purified by recrystallization. Methanol is a suitable solvent for this purpose.[4] Dissolve the crude solid in a minimum amount of hot methanol, filter while hot if necessary to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum.
Spectral Analysis and Characterization
Characterization of the final product is essential to confirm its identity and purity. While publicly available, citable, high-resolution spectra are limited, the expected spectral data can be reliably predicted based on the molecular structure.
| Analysis | Expected Data |
| ¹H NMR | ~2.7 ppm (s, 3H): Methyl protons of the acetyl group. ~7.9-8.5 ppm (m, 3H): Aromatic protons. Expect a doublet for the proton at C-5 (ortho to acetyl), a doublet of doublets for the proton at C-6 (between bromo and acetyl), and a doublet for the proton at C-2 (between nitro and acetyl). |
| ¹³C NMR | ~27 ppm: Methyl carbon (CH₃). ~115-140 ppm: Aromatic carbons. Expect 6 distinct signals due to the lack of symmetry. The carbon bearing the bromine (C-4) and the carbon bearing the acetyl group (C-1) will be in this region. ~150 ppm: Aromatic carbon attached to the nitro group (C-3). ~195 ppm: Carbonyl carbon (C=O). |
| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1690-1710: Strong C=O (ketone) stretch. ~1520-1550 & 1340-1360: Strong asymmetric and symmetric NO₂ stretches, respectively. ~1050-1100: C-Br stretch. |
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the diverse reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular complexity.
-
Carbonyl Group Chemistry: The acetyl group's ketone is susceptible to nucleophilic attack, reduction to an alcohol, or can serve as a handle for forming heterocycles like pyrazoles or thiazoles.
-
Nitro Group Transformation: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in medicinal chemistry, as the resulting 3-amino-4-bromoacetophenone is a versatile building block for synthesizing a wide range of heterocyclic scaffolds, such as quinolines, benzimidazoles, and other structures found in bioactive molecules.
-
Aromatic Halogen Chemistry: The bromine atom is a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the core phenyl ring to other fragments of a target molecule.
This strategic combination of functionalities makes the compound an ideal starting point for synthesizing inhibitors of various enzymes or receptor ligands. For instance, brominated aromatic compounds are frequently used as precursors in the development of kinase inhibitors, antivirals, and antibacterial agents.
Quality Control and Analytical Methodology
To ensure the suitability of this compound for subsequent synthetic steps, particularly in a drug development context, rigorous quality control is necessary. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.
A typical reverse-phase (RP) HPLC method can be employed for analysis.[5][6]
-
Column: C18 stationary phase (e.g., Newcrom R1).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Acid Modifier: A small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid) is typically added to ensure sharp peak shapes.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
The identity of the compound can be confirmed by comparing the retention time to a certified reference standard and by mass spectrometry (MS), which should show the characteristic isotopic pattern for a monobrominated compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Minimize dust generation.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
- Sabt A, Korycka-Machala M, Kassem AF, et al. Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Des Devel Ther. 2026;20:1-17. [Link]
- PubChem. Compound Summary for CID 87737, 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 9, 2026. [Link]
- SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. Published May 17, 2018. Accessed January 9, 2026. [Link]
- YouTube. sample 13C NMR spectra of compounds with common functional groups. Published October 7, 2022. Accessed January 9, 2026. [Link]
- NIST. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
- Oregon State University. 1H NMR Chemical Shift. Accessed January 9, 2026. [Link]
- SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. Published May 17, 2018. Accessed January 9, 2026. [Link]
- SpectraBase. 1-(4-Nitrophenyl)ethanone. Accessed January 9, 2026. [Link]
- SpectraBase. 1-(4-Nitrophenyl)ethanone. Accessed January 9, 2026. [Link]
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Published September 20, 2024. Accessed January 9, 2026. [Link]
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An In-depth Technical Guide to 4'-Bromo-3'-nitroacetophenone: Synthesis, Reactions, and Applications
Introduction
4'-Bromo-3'-nitroacetophenone is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a ketone, a nitro group, and a bromine atom, provides multiple reaction sites for derivatization, making it a valuable building block for the synthesis of a wide array of more complex molecules.[1] This guide offers a comprehensive overview of the synthesis, key chemical transformations, and practical applications of 4'-bromo-3'-nitroacetophenone, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
4'-Bromo-3'-nitroacetophenone is a white to slightly yellow amorphous powder.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNO₃ | [3] |
| Molecular Weight | 244.04 g/mol | [3] |
| CAS Number | 18640-58-9 | [3] |
| Melting Point | 117-121 °C | [4] |
| Appearance | White to slightly yellow amorphous powder | [2] |
| Solubility | Slightly soluble in water, soluble in organic solvents like acetone and ethanol. | [5] |
Spectroscopic Characterization
The structural elucidation of 4'-bromo-3'-nitroacetophenone is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region typically shows a complex splitting pattern due to the substitution on the benzene ring.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and acetyl groups and the halogen atom. While predicting the exact shifts can be complex, empirical data and computational models are used for assignments.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. Key peaks include a strong absorption for the carbonyl (C=O) stretching of the ketone, and strong absorptions for the symmetric and asymmetric stretching of the nitro (NO₂) group.[8]
-
MS (Mass Spectrometry): The mass spectrum confirms the molecular weight of the compound, showing a molecular ion peak corresponding to its mass. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) is a key feature in the mass spectrum.[8]
Synthesis of 4'-Bromo-3'-nitroacetophenone
The most common and direct synthesis of 4'-bromo-3'-nitroacetophenone involves the electrophilic aromatic substitution (nitration) of 4'-bromoacetophenone.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 4'-bromoacetophenone proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger acid, sulfuric acid, to form a protonated nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).[5][9]
-
Nucleophilic Attack: The aromatic ring of 4'-bromoacetophenone, acting as a nucleophile, attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[10]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4'-bromo-3'-nitroacetophenone.[4]
Detailed Experimental Protocol: Nitration of 4'-Bromoacetophenone
Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. A thorough risk assessment must be conducted before proceeding, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11][12]
Materials:
-
4'-Bromoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4'-bromoacetophenone. Cool the flask in an ice-water bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 4'-bromoacetophenone with constant stirring, ensuring the temperature is maintained below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Nitration Reaction: Add the chilled nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition to minimize the formation of byproducts.[13]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 4'-bromo-3'-nitroacetophenone.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-bromo-3'-nitroacetophenone as a crystalline solid.[14]
Key Chemical Transformations
The presence of three distinct functional groups in 4'-bromo-3'-nitroacetophenone allows for a variety of selective chemical transformations, making it a valuable synthetic intermediate.
Selective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial transformation, as the resulting aminobenzophenone scaffold is a common motif in pharmacologically active compounds. The challenge lies in reducing the nitro group without affecting the ketone or the aryl bromide.
Causality in Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd/C): While effective for nitro group reduction, standard catalytic hydrogenation with palladium on carbon can also lead to the reduction of the ketone and dehalogenation of the aryl bromide. Therefore, this method is often not ideal for this specific transformation.[3]
-
Metal/Acid Systems (Sn/HCl, Fe/HCl): These are classic and robust methods for the selective reduction of aromatic nitro groups in the presence of carbonyls. Tin (II) chloride (SnCl₂) in a solvent like ethanol is a particularly mild and effective reagent for this purpose.[3][15]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can offer good selectivity under milder conditions than high-pressure hydrogenation.[3]
Detailed Experimental Protocol: Reduction with Tin(II) Chloride
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4'-bromo-3'-nitroacetophenone in ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.
-
Extraction and Purification: Filter the mixture to remove the tin salts. Extract the filtrate with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3'-amino-4'-bromoacetophenone. Further purification can be achieved by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[16]
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (4'-bromo-3'-nitroacetophenone) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., a boronic acid) reacts with the palladium(II) intermediate in the presence of a base, transferring its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4'-Bromo-3'-nitroacetophenone
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4'-bromo-3'-nitroacetophenone, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Addition of Solvent and Catalyst: Add the solvent and the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[2]
-
Work-up and Purification: Cool the reaction mixture, dilute it with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Research and Drug Development
4'-Bromo-3'-nitroacetophenone is a valuable starting material for the synthesis of a variety of compounds with potential biological activity. Its derivatives have been investigated for applications in several therapeutic areas:
-
Anticancer Agents: The aminobenzophenone core, accessible from 4'-bromo-3'-nitroacetophenone, is a feature of some anticancer compounds.[1]
-
Anti-inflammatory Agents: Derivatives of this compound have been explored for their potential as anti-inflammatory drugs.[1]
-
Agrochemicals: The structural motifs derived from 4'-bromo-3'-nitroacetophenone are also found in some agrochemicals.[1]
Safety and Handling
4'-Bromo-3'-nitroacetophenone should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[9]
The synthesis of 4'-bromo-3'-nitroacetophenone via nitration requires special attention to safety due to the use of strong, corrosive, and oxidizing acids. The reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.[17][18]
Conclusion
4'-Bromo-3'-nitroacetophenone is a strategically important building block in organic synthesis, offering multiple avenues for chemical modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid scientists in leveraging the synthetic potential of this versatile compound.
References
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook.
- EH&S. (n.d.). Nitric Acid Safety.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2053.
- STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
- From Chem To Chem. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone.
- Jack Westin. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Syntheses. (n.d.). Acetophenone, m-nitro-.
- University of Washington. (2024). Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- YouTube. (2019). nitration of aromatic compounds.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
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- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
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- PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 28(24), 104560.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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- ResearchGate. (n.d.). Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook.
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An In-Depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)ethanone (CAS: 18640-58-9): Properties, Synthesis, and Applications
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a molecule is often defined by the versatility of its functional groups. 1-(4-Bromo-3-nitrophenyl)ethanone, also known as 4'-Bromo-3'-nitroacetophenone, is a prime exemplar of such a versatile building block.[1] Its trifunctional nature—possessing a reactive ketone, a reducible nitro group, and a bromine atom amenable to a host of cross-coupling reactions—makes it a highly valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth analysis of its core properties, reactivity, spectral characteristics, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage this compound in their synthetic workflows.
Section 1: Core Chemical Identity
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity. This compound is an aromatic ketone with the CAS Registry Number 18640-58-9.[1][3][4][5][6][7] Its structure is characterized by a benzene ring substituted at positions 1, 3, and 4 with an acetyl group, a nitro group, and a bromine atom, respectively.
-
The Ketone Group: As a typical ketone, the carbonyl carbon is electrophilic and susceptible to nucleophilic addition. [1]It can be reduced to a secondary alcohol (using agents like NaBH₄), converted to an oxime, or serve as an electrophile in aldol or similar condensation reactions. The adjacent methyl protons are acidic and can be deprotonated to form an enolate for further functionalization.
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group. Its most common and synthetically valuable transformation is its reduction to an aniline (-NH₂). This is readily achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting amine is a versatile functional group, enabling amide bond formation, diazotization, and other transformations.
-
The Bromine Atom: The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is arguably its most powerful feature, allowing for the introduction of a wide array of aryl, alkyl, or alkyne substituents. Furthermore, the presence of the strongly deactivating nitro group ortho to the bromine activates it towards nucleophilic aromatic substitution (SₙAr) with suitable nucleophiles.
Section 5: Proposed Synthetic Protocol: Friedel-Crafts Acylation
A reliable method for the preparation of this compound is the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene. The strong deactivating effect of the nitro group directs the incoming acyl group to the position para to the bromine atom.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. After the addition is complete, add 1-bromo-2-nitrobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.
Section 6: Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.
Table 4: GHS Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4]|
-
Handling: Use in a well-ventilated area or a chemical fume hood. [8]Avoid generation of dust. [8][9]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [4][8]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [8][9]- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound stands out as a strategically valuable intermediate in organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its orthogonal reactivity profile make it an ideal starting point for the synthesis of a diverse range of target molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics is the key to unlocking its full synthetic potential, enabling the efficient and creative construction of novel chemical entities.
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A Comprehensive Technical Guide to 1-(4-Bromo-3-nitrophenyl)ethanone (CAS: 18640-58-9) for Pharmaceutical and Chemical Research
Abstract
This technical guide provides an in-depth analysis of 1-(4-Bromo-3-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the molecule's core identity, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and a thorough exploration of its chemical reactivity. By presenting this information with field-proven insights and authoritative references, this guide serves as a critical resource for leveraging this versatile compound in advanced organic synthesis and medicinal chemistry applications.
Core Molecular Identity & Physicochemical Properties
This compound is an aromatic ketone featuring a strategically substituted phenyl ring. The presence of three distinct functional groups—a ketone, a bromine atom, and a nitro group—makes it a highly valuable and versatile building block in synthetic chemistry.[1]
Nomenclature and Identifiers
Correctly identifying a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 18640-58-9 | [2][3] |
| Molecular Formula | C₈H₆BrNO₃ | [2][3][4] |
| Molecular Weight | 244.04 g/mol | [2][3] |
| InChI Key | YFVOFFKNHQTQQE-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)[O-] | [2][3] |
| Synonyms | 4'-Bromo-3'-nitroacetophenone, 4-Bromo-3-nitroacetophenone | [1][2] |
Molecular Structure
The spatial arrangement of the functional groups dictates the molecule's reactivity. The bromo and nitro groups are ortho to each other, and the acetyl group is para to the bromine. This substitution pattern has significant implications for the molecule's electronic properties and synthetic utility.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid, often described as a yellow to orange solid | [1] |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg (calculated) | |
| Solubility | Generally more soluble in organic solvents than in water | [1] |
| Flash Point | 120.4 °C |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Retrosynthetic Analysis & Strategic Considerations
The most logical retrosynthetic disconnection is at the bond between the aromatic ring and the acetyl group's carbonyl carbon. This reveals 1-bromo-2-nitrobenzene as the aromatic starting material and an acetylating agent (like acetyl chloride or acetic anhydride) as the electrophile source.
-
Choice of Starting Material: 1-bromo-2-nitrobenzene is selected because the directing effects of its substituents guide the incoming acetyl group to the correct position. The nitro group is a powerful deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. The position para to the bromine (and meta to the nitro group) is the most sterically accessible and electronically favored site for substitution.
-
Choice of Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acetylating agent, forming a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the aromatic ring.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Reactant Addition: Suspend the AlCl₃ in a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 1.1 equivalents) to the stirred suspension. A complex will form as the Lewis acid coordinates to the acetyl chloride.
-
Substrate Addition: Dissolve 1-bromo-2-nitrobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction. Causality Note: This exothermic step must be done cautiously to control the release of heat and HCl fumes.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Purification and Characterization Workflow
A self-validating protocol requires rigorous purification and unambiguous characterization to confirm the identity and purity of the final compound.
Caption: Standard workflow for purification and validation.
Spectroscopic Validation
-
Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for the carbonyl (C=O) stretch of the ketone at ~1680-1700 cm⁻¹ and for the asymmetric and symmetric stretches of the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should reveal a singlet for the methyl protons (-CH₃) at ~2.6 ppm and distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the phenyl ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (244.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its capacity to serve as a versatile scaffold for building more complex molecules, a critical aspect of modern pharmaceutical synthesis.[5]
Overview of Reactive Sites
The molecule possesses three primary sites for chemical modification, allowing for a diverse range of subsequent reactions.
Caption: Key reactive sites on the this compound scaffold.
Key Transformations and Their Significance
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in drug development, as the resulting aniline derivative is a precursor to a vast array of heterocyclic compounds, amides, and sulfonamides.
-
Nucleophilic Addition/Condensation at the Carbonyl Group: The ketone functionality allows for reactions such as aldol condensations, Wittig reactions, and reductive aminations, enabling the extension of the carbon skeleton or the introduction of new functional groups.
-
Palladium-Catalyzed Cross-Coupling at the C-Br Bond: The aryl bromide is an excellent handle for powerful C-C and C-N bond-forming reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the precise and efficient introduction of diverse aryl, alkyl, or amino substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The reactivity of similar bromo-nitroaromatic compounds has been explored in various contexts.[6]
Role as a Scaffold in Medicinal Chemistry
Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and enzyme inhibition properties.[7] The nitro group often acts as a key pharmacophore, and its presence in this scaffold makes it an attractive starting point for developing new therapeutic agents. By selectively modifying the three reactive sites, medicinal chemists can systematically explore chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this compound.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.
| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | [2] |
| STOT SE 3 | H335: May cause respiratory irritation | Warning | GHS07 | [2] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8] The compound is stable under normal conditions.
Conclusion
This compound is more than a simple chemical; it is a strategic synthetic intermediate offering multiple avenues for molecular elaboration. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable tool for researchers in both academic and industrial settings. This guide has provided the foundational knowledge required to handle, synthesize, and strategically utilize this compound, empowering scientists to accelerate their research and development programs.
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solubility of 4'-bromo-3'-nitroacetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 4'-bromo-3'-nitroacetophenone in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-bromo-3'-nitroacetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the critical role of solubility in drug development, process chemistry, and analytical method development, this document synthesizes known physicochemical properties with established theoretical principles of solubility. In the absence of extensive published quantitative data, this guide presents a detailed, field-proven experimental protocol for the systematic determination of the solubility of 4'-bromo-3'-nitroacetophenone in a range of common organic solvents. This protocol is designed to be a self-validating system, ensuring researchers can generate reliable and reproducible data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for working with this compound.
Introduction: The Significance of Solubility for 4'-bromo-3'-nitroacetophenone
4'-bromo-3'-nitroacetophenone is an electron-deficient acetophenone derivative with significant applications in organic synthesis. Its molecular structure, featuring a substituted aromatic ring, imparts a specific set of physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for several reasons:
-
Reaction Kinetics and Purity: In synthetic organic chemistry, the solubility of reactants in the reaction medium directly influences reaction rates and the formation of byproducts. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and purification challenges.
-
Crystallization and Purification: The purification of 4'-bromo-3'-nitroacetophenone, often achieved through recrystallization, is fundamentally dependent on its differential solubility in a given solvent at varying temperatures.
-
Drug Development and Formulation: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of bioavailability and the feasibility of different formulation strategies.
-
Analytical Chemistry: Accurate quantification and characterization of 4'-bromo-3'-nitroacetophenone using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require its complete dissolution in a suitable solvent.
This guide will provide both the foundational knowledge and the practical tools necessary to address these solubility-related challenges.
Physicochemical Properties of 4'-bromo-3'-nitroacetophenone
A thorough understanding of the physical and chemical properties of 4'-bromo-3'-nitroacetophenone is the cornerstone of predicting and experimentally determining its solubility. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4'-bromo-3'-nitroacetophenone | [2][3] |
| CAS Number | 18640-58-9 | [3][4] |
| Molecular Formula | C₈H₆BrNO₃ | [2][3][5] |
| Molecular Weight | 244.04 g/mol | [2][6] |
| Appearance | White to pale yellow powder/crystalline solid | [2][4][7] |
| Melting Point | 115-121 °C | [2][4] |
| Boiling Point | 275.4 °C | [6] |
| General Solubility | Slightly soluble in water; soluble in organic solvents like acetone and ethanol. | [7] |
The structure of 4'-bromo-3'-nitroacetophenone, with its polar nitro and ketone functional groups and a relatively nonpolar brominated benzene ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its solubility. We can anticipate good solubility in polar aprotic solvents that can interact with the polar functional groups, as well as in some polar protic solvents. Its solubility in nonpolar solvents is expected to be more limited.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid like 4'-bromo-3'-nitroacetophenone in a solvent is a thermodynamically driven process. It can be understood as the balance between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).
Several factors influence this balance:
-
Solute-Solvent Interactions: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent are the primary drivers of solubility. For 4'-bromo-3'-nitroacetophenone, the polar ketone and nitro groups can participate in strong dipole-dipole interactions with polar solvents.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role. Polar solvents are generally better at solvating polar molecules.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the 4'-bromo-3'-nitroacetophenone molecules together in the crystal lattice must be overcome by the solvation energy for dissolution to occur.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 4'-bromo-3'-nitroacetophenone. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
4'-bromo-3'-nitroacetophenone (purity ≥98%)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Experimental Workflow Diagram
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-bromo-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Date: January 9, 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-bromo-3'-nitroacetophenone. As a valuable intermediate in organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document delves into the theoretical principles governing the observed chemical shifts and coupling constants, offers a detailed experimental protocol for data acquisition, and presents a complete spectral assignment. The synergistic electron-withdrawing effects of the bromo and nitro substituents, alongside the acetyl group, create a distinct and predictable spectral pattern that is systematically elucidated herein. This guide is intended to serve as a practical resource for researchers in synthetic chemistry, drug discovery, and analytical sciences.
Introduction: The Structural and Spectroscopic Significance of 4'-bromo-3'-nitroacetophenone
4'-bromo-3'-nitroacetophenone, with the molecular formula C₈H₆BrNO₃, is a polysubstituted aromatic ketone of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic precursor stems from the diverse reactivity of its functional groups: the ketone for further elaboration, the nitro group for reduction to an amine, and the bromo substituent for participation in cross-coupling reactions. Accurate and unambiguous characterization of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[2][3]
This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 4'-bromo-3'-nitroacetophenone. We will explore the underlying principles of chemical shift and spin-spin coupling as they pertain to this specific molecule, paying close attention to the influence of the electron-withdrawing bromo and nitro groups on the aromatic ring. A step-by-step protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results. The core of this document is a thorough analysis and assignment of all proton and carbon signals, supported by predicted spectral data and comparison with analogous compounds.
Theoretical Principles: Understanding Substituent Effects
The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus.[4] In 4'-bromo-3'-nitroacetophenone, the acetyl, bromo, and nitro groups all exert significant electron-withdrawing effects, which deshield the aromatic protons and carbons, causing their resonances to appear at a lower field (higher ppm values).
-
Inductive and Resonance Effects: Both the bromo and nitro substituents are electronegative and withdraw electron density from the aromatic ring through the sigma bond framework (inductive effect).[5] Furthermore, the nitro group and the acetyl group are strong resonance-withdrawing groups, delocalizing electron density from the ortho and para positions.[6] The interplay of these effects results in a predictable pattern of deshielding for the aromatic protons and carbons.
The following diagram illustrates the molecular structure and the expected electronic influences of the substituents.
Figure 1: Structure of 4'-bromo-3'-nitroacetophenone with atom numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of the NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of 4'-bromo-3'-nitroacetophenone.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this polarity. For the purpose of this guide, we will consider the spectra to be acquired in CDCl₃.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of 4'-bromo-3'-nitroacetophenone in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most high-quality deuterated solvents already contain TMS.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade the spectral resolution.
3.2. NMR Data Acquisition
The following is a general workflow for acquiring 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
Figure 2: A generalized workflow for NMR data acquisition.
Spectral Analysis and Assignment
The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4'-bromo-3'-nitroacetophenone. The predicted chemical shifts are based on computational algorithms and comparison with experimental data from structurally similar compounds.[7][8][9]
4.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals: one singlet for the methyl protons and three signals in the aromatic region for the three aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~2.7 | Singlet | - | 3H |
| H-6' | ~8.2 | Doublet | J ≈ 8.5 | 1H |
| H-5' | ~8.0 | Doublet of Doublets | J ≈ 8.5, 2.0 | 1H |
| H-2' | ~8.5 | Doublet | J ≈ 2.0 | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons (-CH₃): The singlet at approximately 2.7 ppm is characteristic of the methyl protons of an acetophenone group. The deshielding is due to the adjacent electron-withdrawing carbonyl group.
-
Aromatic Protons (H-2', H-5', H-6'):
-
H-2': This proton is ortho to the strongly electron-withdrawing nitro group and meta to the acetyl group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6' (four-bond coupling, typically small, but observable). A more prominent coupling will be with H-6' (a para-coupling, which is often small or zero). The primary splitting will be a small doublet due to meta-coupling with H-5'.
-
H-5': This proton is ortho to the bromo substituent and meta to both the acetyl and nitro groups. It will appear as a doublet of doublets due to ortho-coupling with H-6' and meta-coupling with H-2'.
-
H-6': This proton is ortho to the acetyl group and meta to the bromo substituent. It will be a doublet due to ortho-coupling with H-5'.
-
4.2. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | ~27 |
| C-4' (ipso-Br) | ~120 |
| C-2' | ~125 |
| C-6' | ~130 |
| C-5' | ~135 |
| C-1' (ipso-acetyl) | ~138 |
| C-3' (ipso-NO₂) | ~148 |
| C=O | ~195 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The signal for the carbonyl carbon is expected at the lowest field, around 195 ppm, which is typical for aromatic ketones.
-
Aromatic Carbons:
-
The carbons directly attached to the electron-withdrawing substituents (ipso-carbons) are significantly affected. The carbon bearing the nitro group (C-3') is expected to be the most deshielded of the aromatic carbons.
-
The chemical shifts of the protonated aromatic carbons (C-2', C-5', C-6') are influenced by the combined electronic effects of the substituents. Their relative order can be rationalized by considering the ortho, meta, and para relationships to the electron-withdrawing groups.
-
-
Methyl Carbon (-CH₃): The methyl carbon signal will appear at the highest field, around 27 ppm.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 4'-bromo-3'-nitroacetophenone. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, researchers can confidently acquire and interpret the NMR data for this important synthetic intermediate. The detailed spectral assignments and interpretations presented herein serve as a valuable reference for the scientific community, facilitating the unambiguous identification and characterization of this compound in various research and development settings.
References
- The Royal Society of Chemistry. (n.d.). 4.
- National Center for Biotechnology Information. (n.d.). m-Nitroacetophenone. PubChem.
- UCL. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- SpectraBase. (n.d.). 3-Nitroacetophenone.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.
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FT-IR spectrum analysis of 1-(4-Bromo-3-nitrophenyl)ethanone
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 1-(4-Bromo-3-nitrophenyl)ethanone
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for molecular characterization and quality control. This document moves beyond a simple recitation of peak assignments to explain the underlying principles and experimental considerations, ensuring a robust understanding of the spectral data.
Introduction: The Molecular Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for identifying and characterizing molecular structures.[1][2] The method works by measuring the absorption of infrared light by a molecule, which induces vibrations in its chemical bonds, such as stretching and bending.[1][3] Each type of bond within a functional group vibrates at a characteristic frequency, and when plotted, these absorptions create a unique spectral "fingerprint" that provides both qualitative and quantitative information about the sample.[4]
For a molecule like this compound (C₈H₆BrNO₃), FT-IR analysis is critical for confirming the presence of its key functional groups: an aromatic ketone, a nitro group, and a carbon-bromine bond on a substituted benzene ring. This guide will deconstruct its spectrum to provide a definitive structural confirmation.
Structural and Theoretical Vibrational Analysis
Before interpreting the spectrum, it is essential to analyze the molecule's structure to predict the expected vibrational modes. This compound is a multi-functionalized aromatic compound. Its structure, confirmed by its IUPAC name and CAS registry number (18640-58-9), dictates the specific IR absorptions we expect to observe.[5][6]
Key Functional Groups and Expected Vibrations:
-
Aromatic Ketone (C=O): The carbonyl group is a strong dipole and consistently produces one of the most intense absorption bands in an IR spectrum.[7] While a standard aliphatic ketone absorbs around 1715 cm⁻¹, conjugation with the phenyl ring is expected to delocalize the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency to the 1685-1666 cm⁻¹ range.[8]
-
Nitro Group (-NO₂): The nitro group features two powerful N-O stretching vibrations due to the significant dipole moment. For aromatic nitro compounds, these manifest as two distinct, strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10] The presence of this pair of intense peaks is a highly reliable indicator of a nitro group.[11]
-
Aromatic Ring (C=C and C-H): The benzene ring will produce several characteristic absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3130-3030 cm⁻¹).[12] In-plane C=C stretching vibrations cause a series of bands of variable intensity in the 1615-1450 cm⁻¹ region.[12]
-
Substitution Pattern (C-H Bending): The 1,2,4-trisubstituted pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region, which can help confirm the isomer.
-
Methyl Group (-CH₃): The methyl group of the ethanone moiety will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at a low frequency, typically in the 680-515 cm⁻¹ range, within the complex fingerprint region of the spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a standard method for acquiring the FT-IR spectrum of a solid sample like this compound.
Workflow for FT-IR Data Acquisition
Caption: Workflow from sample preparation to final spectrum generation.
Step-by-Step Methodology (KBr Pellet Technique)
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H absorption band around 3400 cm⁻¹.
-
The goal is to create a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.
-
-
Background Collection:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software performs a Fourier Transform on the resulting interferogram to produce the final IR spectrum (Absorbance vs. Wavenumber).[3]
-
Detailed FT-IR Spectrum Interpretation
The logical process of interpreting the spectrum involves identifying the most prominent peaks and assigning them to the predicted functional groups, using the fingerprint region to support the overall structural assignment.
Logical Flow of Spectral Interpretation
Caption: Logical process for the systematic interpretation of the FT-IR spectrum.
Peak Assignment Summary
The following table summarizes the expected and typically observed vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Observed Peak (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Phenyl Ring) | 3130 - 3030[12] | ~3100 | Weak to Medium |
| C-H Stretch | Aliphatic (Methyl Group) | < 3000 | ~2950 | Weak |
| C=O Stretch | Aromatic Ketone | 1685 - 1666[8] | ~1690 | Strong, Sharp |
| C=C Stretch | Aromatic (Phenyl Ring) | 1615 - 1450[12] | ~1600, ~1470 | Medium to Weak |
| N-O Asymmetric Stretch | Aromatic Nitro | 1550 - 1475[9][10] | ~1530 | Very Strong |
| N-O Symmetric Stretch | Aromatic Nitro | 1360 - 1290[9][10] | ~1350 | Very Strong |
| C-H Out-of-Plane Bend | Aromatic (Trisubstituted) | 900 - 650[12] | Multiple Bands | Medium to Strong |
| C-Br Stretch | Bromoarene | 680 - 515 | ~650 | Medium to Strong |
Analysis by Spectral Region
-
3200-2800 cm⁻¹ (C-H Stretching Region):
-
Weak to medium peaks observed above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
-
Weaker absorptions just below 3000 cm⁻¹ are attributable to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.
-
-
1700-1500 cm⁻¹ (Carbonyl and Nitro Region):
-
C=O Stretch: The most prominent peak in this region is the sharp, strong absorption around 1690 cm⁻¹ . Its position, shifted down from the typical 1715 cm⁻¹ of an aliphatic ketone, is definitive proof of a carbonyl group conjugated with an aromatic system.[8][13]
-
NO₂ Asymmetric Stretch: A very strong and unmistakable band appears around 1530 cm⁻¹ . This is the characteristic asymmetric stretching vibration of the aromatic nitro group.[9][11] Its high intensity is due to the large change in dipole moment during the vibration.[11]
-
C=C Stretch: A weaker peak around 1600 cm⁻¹ is attributable to the C=C stretching of the aromatic ring.
-
-
1500-1000 cm⁻¹ (Fingerprint and Nitro Region):
-
NO₂ Symmetric Stretch: The second "smoking gun" for the nitro group is an exceptionally strong band found around 1350 cm⁻¹ . This corresponds to the symmetric N-O stretch.[10][14] The presence of two very strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ is a classic signature for an aromatic nitro compound.[11]
-
C-C-C Stretch: Aromatic ketones also exhibit a C-C-C stretch involving the carbonyl carbon and the two adjacent carbons. This typically appears as an intense peak between 1300 and 1230 cm⁻¹.[13]
-
-
Below 1000 cm⁻¹ (Fingerprint Region):
-
This region contains complex overlapping signals from C-H out-of-plane bending, C-Br stretching, and other skeletal vibrations.
-
Strong absorptions in the 900-700 cm⁻¹ range are related to the C-H out-of-plane ("wagging") vibrations, which are sensitive to the substitution pattern on the aromatic ring.
-
The C-Br stretch is expected in the lower part of this region, often around 650 cm⁻¹, but can be difficult to assign definitively without comparative analysis.
-
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information that confirms its identity with high confidence. The key diagnostic absorptions—the conjugated carbonyl stretch (~1690 cm⁻¹), the strong pair of asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) nitro group stretches, and the aromatic C-H stretches (>3000 cm⁻¹)—correlate perfectly with the proposed structure. The complex absorptions in the fingerprint region further support the assignment of a substituted aromatic system. This systematic approach, combining theoretical prediction with meticulous experimental practice and logical interpretation, exemplifies the power of FT-IR spectroscopy in modern chemical analysis.
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent.
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17).
- Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis. (n.d.).
- The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Principles of FTIR Spectroscopy. (n.d.). MSU Chemistry.
- FTIR spectroscopy - principles and applications. (n.d.). ResearchGate.
- IR: nitro groups. (n.d.).
- IR_lectureNotes.pdf. (n.d.).
- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- 1-(4-Bromo-3-nitrophenyl)ethan-1-one. (n.d.). PubChem.
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- Characteristic Group Vibrations of Organic Molecules II. (n.d.).
- FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. (2023, March 3). YouTube.
- IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.
- IR Spectroscopy Tutorial: Ketones. (n.d.). UCLA Chemistry.
- This compound. (n.d.). Stenutz.
- This compound. (n.d.). Sigma-Aldrich.
- 4-Bromo-3'-nitroacetophenone. (n.d.). NIST WebBook.
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A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Bromo-3'-nitroacetophenone
Introduction
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel and existing compounds is a cornerstone of discovery and development. 4'-Bromo-3'-nitroacetophenone is a key intermediate in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a halogen, a nitro group, and a ketone, presents a compelling case study for mass spectrometry analysis. This guide provides an in-depth technical exploration of the fragmentation behavior of 4'-bromo-3'-nitroacetophenone under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering researchers and drug development professionals a robust framework for its identification and characterization.
Molecular Structure and Isotopic Considerations
4'-Bromo-3'-nitroacetophenone possesses a molecular formula of C₈H₆BrNO₃ and a molecular weight of approximately 244.04 g/mol .[2][3] A critical feature for its mass spectrometric signature is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively).[4] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed two mass units apart. This pattern is a definitive marker for the presence of a single bromine atom in an ion.[5]
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a detailed fingerprint of the molecule's structure. The experimental EI mass spectrum of 4'-bromo-3'-nitroacetophenone serves as a foundational reference for understanding its fragmentation pathways.[6]
Predicted and Observed EI Fragmentation Pattern
The fragmentation of 4'-bromo-3'-nitroacetophenone in EI-MS is driven by the presence of the acetophenone, nitro, and bromo functional groups. The primary fragmentation pathways are initiated by the formation of a radical cation, M⁺•.
Table 1: Key Fragment Ions in the EI Mass Spectrum of 4'-Bromo-3'-nitroacetophenone
| m/z (Observed) | Predicted Ion Structure/Formula | Fragmentation Pathway |
| 243/245 | [C₈H₆BrNO₃]⁺• | Molecular Ion (M⁺•) |
| 228/230 | [C₇H₃BrNO₃]⁺• | α-cleavage: Loss of a methyl radical (•CH₃) |
| 182/184 | [C₇H₄BrO]⁺ | Loss of NO₂ from the molecular ion |
| 154/156 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ ion |
| 120 | [C₇H₄O₂]⁺ | Loss of Br• from [C₇H₄BrO]⁺ |
| 76 | [C₆H₄]⁺ | Loss of Br• from the bromophenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation from α-cleavage |
Mechanistic Discussion of EI Fragmentation
-
α-Cleavage: A dominant fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[4][7] In 4'-bromo-3'-nitroacetophenone, this results in the loss of a methyl radical (•CH₃) to form the highly stable acylium ion at m/z 228/230. This is often the base peak in the spectrum of acetophenone derivatives.[8]
-
Loss of Nitro Group: Nitroaromatic compounds readily lose the nitro group as either NO₂ (46 Da) or NO (30 Da).[9][10] The loss of a nitro radical (•NO₂) from the molecular ion leads to the fragment at m/z 197/199. A more prominent pathway observed is the loss of NO₂ from the molecular ion to form the ion at m/z 182/184.
-
Subsequent Fragmentations: The initial fragments undergo further dissociation. The acylium ion at m/z 182/184 can lose a molecule of carbon monoxide (CO, 28 Da) to form the bromophenyl cation at m/z 154/156. This is a common fragmentation pathway for benzoyl-type cations.[4] This bromophenyl cation can then lose a bromine radical to yield the phenyl cation at m/z 77, which can further fragment to m/z 51.
The following diagram illustrates the primary EI fragmentation pathways:
Caption: Predicted EI fragmentation of 4'-bromo-3'-nitroacetophenone.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions.
Positive Ion Mode ESI-MS/MS
In positive ion mode, 4'-bromo-3'-nitroacetophenone will readily protonate, likely on the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 244/246. Collision-induced dissociation (CID) of this ion is expected to follow pathways that lead to stable product ions.
Table 2: Predicted Key Fragment Ions in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Predicted Fragmentation Pathway |
| 244/246 | 226/228 | H₂O (18) | Loss of water |
| 244/246 | 198/200 | NO₂H (47) | Loss of nitrous acid |
| 244/246 | 183/185 | C₂H₃O (43) | Loss of acetyl group |
| 244/246 | 155/157 | C₂H₃O + CO | Loss of acetyl followed by CO |
Negative Ion Mode ESI-MS/MS
In negative ion mode, the acidity of the methyl protons adjacent to the carbonyl group can allow for deprotonation to form the [M-H]⁻ ion at m/z 242/244. Fragmentation of this anion will be driven by the formation of stable anions.
Table 3: Predicted Key Fragment Ions in Negative Ion ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Predicted Fragmentation Pathway |
| 242/244 | 196/198 | NO₂ (46) | Loss of nitrogen dioxide |
| 242/244 | 162 | Br (79/81) | Loss of a bromine radical (less common) |
| 242/244 | 154 | Br + CO | Loss of bromine and carbon monoxide |
The fragmentation diagram for positive ion ESI-MS/MS is as follows:
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4'-bromo-3'-nitroacetophenone in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition for LC-MS or a volatile solvent for GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[11]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).
-
Source Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
Precursor Ion Scan: Scan for m/z 244/246 (positive) or 242/244 (negative).
-
Product Ion Scan: Fragment the selected precursor ions with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Conclusion
The mass spectrometric fragmentation of 4'-bromo-3'-nitroacetophenone is a predictable and informative process governed by the fundamental principles of organic mass spectrometry. In EI-MS, the characteristic bromine isotopic pattern, coupled with α-cleavage of the acetyl group and losses of nitro-containing species, provides a unique fingerprint for its identification. In ESI-MS/MS, the fragmentation of the protonated or deprotonated molecule offers complementary structural information. This guide provides the necessary theoretical framework and practical methodologies for researchers to confidently identify and characterize this important synthetic intermediate, thereby supporting advancements in drug discovery and chemical synthesis.
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An In-depth Technical Guide to the Reactivity of Bromine in 1-(4-Bromo-3-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine substituent in 1-(4-bromo-3-nitrophenyl)ethanone. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its utility stems from the unique electronic environment of the aryl bromide, which is significantly influenced by the presence of two powerful electron-withdrawing groups: a para-acetyl group and a meta-nitro group. This guide will dissect the underlying electronic factors that govern the reactivity of the C-Br bond, focusing on its pronounced susceptibility to nucleophilic aromatic substitution and its versatility in modern palladium-catalyzed cross-coupling reactions. We will provide not only the mechanistic basis for these transformations but also field-proven, step-by-step protocols to empower researchers in their practical applications.
The Electronic Architecture of this compound
The reactivity of any functional group on an aromatic ring is dictated by the ring's overall electron density and the specific electronic contributions of its other substituents. In this compound, the bromine atom is positioned on a highly electron-deficient (electrophilic) aromatic ring.[1][2] This is a direct consequence of the synergistic electron-withdrawing effects of the acetyl and nitro groups.
-
Inductive Effect (-I): Both the oxygen and nitrogen atoms in the acetyl and nitro groups are highly electronegative, pulling electron density away from the ring through the sigma bond framework.[3][4]
-
Mesomeric (Resonance) Effect (-M): Both substituents are potent -M groups, withdrawing electron density from the ring's pi system.[3][5] The acetyl group delocalizes ring electrons onto its carbonyl oxygen, while the nitro group delocalizes them across both of its oxygen atoms.
Crucially, the para position of the acetyl group and the ortho position of the bromine atom relative to the nitro group create a powerful confluence of electron withdrawal at the carbon atom bonded to the bromine. This severe reduction in electron density makes the C-Br bond highly polarized and susceptible to attack by nucleophiles, activating it for substitution reactions that are typically difficult for unactivated aryl halides.[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18640-58-9[8] |
| Molecular Formula | C₈H₆BrNO₃[9][10] |
| Molecular Weight | 244.04 g/mol [9] |
| Melting Point | 117-121 °C |
| Appearance | Solid |
| SMILES | CC(=O)C1=CC(=C(C=C1)Br)[O-][9] |
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the bromine in this molecule is Nucleophilic Aromatic Substitution (SNAr). Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism is a two-step addition-elimination process.[1][7]
-
Addition: A potent nucleophile attacks the electrophilic carbon atom bearing the bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][11] The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the ortho-nitro and para-acetyl groups, providing significant stabilization.[6][12] This stabilization is the causal reason why electron-withdrawing groups in the ortho and para positions are essential for activating a leaving group towards SNAr.[2][7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
Field-Proven Protocol: Synthesis of 1-(4-methoxy-3-nitrophenyl)ethanone via SNAr
This protocol demonstrates a classic SNAr reaction where the bromine is displaced by a methoxide nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation of the nucleophilic salt (e.g., Na⁺) without solvating the anion (e.g., MeO⁻), thereby increasing its nucleophilicity.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Experimental Workflow:
-
To a stirred solution of this compound in anhydrous DMF, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic addition step.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine. This self-validating workup ensures the removal of the DMF solvent and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization to afford the pure 1-(4-methoxy-3-nitrophenyl)ethanone.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern synthesis due to their broad functional group tolerance and reliability.
3.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[13][14]
Mechanistic Causality: The reaction is driven by a catalytic cycle involving a Palladium(0) species.[15][16] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4'-Bromo-3'-nitroacetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4'-Bromo-3'-nitroacetophenone is a multifaceted chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring three distinct functional groups—acetyl, nitro, and bromo—on an aromatic scaffold, imparts a rich and nuanced reactivity. This guide provides a comprehensive analysis of the electronic landscape of this molecule, delineating its primary electrophilic and nucleophilic centers. By understanding the interplay of inductive and resonance effects, researchers can strategically exploit its reactivity for the synthesis of complex molecular targets, including novel anti-cancer and anti-inflammatory agents.[1] This document serves as a technical primer on predicting and controlling the reaction pathways of this versatile building block.
Molecular Structure and Physicochemical Properties
4'-Bromo-3'-nitroacetophenone, with the chemical formula C₈H₆BrNO₃, is a crystalline solid at room temperature.[1][2] Its structure is characterized by an acetophenone core, substituted with a bromine atom at the 4'-position and a nitro group at the 3'-position.
| Property | Value | Reference |
| CAS Number | 18640-58-9 | [1][2] |
| Molecular Weight | 244.04 g/mol | [1] |
| Appearance | White to pale yellow powder/crystals | [1][3] |
| Melting Point | 115-122 °C | [1][4] |
| SMILES | CC(=O)C1=CC=C(Br)C(=C1)=O | [4] |
| InChIKey | YFVOFFKNHQTQQE-UHFFFAOYSA-N | [2][5] |
Analysis of Electronic Effects and Reactive Sites
The reactivity of 4'-bromo-3'-nitroacetophenone is dictated by the powerful electronic effects of its three substituents. Both the nitro (-NO₂) and acetyl (-COCH₃) groups are potent electron-withdrawing groups (EWGs), while the bromo (-Br) group exhibits a dual nature.
-
Electron-Withdrawing Groups (EWGs): The acetyl and nitro groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.[6][7] This withdrawal creates significant partial positive charges (δ+) on the aromatic ring, particularly at the ortho and para positions relative to these groups.
-
Halogen Effect (-Br): The bromine atom is inductively electron-withdrawing but can donate electron density through resonance via its lone pairs. However, its inductive effect is dominant, making it a net deactivating group.
This electronic configuration establishes a clear hierarchy of reactive sites, creating distinct opportunities for both nucleophilic and electrophilic reagents.
Caption: Electronic effects of substituents on the aromatic ring.
The Electrophilic Landscape: Targets for Nucleophiles
The strong electron withdrawal renders two key sites on the molecule highly electrophilic and susceptible to nucleophilic attack.
The Carbonyl Carbon
The carbon of the acetyl group is a classic electrophilic center. The polarization of the C=O bond, amplified by the electron-withdrawing nature of the aromatic ring, makes it a prime target for a wide range of nucleophiles.[8]
Common Reactions:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol.
-
Grignard/Organolithium Addition: Carbon nucleophiles will add to the carbonyl, forming a tertiary alcohol after workup.
-
Wittig Reaction: Phosphonium ylides can be used to convert the carbonyl group into an alkene.
The Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The most significant electrophilic site for synthetic transformations is the carbon atom bonded to the bromine. The aromatic ring is heavily "activated" for Nucleophilic Aromatic Substitution (SNAr) because the powerful electron-withdrawing nitro and acetyl groups are positioned ortho and para to the bromine leaving group, respectively.[9] This positioning is critical as it allows for the resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[9]
The reaction proceeds via a two-step addition-elimination mechanism.[10][11] The addition of the nucleophile is typically the rate-determining step.[11]
Caption: Generalized SNAr reaction pathway at the C4' position.
Experimental Protocol: SNAr with a Primary Amine
This protocol describes a representative SNAr reaction to displace the bromide with an amine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-bromo-3'-nitroacetophenone (1.0 eq), the desired primary amine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) to dissolve the reactants.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The Nucleophilic Potential: The Alpha-Carbon
While the molecule is predominantly electrophilic, it possesses a crucial nucleophilic character through the formation of an enolate.
Enolate Formation and Reactivity
The α-protons on the methyl group of the acetyl substituent are acidic (pKa ≈ 19-20 in DMSO). In the presence of a suitable base (e.g., LDA, NaH, or an alkoxide), one of these protons can be abstracted to form a resonance-stabilized enolate anion.[12] This enolate is a potent carbon nucleophile that can react with a variety of electrophiles.[12]
The formation of the enolate is a reversible process, and the choice of base and reaction conditions can be used to control the concentration of the enolate at any given time.[13]
Caption: Equilibrium between the ketone and its nucleophilic enolate.
Common Reactions of the Enolate:
-
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form a new C-C bond at the α-position.
-
Aldol Addition/Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to form α,β-unsaturated ketones.
-
Claisen Condensation: Reaction with esters to form β-dicarbonyl compounds.
Experimental Protocol: α-Bromination (An Electrophilic Addition to the Enolate)
While the α-carbon acts as a nucleophile, it reacts with electrophiles. A common transformation is α-halogenation. The related compound, 4-benzyloxy-3-nitroacetophenone, can be brominated at the alpha position.[14] A similar acid- or base-catalyzed protocol can be adapted.
-
Setup: Dissolve 4'-bromo-3'-nitroacetophenone (1.0 eq) in a suitable solvent like chloroform or acetic acid in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise at room temperature with vigorous stirring. A catalytic amount of HBr or another acid can accelerate the reaction.
-
Reaction: Stir the mixture for 30 minutes to several hours. Monitor the disappearance of the bromine color and the starting material by TLC.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then washed with a suitable solvent like benzene or an aqueous solution of sodium bisulfite to remove excess bromine.[14]
-
Purification: The resulting α-bromo ketone can be purified by recrystallization.
Summary of Reactivity
The dual reactivity of 4'-bromo-3'-nitroacetophenone makes it a highly valuable and versatile synthetic intermediate.
| Reactive Site | Type | Reagent Class | Common Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., H⁻, R⁻, Ylides) | Reduction, Grignard Addition, Wittig |
| C4'-Br | Electrophilic | Nucleophiles (e.g., R-NH₂, RO⁻, RS⁻) | Nucleophilic Aromatic Substitution (SNAr) |
| α-Carbon (via Enolate) | Nucleophilic | Electrophiles (e.g., R-X, Aldehydes, Br₂) | Alkylation, Aldol Reactions, Halogenation |
| Aromatic Ring | Electrophilic (Deactivated) | Electrophiles (e.g., NO₂⁺) | Electrophilic Aromatic Substitution (very difficult) |
Conclusion
4'-Bromo-3'-nitroacetophenone is a textbook example of how substituent effects can be harnessed for synthetic advantage. Its electrophilic centers at the carbonyl carbon and, more importantly, the C4' position, allow for a range of additions and substitutions. Simultaneously, its capacity to form a nucleophilic enolate opens up a complementary set of reactions for C-C bond formation. A thorough understanding of this molecule's electronic properties is paramount for any researcher aiming to incorporate it into a synthetic strategy, enabling the rational design of pathways to complex and high-value molecules.
References
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A Technical Guide to the Safe Handling of 1-(4-Bromo-3-nitrophenyl)ethanone for Research and Development
This document provides a comprehensive safety and handling guide for 1-(4-bromo-3-nitrophenyl)ethanone, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical and materials science research.[1] Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer in-depth insights into the compound's hazard profile, risk mitigation strategies, and emergency protocols. The information herein is synthesized from authoritative chemical safety sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. This compound is an aromatic ketone characterized by the presence of both a bromine atom and a nitro group on the phenyl ring.[1] These functional groups are critical to its reactivity and also inform its hazard profile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 18640-58-9 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][3] |
| Molecular Weight | 244.04 g/mol | [2][3] |
| Synonyms | 4'-Bromo-3'-nitroacetophenone, 3'-Nitro-4'-bromoacetophenone | [1][3] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)[O-] | [2][4] |
| InChIKey | YFVOFFKNHQTQQE-UHFFFAOYSA-N |[2] |
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid. Often a yellow to orange solid due to the nitro group. | [1] |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg | |
| Flash Point | 120.4 °C | |
| Solubility | Generally more soluble in organic solvents than in water. | [1] |
| Stability | Stable under recommended storage conditions. | [5] |
| Storage Temperature | Store at room temperature. |[3] |
Section 2: Hazard Assessment and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity and irritation. The presence of the electrophilic nitro group and the reactive ketone functionality likely contribute to its irritant properties.
Table 3: GHS Hazard Classification
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | ||
| Hazard Statements | H302 | Harmful if swallowed. | [2][6][7] |
| H315 | Causes skin irritation. | [2][6] | |
| H319 | Causes serious eye irritation. | [2][6] | |
| H335 | May cause respiratory irritation. | [6] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | A selection of key precautionary statements. |[7] |
Toxicological Insights:
-
Acute Oral Toxicity (H302): The compound is harmful if ingested, necessitating immediate medical attention if swallowed.
-
Skin and Eye Irritation (H315, H319): As a solid, the primary risk of skin and eye contact comes from dust or fine particles. This irritation potential mandates the use of appropriate personal protective equipment (PPE).
-
Respiratory Irritation (H335): Inhalation of dust may lead to respiratory tract irritation.[6] All handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[5]
Section 3: Core Safety Protocols and Engineering Controls
A proactive approach to safety involves a multi-layered strategy encompassing risk assessment, proper handling procedures, and the use of engineering controls.
Risk Assessment Workflow
Before handling this compound, a thorough risk assessment must be conducted. This process is not merely a formality but a critical thinking exercise to anticipate and mitigate potential hazards.
Caption: General workflow for chemical risk assessment.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to established protocols is paramount when working with this compound. The primary goal is to prevent the generation and inhalation of dust and to avoid any skin or eye contact.
Experimental Protocol: Weighing and Handling Solid this compound
-
Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items.
-
PPE Donning: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or OSHA 1910.133 standards.[8]
-
Containment: Perform all manipulations, including weighing and transferring the solid, within the fume hood to control dust.[5]
-
Technique: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate airborne particles. If transferring from a larger container, gently roll the container to loosen the material rather than shaking it.
-
Post-Handling: Tightly seal the container after use.
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened cloth. Dispose of contaminated materials as hazardous waste.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]
Caption: Decision workflow for selecting appropriate controls.
Storage and Incompatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][8] The nitro group can be reduced, and the aromatic ring can undergo reactions; strong bases could potentially catalyze condensation or other reactions.
Section 4: Emergency and First Aid Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with the location of safety showers and eyewash stations and be trained in emergency response.
Emergency Response Workflow
Caption: General workflow for responding to a lab incident.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or a doctor.[8]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Waste Disposal
Small spills of solid material should be handled promptly to prevent wider contamination.
Protocol: Small Spill Cleanup
-
Evacuate and restrict access to the area.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid creating dust.[5]
-
Clean the spill area with a detergent solution and water.
-
Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a valuable research chemical with a well-defined but manageable hazard profile. Its primary risks—harmful if swallowed and causing skin, eye, and respiratory irritation—can be effectively mitigated through a combination of engineering controls (fume hoods), diligent use of personal protective equipment, and adherence to safe handling protocols. By integrating the principles and procedures outlined in this guide, researchers can work with this compound confidently and safely, ensuring both personal well-being and the integrity of their scientific work.
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A Comprehensive Technical Guide to the Safe Handling and Storage of 4'-Bromo-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3'-nitroacetophenone is a versatile synthetic intermediate widely employed in the fields of pharmaceutical and agrochemical research.[1] Its utility as a building block in the synthesis of complex organic molecules, including potential anti-cancer and anti-inflammatory agents, underscores its importance in drug discovery and development.[1] The presence of a bromine atom and a nitro group on the acetophenone backbone imparts unique reactivity to the molecule, making it a valuable precursor for a variety of chemical transformations.[1] However, the same structural features that confer its synthetic utility also necessitate a thorough understanding and implementation of stringent safety protocols for its handling and storage. This guide provides an in-depth analysis of the potential hazards associated with 4'-bromo-3'-nitroacetophenone and offers detailed procedures to ensure its safe management in a laboratory setting.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of 4'-bromo-3'-nitroacetophenone is fundamental to its safe handling. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrNO₃ | [2][3] |
| Molecular Weight | 244.04 g/mol | [4] |
| Appearance | White to slightly yellow amorphous powder/Yellow crystalline powder | [5][6] |
| Melting Point | 117-121 °C (lit.) | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents (e.g., acetone, ethanol) | [6] |
| Odor | Odorless or faint aromatic | [6] |
Hazard Identification and Toxicological Profile
4'-Bromo-3'-nitroacetophenone is classified as a hazardous substance, and its handling requires strict adherence to safety precautions. The primary hazards are associated with its irritant properties and its classification as a combustible solid.[4]
Acute Health Effects:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Chronic Health Effects and Carcinogenicity:
Nitroaromatic compounds as a class are known to exhibit mutagenic and carcinogenic properties.[7] The mechanism of their toxicity often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and other cellular macromolecules.[7] Although specific carcinogenicity and mutagenicity studies on 4'-bromo-3'-nitroacetophenone are not extensively documented in publicly available literature, its structural similarity to other mutagenic nitroaromatic compounds warrants a cautious approach. The Ames test, a common method for assessing the mutagenic potential of chemicals, has shown positive results for many nitroaromatic compounds.[8][9] Therefore, it is prudent to handle 4'-bromo-3'-nitroacetophenone as a potential mutagen and carcinogen.
Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential when working with 4'-bromo-3'-nitroacetophenone.
Engineering Controls
-
Fume Hood: All handling of 4'-bromo-3'-nitroacetophenone powder, including weighing and transfer, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent and correct use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | To prevent skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient or during emergency situations. | To prevent inhalation of the powder, which can cause respiratory irritation. |
Experimental Workflow for Safe Handling
The following step-by-step methodology should be followed for all procedures involving 4'-bromo-3'-nitroacetophenone.
Decontamination and Waste Disposal
Decontamination of Equipment
All glassware and equipment that have come into contact with 4'-bromo-3'-nitroacetophenone must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as halogenated organic waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
Waste Disposal
All waste materials containing 4'-bromo-3'-nitroacetophenone, including unused product, contaminated absorbents, and rinsates, must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [10]* Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Conclusion
4'-Bromo-3'-nitroacetophenone is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in the principles of hazard identification, risk assessment, and control, is paramount when working with this and other potentially hazardous chemical substances.
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An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-(4-bromo-3-nitrophenyl)ethanone
Foreword: A Proactive Approach to Chemical Safety and Toxicological Assessment
In the landscape of pharmaceutical and chemical research, the introduction of novel chemical entities and synthetic intermediates is a daily occurrence. Among these is 1-(4-bromo-3-nitrophenyl)ethanone, a compound utilized as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility in creating complex molecules necessitates a thorough and proactive understanding of its potential hazards and toxicological profile.[1] This guide is designed not merely to list known hazards, but to provide a comprehensive framework for the toxicological assessment of this compound. As a Senior Application Scientist, my objective is to blend established safety protocols with the underlying biochemical rationale, empowering researchers to handle this chemical responsibly and to design robust, self-validating toxicological studies. We will explore the anticipated mechanisms of toxicity based on the compound's structure, detail the critical experimental workflows for its evaluation, and provide the technical insights needed to interpret the resulting data with confidence.
Chemical and Physical Identity
A clear understanding of a compound's fundamental properties is the bedrock of a sound safety and handling protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18640-58-9 | [3][4] |
| Molecular Formula | C₈H₆BrNO₃ | [3][4] |
| Molecular Weight | 244.04 g/mol | [3][4] |
| Synonyms | 4'-Bromo-3'-nitroacetophenone, 4-Bromo-3-nitroacetophenone, 3-Nitro-4-bromoacetophenone | [2][3][4] |
| Physical Form | Solid, likely yellow to orange crystals due to the nitro aromatic group. | [2] |
| Melting Point | 117-121°C | |
| Boiling Point | 275.4°C at 760 mmHg | |
| Solubility | Likely more soluble in organic solvents than in water due to its hydrophobic aromatic structure. | [2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized starting point for hazard assessment. For this compound, aggregated data indicates multiple hazard classifications.
Table 2: GHS Hazard Classifications
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) |
Source: Aggregated GHS information from multiple suppliers.
These classifications mandate stringent handling procedures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.
Anticipated Toxicological Mechanisms: A Structure-Toxicity Analysis
The Role of the Nitroaromatic Moiety
Nitroaromatic compounds are known for their potential toxicity, which is often linked to the metabolic reduction of the nitro group.[5][6] This process, catalyzed by cellular nitroreductase enzymes, can proceed through one- or two-electron reduction pathways.[5][7]
-
One-Electron Reduction: This pathway generates a nitro anion radical. In the presence of oxygen, this radical can undergo redox cycling, transferring its electron to molecular oxygen to create a superoxide anion (O₂⁻). This process regenerates the parent nitroaromatic compound and initiates a cascade of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular macromolecules like DNA, proteins, and lipids.[8]
-
Two-Electron Reduction: This pathway sequentially reduces the nitro group to nitroso, hydroxylamino, and finally, amino derivatives. The hydroxylamino intermediate is a highly reactive electrophile that can form covalent adducts with DNA and proteins, a primary mechanism for the mutagenicity and carcinogenicity observed in many nitroaromatic compounds.[6]
Caption: Tier 1 workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a pre-determined optimal density and allow cells to adhere for 24 hours. [9]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Replace the old medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). [9]3. MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [10]Add 10 µL of the MTT stock to each 100 µL well (final concentration 0.5 mg/mL). 4. Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [10]5. Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [11]6. Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [10]Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [10]
Protocol 2: LDH Assay for Cytotoxicity
-
Experimental Setup: Seed and treat cells with the compound as described in the MTT protocol (steps 1 & 2). It is crucial to include controls: (a) untreated cells (spontaneous LDH release), (b) cells treated with vehicle only, and (c) cells treated with a lysis buffer (maximum LDH release). [12]2. Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. [12]3. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant. [12]4. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [13][12]5. Data Acquisition: Add 50 µL of the provided stop solution. Measure the absorbance at 490 nm using a microplate reader. [13][14]The amount of formazan formed is proportional to the amount of LDH released.
Tier 2: In Vitro Genotoxicity Assessment
If cytotoxicity is observed, or as part of a standard safety assessment, it is critical to determine if the compound damages genetic material.
-
Rationale: The Ames test (Bacterial Reverse Mutation Assay) is a rapid screen for point mutations (base substitutions and frameshifts) caused by a chemical. [15][16]It uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). [15]A positive result occurs when the test chemical causes a new mutation that reverses the original one, allowing the bacteria to grow on an amino acid-deficient medium. [16]The In Vitro Micronucleus Assay uses mammalian cells to detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). [17][18]Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. [19]Performing both assays is crucial as they detect different, complementary types of genetic damage. [19][20]A key component for both is the inclusion of a liver S9 fraction, which contains metabolic enzymes, to simulate mammalian metabolism and detect chemicals that become genotoxic only after bioactivation. [21]
Caption: Tier 2 workflow for in vitro genotoxicity assessment.
Protocol 3: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions). [19]2. Test Mixture: In a sterile tube, add 100 µL of the bacterial culture, the test compound at various concentrations, and either 500 µL of a liver S9 metabolic activation mix or 500 µL of a control buffer. [22]3. Plating: To the tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutations to be expressed). Vortex briefly and pour the mixture onto a minimal glucose agar plate. [22]4. Incubation: Incubate the plates in the dark at 37°C for 48-72 hours. [22]5. Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (vehicle) control indicates a mutagenic effect. [16]
Protocol 4: In Vitro Mammalian Cell Micronucleus Test
-
Cell Culture and Treatment: Seed a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound, chosen based on prior cytotoxicity data (typically aiming for up to 50-60% cytotoxicity at the highest concentration). [17][23]The treatment should be conducted with and without an S9 mix. [23]2. Exposure and Recovery: The exposure duration is typically short (3-6 hours) in the presence of S9, followed by a recovery period. For treatments without S9, a longer, continuous exposure (e.g., 24 hours) is used. [23]3. Cytokinesis Block: Following treatment, add Cytochalasin B to the culture. This agent inhibits actin polymerization, preventing cytokinesis (the final stage of cell division) without stopping nuclear division. This results in the accumulation of binucleated cells, which are the target cells for scoring as they have completed one round of mitosis. [17]4. Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye. [23]5. Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. [17]A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Data Interpretation and Conclusion
The data generated from this tiered assessment provides a comprehensive toxicological profile. Cytotoxicity data (IC₅₀ values) establishes the concentration at which this compound exerts harmful effects on cells, guiding safe handling limits and informing concentrations for subsequent assays. Positive results in the genotoxicity assays are a significant red flag, suggesting the compound may be a mutagen and a potential carcinogen. [15]Such a finding would necessitate more stringent safety protocols and could significantly impact the viability of the compound for further development in applications like pharmaceuticals. This structured, mechanistically informed approach ensures not only the safety of laboratory personnel but also the integrity and validity of the research in which this compound is employed.
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An In-depth Technical Guide to the Discovery and Synthesis of 4'-Bromo-3'-nitroacetophenone: A Cornerstone for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-3'-nitroacetophenone, a seemingly unassuming substituted aromatic ketone, holds a significant position in the landscape of synthetic organic chemistry and medicinal drug discovery. Its strategic placement of bromo, nitro, and acetyl functionalities makes it a versatile and highly valuable building block for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of 4'-bromo-3'-nitroacetophenone. It delves into the mechanistic underpinnings of its synthesis, offers detailed, field-proven experimental protocols, and presents a comparative analysis of synthetic strategies. Furthermore, this guide illuminates the critical role of this intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research, thereby underscoring its enduring importance for professionals in drug development.
A Historical Perspective: Unraveling the Synthetic Lineage
While a definitive singular "discovery" of 4'-bromo-3'-nitroacetophenone is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the foundational advancements in electrophilic aromatic substitution reactions of the 19th century. The synthesis of this compound is a direct application of well-established and historically significant reactions, namely the Friedel-Crafts acylation and aromatic nitration.
The groundwork was laid in 1877 by Charles Friedel and James Crafts with their discovery of the eponymous Friedel-Crafts reaction , a powerful method for attaching alkyl or acyl substituents to an aromatic ring using a Lewis acid catalyst. This opened the door for the synthesis of a vast array of aromatic ketones, including the precursor to our target molecule, 4'-bromoacetophenone.
Parallel to this, the understanding of aromatic nitration , the introduction of a nitro group onto an aromatic ring, was also being solidified. The use of a mixture of nitric and sulfuric acids, the quintessential "mixed acid," became the standard for achieving this transformation.
The synthesis of 4'-bromo-3'-nitroacetophenone, therefore, did not represent the discovery of a new reaction, but rather the logical and strategic application of these powerful synthetic tools to create a molecule with a specific and useful substitution pattern. Early examples of similar multi-substituted aromatic compounds can be found in the chemical literature of the late 19th and early 20th centuries as chemists systematically explored the reactivity of substituted benzene derivatives. The directing effects of the bromo and acetyl groups, both of which are ortho-, para-directing (though the acetyl group is deactivating), would have been a key consideration in the deliberate synthesis of the 3-nitro isomer.
The Cornerstone Synthesis: Nitration of 4'-Bromoacetophenone
The most direct and widely employed synthetic route to 4'-bromo-3'-nitroacetophenone is the electrophilic aromatic nitration of 4'-bromoacetophenone. This method is favored for its high regioselectivity and overall efficiency.
Mechanistic Rationale: The Dance of Electrons
The synthesis hinges on the principles of electrophilic aromatic substitution. The key steps are:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger sulfuric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4'-bromoacetophenone acts as a nucleophile, attacking the nitronium ion. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Directing Effects: The existing substituents on the benzene ring dictate the position of the incoming nitro group. The bromine atom is an ortho-, para-director, while the acetyl group is a meta-director (relative to its own position) and deactivating. However, the bromine's ortho-, para-directing influence is dominant. The acetyl group at position 1 directs incoming electrophiles to the meta positions (3 and 5), while the bromine at position 4 directs to its ortho positions (3 and 5). Thus, both substituents synergistically direct the incoming nitro group to the 3- (and 5-) position. Steric hindrance from the acetyl group can slightly favor substitution at the 3-position.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4'-bromo-3'-nitroacetophenone.
Diagram of the Synthesis Pathway
Caption: Overall synthetic transformation.
Field-Proven Experimental Protocol
This protocol is a robust and reliable method for the laboratory-scale synthesis of 4'-bromo-3'-nitroacetophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Bromoacetophenone | 199.04 | 10.0 g | 0.0502 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 5.0 mL | ~0.11 |
| Crushed Ice | - | 200 g | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 40 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 10.0 g (0.0502 mol) of 4'-bromoacetophenone to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 5.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-bromo-3'-nitroacetophenone as pale-yellow crystals.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The expected yield is typically in the range of 75-85%. Characterize the product by melting point determination (literature mp: 115-122 °C), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Self-Validation and Causality:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Slow Addition: The slow, dropwise addition of the nitrating mixture ensures controlled heat generation and prevents dangerous temperature spikes.
-
Sulfuric Acid as Solvent and Catalyst: Sulfuric acid serves both as a solvent for the reactants and as a catalyst to generate the highly reactive nitronium ion.
-
Ice Quench: Pouring the reaction mixture onto ice serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which is insoluble in the aqueous acidic medium.
-
Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric impurities, yielding a product of high purity suitable for subsequent synthetic transformations.
Alternative Synthetic Strategies: A Comparative Overview
While the nitration of 4'-bromoacetophenone is the most common route, other theoretical pathways can be considered. However, these are generally less efficient due to issues with regioselectivity.
-
Bromination of 3'-Nitroacetophenone: This route is less favorable. The nitro group is a strong deactivating group and a meta-director. While it would direct the incoming bromine to the desired position (relative to the nitro group), the severely deactivated ring would require harsh bromination conditions, potentially leading to lower yields and side reactions.
-
Friedel-Crafts Acylation of 1-Bromo-3-nitrobenzene: This approach is generally not viable. The presence of a strongly deactivating nitro group on the benzene ring effectively shuts down the Friedel-Crafts acylation reaction.
Comparative Analysis:
| Synthetic Route | Starting Material | Regioselectivity | Reaction Conditions | Overall Efficiency |
| Nitration of 4'-Bromoacetophenone | 4'-Bromoacetophenone | High (synergistic directing effects) | Mild to moderate (requires cooling) | High (Preferred Route) |
| Bromination of 3'-Nitroacetophenone | 3'-Nitroacetophenone | High | Harsh (due to deactivating nitro group) | Low |
| Friedel-Crafts Acylation of 1-Bromo-3-nitrobenzene | 1-Bromo-3-nitrobenzene | N/A | Reaction fails | Very Low |
The Role of 4'-Bromo-3'-nitroacetophenone in Drug Discovery and Development
The true value of 4'-bromo-3'-nitroacetophenone lies in its utility as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules.[1] Its three distinct functional groups offer multiple points for chemical modification, allowing for the construction of complex molecular scaffolds.
Diagram of Synthetic Utility
Caption: Synthetic utility of 4'-bromo-3'-nitroacetophenone.
Key Transformations and Applications
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations. This resulting amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. This is a common strategy in the synthesis of various kinase inhibitors and other anti-cancer agents.
-
Reactions at the Carbonyl Group: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic. This allows for a variety of reactions, including aldol condensations, to form chalcones, which are known to possess anti-inflammatory and anti-cancer properties. The carbonyl can also be reduced to an alcohol or converted to other functional groups.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of complex biaryl and N-aryl compounds, which are common motifs in drug molecules.
Specific Examples in Medicinal Chemistry
While specific blockbuster drugs directly synthesized from 4'-bromo-3'-nitroacetophenone are not widely publicized, its structural motif is present in numerous patented compounds and research molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated as:
-
Inhibitors of Protein Kinases: The aminophenyl ketone core, accessible from 4'-bromo-3'-nitroacetophenone, is a common scaffold in the design of inhibitors for various protein kinases, which are key targets in oncology.
-
Anti-inflammatory Agents: Chalcones and other heterocyclic compounds synthesized from this intermediate have shown promise as inhibitors of inflammatory pathways.[2]
-
Antimicrobial Agents: The incorporation of the bromo and nitro functionalities can impart antimicrobial properties to synthesized molecules.
Conclusion
4'-Bromo-3'-nitroacetophenone stands as a testament to the enduring power of fundamental organic reactions. Its synthesis, rooted in the classic transformations of Friedel-Crafts acylation and aromatic nitration, provides a reliable and efficient means of accessing a highly versatile chemical intermediate. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and reactivity of 4'-bromo-3'-nitroacetophenone is invaluable. Its strategic arrangement of functional groups provides a powerful platform for the construction of novel and complex molecules, ensuring its continued relevance as a cornerstone in the quest for new and improved therapeutic agents.
References
- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
- Organic Syntheses. Acetophenone, m-nitro-. Org. Synth.1925, 5, 81.
- Organic Syntheses. Acetophenone, p-bromo-. Org. Synth.1925, 5, 20.
- IS MUNI. Synthesis of 3-nitroacetophenone. [Link]
- NIST. 4'-Bromo-3'-nitroacetophenone. [Link]
Sources
Methodological & Application
Synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone from 4-bromoacetophenone: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The protocol details the electrophilic aromatic substitution (nitration) of 4-bromoacetophenone. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules.[1] The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of derivatives. The strategic placement of the bromo, nitro, and acetyl groups on the phenyl ring makes this compound a versatile scaffold for the development of novel pharmaceutical agents and functional materials.[2] This protocol outlines a robust and reproducible method for its synthesis via the nitration of commercially available 4-bromoacetophenone.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile.
The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the bromo group and the acetyl group.
-
Acetyl Group (-COCH₃): This is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.
-
Bromo Group (-Br): This is an ortho, para-directing but deactivating group. While it deactivates the ring through its inductive electron-withdrawing effect, it directs incoming electrophiles to the ortho and para positions due to the electron-donating resonance effect of its lone pairs.
In the case of 4-bromoacetophenone, the two substituents exert competing influences. The acetyl group at position 1 directs the incoming nitronium ion to position 3 (meta). The bromo group at position 4 directs to positions 2 and 6 (ortho) and position 4 (para, which is already substituted). The position meta to the acetyl group (position 3) is also ortho to the bromo group. The strong meta-directing effect of the acetyl group, coupled with the ortho-directing effect of the bromo group, overwhelmingly favors the substitution at the position 3, leading to the formation of this compound as the major product.
Materials and Methods
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | MilliporeSigma |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | 68-70% | MilliporeSigma |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.5% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ≥99.5% | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ≥98.5% | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | In-house |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer with a cooling plate
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Experimental Protocol
Safety First: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. An emergency eyewash and shower should be readily accessible.
Step 1: Preparation of the Nitrating Mixture
-
In a clean and dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly and with constant stirring, add 5 mL of concentrated nitric acid to the cold sulfuric acid. This addition is highly exothermic and should be done dropwise to maintain the temperature below 10 °C.
-
Keep the prepared nitrating mixture in the ice bath until use.
Step 2: Nitration of 4-Bromoacetophenone
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (25.1 mmol) of 4-bromoacetophenone in 20 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-bromoacetophenone over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.[3]
-
After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.
Step 3: Work-up and Isolation of the Product
-
Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A pale-yellow solid should precipitate.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Press the solid as dry as possible on the filter paper.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to orange solid[2] |
| Melting Point | 117-121 °C |
| Molecular Formula | C₈H₆BrNO₃[4] |
| Molecular Weight | 244.04 g/mol [4] |
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.25 (d, J = 2.0 Hz, 1H, Ar-H)
-
δ 7.90 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
-
δ 7.80 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 2.65 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 101 MHz):
-
δ 195.5 (C=O)
-
δ 150.0 (C-NO₂)
-
δ 136.0 (Ar-C)
-
δ 133.0 (Ar-C)
-
δ 131.0 (Ar-C)
-
δ 128.0 (Ar-C)
-
δ 110.0 (C-Br)
-
δ 27.0 (-CH₃)
IR (KBr, cm⁻¹):
-
~3100 (Ar C-H stretch)
-
~1700 (C=O stretch)
-
~1530 and ~1350 (asymmetric and symmetric NO₂ stretch)
-
~840 (C-Br stretch)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the full duration at the specified temperature. Check the purity of starting materials. |
| Product loss during work-up. | Ensure complete precipitation by using a sufficient amount of ice. Minimize transfers of the solid. | |
| Dark-colored Product | Side reactions due to elevated temperature. | Carefully control the temperature during the addition of the nitrating mixture. Ensure efficient cooling. |
| Insufficient washing. | Wash the crude product thoroughly with cold water to remove all acidic impurities. | |
| Oily Product | Impurities present. | Purify the product by recrystallization as described in the protocol. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-bromoacetophenone. The procedure is straightforward and affords the desired product with good purity after recrystallization. The mechanistic discussion provides insight into the regioselectivity of the reaction, which is crucial for understanding and optimizing similar transformations. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.
References
- PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]
- Organic Syntheses. Acetophenone, m-nitro-. [Link]
Sources
Application Note & Protocol: Synthesis of 4'-Bromo-3'-nitroacetophenone for Pharmaceutical Research
Introduction: The Significance of 4'-Bromo-3'-nitroacetophenone
4'-Bromo-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring an acetyl, a bromo, and a nitro group, provides multiple reactive sites for further chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs. This document provides a comprehensive guide for the synthesis, purification, and characterization of 4'-bromo-3'-nitroacetophenone, tailored for researchers and professionals in drug development and organic synthesis.
Synthetic Strategy: Addressing the Limitations of Friedel-Crafts Acylation
The direct synthesis of 4'-bromo-3'-nitroacetophenone via the Friedel-Crafts acylation of 2-bromo-1-nitrobenzene is often considered as a potential synthetic route. However, this approach is fundamentally flawed due to the strong deactivating nature of the nitro group on the aromatic ring. Friedel-Crafts reactions, which are a cornerstone of electrophilic aromatic substitution, are notoriously ineffective on strongly electron-deficient substrates like nitrobenzene.[1][2] The electron-withdrawing nitro group deactivates the aromatic ring to such an extent that it fails to undergo acylation with an acyl halide and a Lewis acid catalyst.[1][2]
Therefore, a more robust and reliable two-step synthetic strategy is employed, starting from the readily available bromobenzene. This approach involves:
-
Friedel-Crafts Acylation of Bromobenzene: The first step is the acylation of bromobenzene with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 4'-bromoacetophenone.[3][4]
-
Electrophilic Aromatic Nitration: The second step involves the regioselective nitration of the synthesized 4'-bromoacetophenone using a nitrating mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position, yielding the final product, 4'-bromo-3'-nitroacetophenone.[5]
This sequential approach ensures a high yield and purity of the desired product by working with a more reactive substrate in the Friedel-Crafts step and then introducing the deactivating nitro group in a subsequent step.
Part 1: Friedel-Crafts Acylation of Bromobenzene
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, abstracts the chloride from the acetyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine atom is an ortho, para-directing deactivator. Due to steric hindrance, the para-substituted product, 4'-bromoacetophenone, is the major isomer formed.[3] The final step involves the deprotonation of the arenium ion intermediate to restore aromaticity and regenerate the catalyst.[6]
Sources
Introduction: Leveraging a Versatile Building Block in Modern Synthesis
An In-Depth Guide to the Suzuki-Miyaura Coupling of 1-(4-Bromo-3-nitrophenyl)ethanone: Protocols and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl structures.[3][4]
This guide focuses on a specific and highly relevant substrate: This compound . This compound is a valuable building block, featuring an aryl bromide functionalized with two potent electron-withdrawing groups (EWGs)—a nitro group and an acetyl group.[5] The electronic nature of this substrate presents both opportunities and challenges in Suzuki coupling, making a nuanced understanding of the reaction mechanism and conditions essential for achieving high yields and purity. As an electron-deficient aryl halide, it is particularly activated for the initial, often rate-limiting, step of the catalytic cycle.[6]
These application notes are designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the Suzuki reaction as it pertains to this substrate, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Blueprint for Success
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through a sequence of three fundamental steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[7][8]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[9] This is often the rate-determining step. The presence of strong electron-withdrawing groups on the aromatic ring significantly accelerates this process by lowering the electron density of the C-Br bond, making it more susceptible to the nucleophilic attack of the Pd(0) center.[6][10] This step forms a square planar Pd(II) intermediate.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a phenylboronic acid) to the palladium(II) center.[11] For this to occur, the boronic acid must first be activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species.[3][12] This boronate then displaces the halide ligand on the palladium complex, positioning the two organic partners on the same metal center.[9]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new C-C bond of the desired biaryl product.[3] This process simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9] The bulkiness of phosphine ligands often facilitates this step.[3]
Core Experimental Protocol
This section provides a robust, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This procedure serves as an excellent starting point for a wide range of coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow: A Visual Guide
The following diagram outlines the standard laboratory workflow for setting up, running, and isolating the product from the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 244 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Stir the mixture to form a suspension.[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the stirring mixture under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) using an oil bath.[14]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Optimization and Parameter Selection
Achieving optimal results requires careful consideration of each reaction component. The electron-deficient nature of this compound makes it a generally good substrate, but fine-tuning can significantly improve yield and minimize side reactions.[15]
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄: A reliable, air-stable Pd(0) precatalyst. PdCl₂(dppf): Excellent for a broad range of substrates, including heteroaryls. Pd(OAc)₂: A common Pd(II) precatalyst that requires a ligand and is reduced in situ.[12] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Rationale: Electron-rich and bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[1][3] For challenging couplings, more advanced Buchwald-type ligands like SPhos or XPhos can be highly effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Rationale: The base is required to activate the boronic acid for transmetalation.[14] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can be beneficial for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Rationale: A mixed solvent system is typically required to dissolve both the organic substrates and the inorganic base.[4] Dioxane and toluene are common choices. Water is often essential for the transmetalation step to proceed efficiently.[9] |
| Temperature | 80 - 110 °C | Rationale: Most Suzuki couplings require heating to overcome the activation barriers of the catalytic cycle. The optimal temperature will depend on the specific catalyst, solvent, and coupling partners used.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent system. | Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Ensure all solvents are properly degassed and the reaction is run under a positive pressure of N₂ or Ar. Screen different bases and solvent systems. |
| Dehalogenation | The C-Br bond is reduced to a C-H bond. | This can occur if the transmetalation step is slow. Try a more reactive boronic acid, a stronger or more soluble base (e.g., Cs₂CO₃), or a different ligand to accelerate transmetalation relative to competing side reactions.[9] |
| Protodeborylation | The boronic acid is converted to an arene before it can couple. | This side reaction is often promoted by excess water or prolonged heating.[9] Use freshly opened boronic acid, minimize reaction time, and ensure the base is anhydrous if possible. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing a diverse array of substituted 3-nitroacetophenone derivatives, which are valuable intermediates in pharmaceutical and materials science research.[4][16] By understanding the core principles of the catalytic cycle and carefully selecting the catalyst, base, and solvent, researchers can effectively leverage this activated aryl bromide to achieve high-yield, selective C-C bond formation. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their synthetic endeavors.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Osakada, K., & Nishihara, Y. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024, July 3). Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018, March 15). Journal of the American Chemical Society.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2025, August 6). ResearchGate.
- Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013, October 7). UVIC.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. (n.d.). Chemical Communications.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
- Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (n.d.). MDPI.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews.
- Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate... (n.d.). ResearchGate.
- Challenges In Suzuki Coupling Reaction. (2025, November 12). KCIL Chemofarbe Group.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). arkat usa.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC - PubMed Central.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). ACS Publications.
- 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 87737. (n.d.). PubChem.
- Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a]. (n.d.). ResearchGate.
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Introduction: The Strategic Importance of 4'-Bromo-3'-nitroacetophenone in Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4'-Bromo-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are pivotal in the development of new drugs and materials.[1][3]
4'-Bromo-3'-nitroacetophenone is a particularly valuable building block in medicinal chemistry and materials science.[4][5] Its structure features a bromine atom, an excellent leaving group for cross-coupling, and two electron-withdrawing groups (acetyl and nitro). These groups activate the C-Br bond towards oxidative addition, the crucial first step in the catalytic cycle, while also offering sites for further functionalization.[6][7] This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions using this substrate, offering both mechanistic insights and field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Core Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4'-bromo-3'-nitroacetophenone, forming a square planar Pd(II) complex. The electron-deficient nature of the substrate accelerates this rate-limiting step.
-
Transmetalation / Carbopalladation:
-
In Suzuki and Sonogashira couplings, a nucleophilic coupling partner (e.g., an organoboron or organocopper-acetylide species) transfers its organic group to the palladium center in a process called transmetalation.[1][3]
-
In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-Aryl bond.[9][10]
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][8]
Caption: General Palladium Catalytic Cycle.
The Critical Role of Ligands
The choice of ligand is arguably one of the most critical parameters in a cross-coupling reaction.[11][12] Ligands are not passive spectators; they actively modulate the catalyst's properties:
-
Stability: Ligands stabilize the palladium center, preventing decomposition into inactive palladium black.
-
Reactivity: Electron-rich and sterically bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. This enhances the rate of oxidative addition and facilitates reductive elimination.[12][13][14]
-
Selectivity: Chiral ligands can be used to induce enantioselectivity, while the ligand's steric profile can influence regioselectivity.[12][13]
For a substrate like 4'-bromo-3'-nitroacetophenone, the use of robust ligands is recommended to ensure high catalyst turnover and prevent side reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild conditions, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[2][15] It is exceptionally well-suited for creating biaryl structures, which are common motifs in pharmaceuticals.[16]
Causality Behind Component Selection
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an air-stable Pd(0) source that can be used directly.[2]
-
Ligand: For challenging substrates or to achieve high yields, bulky electron-rich phosphine ligands are often superior to simpler ones like triphenylphosphine (PPh₃).[17] Ligands like SPhos or dppf provide a good balance of stability and reactivity.[11]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3][15] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction outcome.[2][16]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[18]
Optimized Conditions for Aryl Bromide Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (2 mol%) | [PdCl(allyl)]₂ (1 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (2 mol%) | None |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Toluene | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | >90% | >95% | >90% |
| Data derived from established protocols for analogous 4-haloacetophenone derivatives.[18] |
Step-by-Step Laboratory Protocol
Caption: Standard Suzuki Coupling Workflow.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4'-bromo-3'-nitroacetophenone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.
Application Protocol 2: Heck-Mizoroki Reaction
The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[19][20] This reaction is particularly useful for synthesizing substituted alkenes, such as styrenes and cinnamates, with excellent control of trans stereoselectivity.[20]
Causality Behind Component Selection
-
Catalyst: As with the Suzuki coupling, Pd(OAc)₂ is a highly effective and common precatalyst.[10]
-
Ligand: While some Heck reactions can be run "ligand-free" (where the solvent or other species may coordinate to palladium), the use of phosphine ligands generally improves catalyst stability and reaction efficiency, especially with less reactive aryl bromides.[10][19]
-
Base: A base, typically a hindered amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle.[19]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used as they can dissolve the catalyst components and facilitate the reaction.[21]
Representative Conditions for Heck Coupling
| Parameter | Condition 1 (Jeffery Conditions) | Condition 2 (Standard) |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Additive/Ligand | TBAB (1 equiv.) | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | Et₃N (1.5 equiv.) |
| Solvent | H₂O or DMF | DMF or Acetonitrile |
| Temperature | 100-140 °C | 100 °C |
| Typical Yield | 80-95% | 85-98% |
| Data derived from established protocols for analogous aryl bromides.[21][22] |
Step-by-Step Laboratory Protocol
-
Reaction Setup: In a sealable reaction vessel, combine 4'-bromo-3'-nitroacetophenone (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene or butyl acrylate, 1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and any ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DMF, 5 mL) followed by the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the substituted alkene product.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[23][24] It is an indispensable tool for synthesizing arylalkynes, which are key intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.[23][25]
Causality Behind Component Selection
-
Catalysts: The reaction classically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[23][25] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the H-X byproduct and as the solvent in many cases.[24]
-
Copper-Free Variants: Concerns over copper contamination in pharmaceutical products have led to the development of copper-free Sonogashira protocols. These often require more specialized, bulky phosphine ligands and stronger bases to facilitate the direct reaction of the alkyne with the palladium complex.[25][26]
Representative Conditions for Sonogashira Coupling
| Parameter | Condition 1 (Classic) | Condition 2 (Copper-Free) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Co-Catalyst | CuI (3 mol%) | None |
| Ligand | PPh₃ (4 mol%) | XPhos (6 mol%) |
| Base | Et₃N | Et₃N or Cs₂CO₃ |
| Solvent | THF or DMF | MeCN or Toluene |
| Temperature | Room Temp to 60 °C | 60-110 °C |
| Typical Yield | >90% | >85% |
| Data derived from established protocols for analogous aryl bromides.[26][27] |
Step-by-Step Laboratory Protocol (Classic Conditions)
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.03 mmol, 3 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Reagent Addition: Add a solution of 4'-bromo-3'-nitroacetophenone (1.0 mmol, 1.0 equiv.) in a degassed solvent (e.g., THF, 8 mL). Then, add the degassed amine base (e.g., triethylamine, 2 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
Troubleshooting and Final Considerations
-
Low Yield/No Reaction: Ensure reagents and solvents are anhydrous and the reaction atmosphere is inert, as oxygen can deactivate the Pd(0) catalyst. Consider a more active ligand or a stronger base. The presence of the nitro group can sometimes inhibit the reaction; using a more robust catalytic system may be necessary.[28]
-
Catalyst Decomposition (Black Precipitate): This indicates the formation of palladium black. This can be caused by insufficient ligand, high temperatures, or impurities. Adding more ligand or lowering the reaction temperature may help.
-
Side Reactions: The nitro group on the substrate is susceptible to reduction under certain conditions, especially if hydrogen is present (e.g., in transfer hydrogenation conditions). Ensure the reaction conditions are not reductive.
By carefully selecting the catalyst, ligand, base, and solvent system, the palladium-catalyzed cross-coupling of 4'-bromo-3'-nitroacetophenone can be a highly efficient and versatile method for synthesizing a diverse array of complex molecules for research and development.
References
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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- Su-Ting. (n.d.).
- Gildner, P. G., & Colacot, T. J. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)
- LibreTexts Chemistry. (2020). 17.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Lee, S. H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- HAL Open Science. (n.d.).
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
- MDPI. (n.d.). Denitrative Cross-Couplings of Nitrostyrenes. [Link]
- American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
- Chem-Impex. 4-Bromo-3-nitroacétophénone. [Link]
- Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF. [Link]
- ResearchGate. (n.d.). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. [Link]
- Wikipedia. Heck reaction. [Link]
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
- PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- IndiaMART.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- NIST. 4-Bromo-3'-nitroacetophenone. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- LibreTexts Chemistry. (2023). Heck Reaction. [Link]
- LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
- National Institutes of Health. (n.d.).
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Application Notes & Protocols: The Strategic Role of 1-(4-Bromo-3-nitrophenyl)ethanone in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide on the application of 1-(4-Bromo-3-nitrophenyl)ethanone (CAS: 18640-58-9) as a pivotal intermediate in pharmaceutical research and development. We explore the molecule's unique structural attributes, which render it a versatile scaffold for the synthesis of complex therapeutic agents, with a particular focus on the development of protein kinase inhibitors. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for its effective utilization in medicinal chemistry campaigns.
Introduction: A Molecule of Strategic Importance
This compound is a multi-functionalized aromatic compound whose value in synthetic organic chemistry is derived from the strategic placement of its three key functional groups: a ketone, a nitro group, and a bromine atom.[1] This specific arrangement provides a rich platform for a variety of chemical transformations, making it an ideal starting point for constructing diverse and complex molecular architectures.[2]
The presence of the nitro group, a strong electron-withdrawing entity, not only influences the reactivity of the aromatic ring but also serves as a latent amino group, which can be unmasked via reduction at a strategic point in a synthetic sequence.[3] The bromine atom acts as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents.[2] Finally, the ethanone (acetyl) group provides a reactive carbonyl center for condensation reactions, C-C bond formation, and the construction of heterocyclic ring systems, which are ubiquitous in modern pharmaceuticals.[1][4]
Physicochemical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18640-58-9 | [1][5][6] |
| Molecular Formula | C₈H₆BrNO₃ | [1][5] |
| Molecular Weight | 244.04 g/mol | [5] |
| Appearance | White to slightly yellow solid/powder | [1][6] |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg | |
| Solubility | Generally soluble in organic solvents; sparingly soluble in water | [1] |
Core Application: A Gateway to Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them one of the most important target families in drug discovery.[7][8] Many FDA-approved kinase inhibitors feature a heterocyclic core, such as a pyrimidine or pyrazole, decorated with various substituents that occupy specific pockets within the kinase ATP-binding site.[9][10]
This compound is an exemplary starting material for the synthesis of such scaffolds. The following sections will detail a logical, multi-step synthesis of a hypothetical, yet representative, kinase inhibitor core, illustrating the utility of this intermediate.
Detailed Experimental Protocols
Safety Precaution: this compound is harmful if swallowed and may cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Selective Reduction of the Nitro Group
This protocol details the conversion of the nitro group to a primary amine, a critical step that prepares the molecule for subsequent cyclization or coupling reactions. The use of tin(II) chloride is a well-established method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.
Objective: To synthesize 1-(3-Amino-4-bromophenyl)ethanone.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 10.0 g, 40.9 mmol, 1.0 eq) in absolute ethanol (200 mL).
-
Reagent Addition: To the stirred suspension, add tin(II) chloride dihydrate (e.g., 36.9 g, 163.6 mmol, 4.0 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly over crushed ice (approx. 200 g).
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A thick white precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). The product will be in the organic layer.
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford 1-(3-Amino-4-bromophenyl)ethanone as a pure solid.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol leverages the bromine atom as a handle for a Suzuki coupling reaction, a powerful C-C bond-forming reaction in medicinal chemistry. This allows for the introduction of a diverse range of substituents, which is crucial for tuning the pharmacological properties of a drug candidate.
Objective: To synthesize 1-(3-Amino-4-arylphenyl)ethanone.
Materials:
-
1-(3-Amino-4-bromophenyl)ethanone (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Setup: To a Schlenk flask, add 1-(3-Amino-4-bromophenyl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inerting: Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas (Nitrogen or Argon). Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring until TLC analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Summary & Outlook
This compound is a commercially available and highly valuable building block for pharmaceutical synthesis. Its pre-installed functional handles allow for a modular and convergent approach to complex drug targets. The protocols outlined herein demonstrate a reliable pathway toward kinase inhibitor scaffolds, but the applications are far broader, extending to the synthesis of agents for various therapeutic areas.[11][12] The ability to independently and selectively manipulate the three functional groups provides chemists with a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.
References
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- PubMed. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. [Link]
- PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]
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Application Notes & Protocols: The Strategic Utility of 4'-Bromo-3'-nitroacetophenone in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-3'-nitroacetophenone is a pivotal starting material in synthetic organic and medicinal chemistry. Its strategically positioned functional groups—the acetyl, bromo, and nitro moieties—offer a trifecta of reactive sites, enabling its elaboration into a diverse array of complex molecular architectures. This document provides an in-depth exploration of its application, focusing on its role as a precursor to biologically active heterocyclic compounds. We detail field-proven protocols for the synthesis of key intermediates, such as chalcones, and their subsequent transformation into high-value pyrimidine scaffolds. The causality behind experimental choices, self-validating protocol design, and the biological significance of the resulting derivatives are discussed to provide a comprehensive guide for researchers in drug discovery and development.
Introduction: A Versatile Scaffold for Drug Discovery
4'-Bromo-3'-nitroacetophenone is an electron-deficient acetophenone derivative whose value in medicinal chemistry is derived from its inherent chemical reactivity and versatility.[1][2] The molecule incorporates three key features:
-
The Acetyl Group: The methyl ketone provides a reactive handle for a wide range of condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones.
-
The Nitro Group: A strong electron-withdrawing group, it activates the aromatic ring for certain reactions and can be readily reduced to an amino group, which serves as a crucial point for further functionalization or for modulating the electronic properties of the final compound.
-
The Bromo Group: An essential functional group for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.
This unique combination makes 4'-bromo-3'-nitroacetophenone an ideal starting point for synthesizing libraries of compounds for high-throughput screening, particularly in the search for novel anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₆BrNO₃ | [4] |
| Molecular Weight | 244.04 g/mol | [4][5] |
| CAS Number | 18640-58-9 | [4][6] |
| Appearance | White to pale yellow powder/solid | [6] |
| Melting Point | 115-121 °C | [2][5][6] |
| SMILES String | CC(=O)c1ccc(Br)c(c1)=O | [2] |
| InChI Key | YFVOFFKNHQTQQE-UHFFFAOYSA-N | [2][4] |
Core Synthetic Applications in Medicinal Chemistry
The primary utility of 4'-bromo-3'-nitroacetophenone is as a foundational block for constructing more complex heterocyclic systems. Its derivatives have shown significant potential in various therapeutic areas.
Gateway to Bioactive Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are renowned precursors for flavonoids and isoflavonoids and possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes.
4'-Bromo-3'-nitroacetophenone serves as the ketone component in the Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. This reaction is typically base-catalyzed and proceeds efficiently under mild conditions.
Caption: General scheme for Claisen-Schmidt condensation.
The resulting chalcones are not only biologically active in their own right but are also versatile intermediates for synthesizing a multitude of heterocyclic compounds.
Synthesis of Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Chalcones derived from 4'-bromo-3'-nitroacetophenone can be readily converted into pyrimidine derivatives through cyclocondensation reactions with reagents like urea or thiourea.[9]
This transformation typically involves reacting the chalcone intermediate with urea (for pyrimidin-2-one) or thiourea (for pyrimidine-2-thione) in the presence of a base like potassium hydroxide in an alcoholic solvent.[9] This reaction provides a straightforward entry into highly functionalized pyrimidines, which can be further modified.
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Synthesis of Heterocyclic Compounds from 1-(4-Bromo-3-nitrophenyl)ethanone: Application Notes and Protocols
Introduction
1-(4-Bromo-3-nitrophenyl)ethanone is a versatile trifunctional building block in synthetic organic chemistry, poised for the construction of a diverse array of heterocyclic scaffolds.[1][2] Its strategic substitution pattern, featuring a ketone, a nitro group, and a bromine atom on an aromatic ring, allows for a multitude of selective chemical transformations. The ketone moiety serves as a handle for condensation and cyclization reactions, the nitro group can be readily reduced to an amine for subsequent intramolecular reactions or act as an activating group, and the bromine atom is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions.[1] This guide provides detailed application notes and protocols for the synthesis of several key heterocyclic systems—benzisoxazoles, indazoles, thiazoles, and quinolines—from this valuable starting material, intended for researchers, scientists, and professionals in drug development.
I. Synthesis of 6-Bromo-3-methyl-7-nitro-1,2-benzisoxazole via Reductive Cyclization
The synthesis of 1,2-benzisoxazoles, also known as anthranils, from ortho-nitroaryl ketones is a well-established method for constructing this heterocyclic core, which is present in a number of pharmaceutically active compounds.[3] The reaction proceeds through a reductive cyclization mechanism, where the nitro group is partially reduced to a hydroxylamine, which then undergoes intramolecular nucleophilic attack on the adjacent carbonyl carbon, followed by dehydration to yield the benzisoxazole ring.
Reaction Scheme
Caption: Reductive cyclization to a benzisoxazole.
Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 4.08 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add tin(II) chloride dihydrate (2.76 g, 12.24 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add concentrated hydrochloric acid (2 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-bromo-3-methyl-7-nitro-1,2-benzisoxazole.
| Parameter | Value |
| Reactant | This compound |
| Reagents | SnCl₂·2H₂O, HCl |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Expected Yield | 75-85% |
II. Synthesis of 6-Bromo-3-methyl-1H-indazole from the Corresponding Oxime
Indazoles are a significant class of nitrogen-containing heterocycles with a wide range of biological activities.[4][5] A common synthetic route involves the reductive cyclization of ortho-nitro-ketoximes.[6] This protocol first describes the formation of the oxime from this compound, followed by its reductive cyclization to the indazole.
Reaction Workflow
Caption: Two-step synthesis of 6-bromo-3-methyl-1H-indazole.
Experimental Protocols
Part A: Synthesis of this compound oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 8.16 mmol) in ethanol (30 mL).
-
Add hydroxylamine hydrochloride (0.85 g, 12.24 mmol) and pyridine (1.3 mL, 16.32 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the mixture into cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the oxime.
Part B: Synthesis of 6-Bromo-3-methyl-1H-indazole
Materials:
-
This compound oxime
-
Iron powder (Fe)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, suspend the dried oxime from Part A (1.5 g, 5.79 mmol) in glacial acetic acid (25 mL).
-
Heat the mixture to 60 °C and add iron powder (0.97 g, 17.37 mmol) portion-wise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Pour the filtrate into ice-water (100 mL) and neutralize with a concentrated ammonium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant | This compound oxime |
| Reagents | Fe, Acetic Acid |
| Solvent | Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Expected Yield | 60-70% |
III. Synthesis of 2-Amino-4-(4-bromo-3-nitrophenyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are prevalent in many biologically active molecules.[7][8][9] The reaction involves the condensation of an α-haloketone with a thioamide.[10][11] This protocol requires the initial α-bromination of this compound.
Synthetic Pathway
Caption: Hantzsch synthesis of a substituted thiazole.
Experimental Protocols
Part A: Synthesis of 2-Bromo-1-(4-bromo-3-nitrophenyl)ethanone
Materials:
-
This compound
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.08 mmol) in glacial acetic acid (15 mL).
-
Add pyridine hydrobromide perbromide (1.47 g, 4.49 mmol) to the solution.
-
Stir the reaction mixture at 90 °C for 2 hours.[12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to yield the crude α-bromoketone, which can be used in the next step without further purification.
Part B: Synthesis of 2-Amino-4-(4-bromo-3-nitrophenyl)thiazole
Materials:
-
2-Bromo-1-(4-bromo-3-nitrophenyl)ethanone
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, suspend the crude 2-bromo-1-(4-bromo-3-nitrophenyl)ethanone from Part A (approx. 4.08 mmol) and thiourea (0.34 g, 4.49 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux for 3 hours. A precipitate should form during the reaction.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethanol and then water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromo-3-nitrophenyl)thiazole.
| Parameter | Value |
| Reactant | 2-Bromo-1-(4-bromo-3-nitrophenyl)ethanone |
| Reagent | Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Expected Yield | 80-90% |
IV. Synthesis of 7-Bromo-2-methyl-8-nitroquinoline via Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15][16][17] This protocol involves the initial reduction of the nitro group of this compound to an amine, followed by a one-pot condensation with a ketone.
Synthetic Strategy
Caption: Friedländer synthesis of a substituted quinoline.
Experimental Protocols
Part A: Synthesis of 1-(3-Amino-4-bromophenyl)ethanone
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.0 g, 8.16 mmol), iron powder (2.28 g, 40.8 mmol), and ammonium chloride (0.44 g, 8.16 mmol).
-
Add a mixture of ethanol (20 mL) and water (5 mL).
-
Heat the reaction mixture to reflux for 2 hours.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aminoketone, which can be used directly in the next step.
Part B: Synthesis of 7-Bromo-2-methyl-8-nitroquinoline
Materials:
-
1-(3-Amino-4-bromophenyl)ethanone
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the crude 1-(3-amino-4-bromophenyl)ethanone from Part A (approx. 8.16 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add acetone (1.2 mL, 16.32 mmol) and powdered potassium hydroxide (0.92 g, 16.32 mmol).
-
Heat the mixture to reflux for 6 hours.
-
After cooling, pour the reaction mixture into ice-water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 7-bromo-2-methyl-8-nitroquinoline.
| Parameter | Value |
| Reactant | 1-(3-Amino-4-bromophenyl)ethanone |
| Reagent | Acetone, KOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Expected Yield | 65-75% |
Conclusion
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a precursor for a variety of medicinally relevant heterocyclic compounds. By judiciously choosing reaction conditions and reagents, chemists can selectively manipulate the functional groups of this starting material to achieve the desired heterocyclic core. These application notes provide a solid foundation for further exploration and derivatization of these scaffolds in the pursuit of novel therapeutic agents.
References
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- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
- Kim, J., & Movassaghi, M. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 12(20), 4576-4579*. [Link]
- ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Rauf, A., & Baseer, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14649-14663. [Link]
- U.S. Patent No. 8,022,227 B2. (2011). Method of synthesizing 1H-indazole compounds.
- O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 45(7), 1425-1427*. [Link]
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201. [Link]
- Wikipedia. (n.d.). Friedländer synthesis.
- Prakash, O., Kumar, A., & Sharma, P. (2012). Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides. Medicinal Chemistry Research, 21(8), 1843-1851*. [Link]
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- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]
- Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311. [Link]
- Khan, I., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1389551. [Link]
- Kumar, A., & Kumar, R. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8263-8287. [Link]
- Kumar, A., & Sharma, P. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Applied Pharmaceutical Science, 7(2), 213-221*. [Link]
- Wang, X., et al. (2014). A Protocol for α-Bromination of β-Substituted Enones. Journal of Visualized Experiments, (87), e51515. [Link]
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- Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines.
- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(29), 9945–9953. [Link]
- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11714-11723*. [Link]
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- El-Sayed, N. N. E., et al. (2021). Investigation of potent anti-mycobacterium tuberculosis agents derived from thiosemicarbazones and their cyclized thiazole and thiazolidinone analogs. Drug Design, Development and Therapy, 15, 245–260. [Link]
- Kumar, S., et al. (2021). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). New Journal of Chemistry, 45(1), 226-236*. [Link]
- El-Gaby, M. S. A., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
- Padwa, A., & Kappe, C. O. (1996). α-Bromination of linear enals and cyclic enones. The Journal of Organic Chemistry, 61(16), 5512-5521*. [Link]
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Application Note & Protocol: Laboratory-Scale Synthesis and Purification of 4'-Bromo-3'-nitroacetophenone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis and purification of 4'-bromo-3'-nitroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The protocol herein is based on well-established principles of electrophilic aromatic substitution, specifically the nitration of an activated aromatic ring. This guide offers a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound, grounded in established chemical literature and safety practices.
Introduction: The Significance of 4'-Bromo-3'-nitroacetophenone
4'-Bromo-3'-nitroacetophenone is a versatile organic building block utilized in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the presence of three key functional groups: a ketone, a bromine atom, and a nitro group. Each of these moieties can be selectively manipulated to build molecular complexity. The nitro group, for instance, can be readily reduced to an amine, a common functional group in many biologically active molecules. The bromine atom allows for the formation of carbon-carbon bonds through various cross-coupling reactions. The ketone functionality provides another reactive handle for a variety of chemical transformations. Consequently, 4'-bromo-3'-nitroacetophenone serves as a valuable starting material in medicinal chemistry and materials science.[1]
The Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis of 4'-bromo-3'-nitroacetophenone from 4'-bromoacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a strong electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich benzene ring.[2][3][4]
Generation of the Electrophile
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselectivity: The Directing Effects of Substituents
The position of the incoming nitro group on the aromatic ring is dictated by the directing effects of the substituents already present: the bromo group and the acetyl group.
-
Bromo Group (-Br): The bromine atom is an ortho-, para-directing deactivator. While it withdraws electron density from the ring through induction (deactivating), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.
-
Acetyl Group (-COCH₃): The acetyl group is a meta-directing deactivator. It strongly withdraws electron density from the ring through both induction and resonance, making the ortho and para positions electron-deficient and directing the incoming electrophile to the meta position.
In the case of 4'-bromoacetophenone, the acetyl group is at position 1 and the bromo group is at position 4. The positions ortho to the bromo group are 3 and 5, and the positions meta to the acetyl group are 3 and 5. Therefore, both substituents direct the incoming nitro group to the 3-position (and the equivalent 5-position), leading to the formation of 4'-bromo-3'-nitroacetophenone as the major product.
Safety First: Handling Nitrating Agents
The mixture of concentrated nitric acid and sulfuric acid is a powerful oxidizing and corrosive agent.[5][6][7][8] Extreme caution must be exercised throughout the procedure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and chemical splash goggles. A face shield is also highly recommended.[6][9]
-
Fume Hood: All operations involving the nitrating mixture must be performed in a well-ventilated chemical fume hood.[9]
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with stirring. Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.[5]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[8]
Experimental Protocols
Synthesis of 4'-Bromo-3'-nitroacetophenone
This protocol is adapted from a well-established procedure for the nitration of acetophenone and is expected to yield the desired product in good yield.[10]
Materials:
-
4'-Bromoacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 10.0 g (50.2 mmol) of 4'-bromoacetophenone.
-
Dissolution: Carefully add 30 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the 4'-bromoacetophenone has dissolved.
-
Cooling: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 4'-bromoacetophenone in sulfuric acid. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of 200 g of crushed ice in a large beaker.
-
Precipitation: A yellow solid precipitate of crude 4'-bromo-3'-nitroacetophenone will form. Allow the ice to melt completely while continuing to stir.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper.
-
Drying: Press the solid as dry as possible on the filter paper and then allow it to air-dry or dry in a desiccator.
Experimental Workflow Diagram:
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recrystallization procedure for high purity 1-(4-bromo-3-nitrophenyl)ethanone
An Application Guide: High-Purity Recovery of 1-(4-bromo-3-nitrophenyl)ethanone via Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound (CAS: 18640-58-9) using the recrystallization technique. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, achieving high purity of this substance is paramount.[1] This guide moves beyond a simple set of instructions, delving into the causal science behind solvent selection, procedural steps, and purity verification. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining high-purity crystalline product.
Foundational Principles: The Science of Recrystallization
Recrystallization is the gold standard for purifying nonvolatile organic solids.[2] The technique is predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature but will become supersaturated with respect to the target compound as the solution cools.[3] This controlled temperature decrease allows the desired compound to selectively crystallize out of the solution, forming a purified crystal lattice that excludes the impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[2][4]
The success of this technique hinges on two critical factors: a gradual reduction in temperature and time.[3] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate—an amorphous solid that traps impurities—rather than the highly ordered, pure crystals desired.[3]
Compound & Solvent Characteristics
A successful recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit mediocre dissolving power, being able to dissolve the solute when hot but having poor solubility when cold.[5]
Table 1: Key Compound and Solvent Properties
| Parameter | Value / Recommendation | Source |
| Compound Name | This compound | [1][6] |
| CAS Number | 18640-58-9 | [1][7] |
| Molecular Formula | C₈H₆BrNO₃ | [1][7] |
| Molecular Weight | 244.04 g/mol | [7] |
| Appearance | Yellow to orange solid | [1] |
| Literature Melting Point | 117-121°C | [7] |
| Primary Solvent | Ethanol (EtOH) | [8] |
| Rationale for Solvent | As a substituted aromatic ketone, the compound has moderate polarity. Ethanol effectively dissolves it at its boiling point while showing significantly lower solubility at cooler temperatures. Its volatility also facilitates easy drying of the final product. A study of similar nitrophenyl ethanone compounds showed good solubility in alcohols.[9] |
Health & Safety Protocols (EHS)
Prior to beginning any experimental work, it is imperative to understand and mitigate the associated hazards.
3.1 Hazard Identification this compound is classified as a hazardous substance.[6][7]
-
Skin Irritation: Causes skin irritation (H315).[6]
-
Eye Irritation: Causes serious eye irritation (H319).[6]
-
Respiratory Irritation: May cause respiratory irritation (H335).[10][11]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
3.2 Required Personal Protective Equipment (PPE) & Controls
-
Engineering Controls: All procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation.[10] An eyewash station and safety shower must be readily accessible.[11][12]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. Ensure skin is not exposed.
-
Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling.[11]
Experimental Workflow: A Step-by-Step Protocol
The following protocol details the procedure for the recrystallization of this compound.
Figure 1: Step-by-step recrystallization workflow.
4.1. Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Using a flask, rather than a beaker, minimizes solvent evaporation.[5]
-
Add a boiling chip or magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add hot ethanol in small portions until the solid completely dissolves. Causality Check: It is critical to use the minimum amount of hot solvent necessary for dissolution.[4] Adding excess solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal yield.[5]
4.2. Step 2: Removal of Insoluble Impurities (If Necessary)
-
If insoluble impurities remain in the hot solution, they must be removed via hot gravity filtration.
-
To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) to the solution before filtering.[5]
4.3. Step 3: Crystallization via Controlled Cooling
-
Remove the flask from the heat source and cover it with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is paramount for the formation of large, high-purity crystals.[3][5] Disturbing the solution can induce rapid precipitation, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[5]
-
Troubleshooting: If crystals do not form, crystallization can be induced by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[4]
4.4. Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Once the mother liquor has been drawn through, break the vacuum and wash the crystals with a small portion of ice-cold ethanol.[2] Trustworthiness Check: The wash solvent must be cold to prevent the desired product from dissolving, which would reduce the final yield.[2][5]
-
Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.
4.5. Step 5: Drying the Purified Product
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.[2]
-
For complete drying, transfer the crystals to a pre-weighed watch glass and allow them to air dry in the fume hood or place them in a desiccator under vacuum.
Quality Control: Purity Verification
The effectiveness of the recrystallization must be validated.
-
Melting Point Analysis: This is the most common and reliable method. A purified compound exhibits a sharp and narrow melting point range (typically < 2°C). Compare the experimental melting point to the literature value (117-121°C).[7] A broad or depressed melting point range indicates the presence of impurities.[4]
-
Thin-Layer Chromatography (TLC): Compare the crude material against the recrystallized product. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For rigorous characterization, obtain spectroscopic data and compare it against a reference standard.
By adhering to this detailed protocol and understanding the principles behind each step, researchers can consistently achieve high-purity this compound suitable for the most demanding synthetic applications.
References
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- 2.
- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
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- Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
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- Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
- Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.
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Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of 4'-Bromo-3'-nitroacetophenone Reactions
Abstract
This comprehensive guide provides a detailed framework for the effective use of thin-layer chromatography (TLC) in monitoring chemical reactions involving 4'-bromo-3'-nitroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the underlying principles of TLC, explains the rationale behind methodological choices, and offers robust, self-validating protocols. By understanding the physicochemical properties of 4'-bromo-3'-nitroacetophenone and its potential transformation products, researchers can confidently develop and interpret TLC analyses to track reaction progress, assess purity, and optimize reaction conditions.
Introduction: The Imperative of Reaction Monitoring
In the realm of organic synthesis, the ability to monitor a reaction in real-time is paramount. It is the compass that guides a chemist, indicating whether a reaction is proceeding as expected, has reached completion, or has taken an unintended path.[1][2] Thin-layer chromatography (TLC) stands as a cornerstone technique for this purpose due to its simplicity, speed, and cost-effectiveness.[3] For a versatile synthetic intermediate like 4'-bromo-3'-nitroacetophenone, which is utilized in the synthesis of pharmaceuticals and agrochemicals, mastering its TLC analysis is a critical skill.[4] This compound's distinct functional groups—a bromine atom, a nitro group, and a ketone—provide multiple avenues for chemical transformation, each resulting in products with unique polarities that are readily distinguishable by TLC.
Foundational Principles of Thin-Layer Chromatography
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]
-
The Stationary Phase: Typically, a thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto a solid support such as a glass, plastic, or aluminum plate.[3] Silica gel is polar in nature.
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the stationary phase through capillary action.[3]
-
The Separation Mechanism: A sample mixture is spotted onto the baseline of the TLC plate. As the mobile phase ascends the plate, it dissolves the sample and carries it up the stationary phase. The separation occurs because of the differing affinities of the compounds in the mixture for the stationary and mobile phases.
-
Polar compounds will have a stronger interaction with the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
-
Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.
-
The Retention Factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]
Understanding the TLC Behavior of 4'-Bromo-3'-nitroacetophenone and Its Derivatives
4'-Bromo-3'-nitroacetophenone (C₈H₆BrNO₃, M.W. 244.04 g/mol ) is a moderately polar compound due to the presence of the nitro group and the ketone functionality.[6][7] The bromine atom also contributes to its overall polarity. When developing a TLC method for reactions involving this starting material, it is crucial to anticipate the polarity changes of the expected products.
Common Transformations and Expected Polarity Shifts:
-
Reduction of the Nitro Group: The conversion of the nitro group (-NO₂) to an amine (-NH₂) is a common transformation. The resulting 3'-amino-4'-bromoacetophenone will be significantly more polar due to the amine's ability to engage in hydrogen bonding. This will lead to a substantial decrease in the Rf value compared to the starting material.
-
Suzuki-Miyaura Coupling: Replacement of the bromine atom with an aryl or heteroaryl group can lead to products with varying polarities depending on the nature of the coupled partner. Generally, if a non-polar aryl group is introduced, the product will be less polar than the starting material, resulting in a higher Rf value.
-
Reactions at the Ketone: Reduction of the ketone to a secondary alcohol will increase the polarity of the molecule, thus lowering its Rf value.
This predictive understanding of polarity shifts is fundamental to interpreting the TLC plate during reaction monitoring.
Experimental Protocols
Materials and Reagents
-
TLC plates (e.g., silica gel 60 F₂₅₄ on aluminum or glass backing)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization agents (UV lamp, iodine chamber, or chemical stains)
-
Forceps
-
Pencil
Workflow for TLC Monitoring
Caption: A guide to troubleshooting common issues encountered during TLC analysis.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring reactions involving 4'-bromo-3'-nitroacetophenone. By understanding the principles of chromatography and the relative polarities of the starting material and potential products, researchers can develop robust and reliable TLC methods. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to ensure the successful application of TLC in the synthesis and development of novel compounds derived from this versatile intermediate.
References
- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?
- Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. NIST WebBook.
- Indian Journal of Technology. (n.d.). A Simple Method for Analysis of Nitrobenzene In Aniline.
- Cheméo. (n.d.). 4-Bromo-3'-nitroacetophenone.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- MDPI. (2023, January 10). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel.
- vibzzlab. (2020, October 1). Aniline : Organic synthesis. YouTube.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- SpectraBase. (n.d.). 4'-Bromo-3'-nitroacetophenone.
- National Institutes of Health. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
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Chemoselective Reduction of the Nitro Group in 4'-Bromo-3'-nitroacetophenone to Synthesize 3'-Amino-4'-bromoacetophenone
An Application Note for Researchers and Drug Development Professionals
Abstract
The selective reduction of a nitro group in the presence of other reducible functionalities is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This guide provides a detailed technical overview and robust protocols for the chemoselective reduction of the nitro group in 4'-bromo-3'-nitroacetophenone to yield 3'-amino-4'-bromoacetophenone. This product is a valuable building block in medicinal chemistry and drug discovery, notably in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] We will explore the underlying principles of chemoselectivity and present validated protocols using common and reliable reducing agents, such as tin(II) chloride and elemental iron, explaining the causality behind each experimental choice.
Introduction: The Strategic Importance of the Transformation
4'-Bromo-3'-nitroacetophenone is a polyfunctional compound containing three key chemical features: an aromatic ring, a ketone, and a nitro group. The selective reduction of the nitro group to an amine is a frequent and vital step in multi-step syntheses. The resulting product, 3'-amino-4'-bromoacetophenone, serves as a versatile precursor for constructing more complex molecular architectures, such as quinolones and other heterocyclic systems that form the core of many modern therapeutics.[1]
The primary challenge in this transformation is chemoselectivity. Both the nitro group and the ketone's carbonyl group are susceptible to reduction. A poorly chosen reagent or protocol will lead to a mixture of products, including the desired amine, the corresponding alcohol from carbonyl reduction, or even complete reduction of both groups. Therefore, the selection of a reducing system that preferentially targets the nitro group is paramount for a successful and efficient synthesis.
The Principle of Chemoselectivity: Nitro vs. Carbonyl Reduction
Achieving the desired transformation requires a nuanced understanding of the available reduction methodologies.
-
Hydride-based reagents , such as sodium borohydride (NaBH₄), are excellent for reducing ketones and aldehydes. However, they are generally ineffective at reducing aromatic nitro groups under standard conditions.[3][4] Attempting this reaction with NaBH₄ would likely result in the reduction of the ketone to a secondary alcohol, leaving the nitro group intact.
-
Dissolving metal reductions and certain catalytic hydrogenation systems, conversely, can be finely tuned to target the nitro group with high selectivity.[5] The mechanisms for these reactions differ significantly from hydride attacks. Reagents like tin (Sn) or iron (Fe) in acidic media operate through a series of single-electron transfers (SET) and protonations. The nitro group, with its strong π-withdrawing effect, is highly susceptible to this type of reduction, making it the preferred site of reaction over the carbonyl group under these conditions.[4]
This guide will focus on two field-proven, chemoselective methods: reduction using tin(II) chloride (SnCl₂) in an acidic medium and reduction using iron (Fe) powder with an acid or ammonium salt.
Comparative Analysis of Reduction Methodologies
Choosing the optimal reduction method depends on factors like scale, cost, environmental impact, and downstream process compatibility.
| Method | Reagents | Mechanism | Advantages | Disadvantages |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl, Ethanol | Stepwise electron transfer from Sn²⁺ to the nitro group, followed by protonation.[6][7] | High yields, excellent chemoselectivity, reliable and well-established.[5][8] | Generates tin-based waste which can be toxic and difficult to remove completely from the product and equipment.[7] The reaction can be highly exothermic. |
| Iron Reduction (Béchamp) | Fe powder, HCl or Acetic Acid (AcOH) | Electron transfer from zero-valent iron at the metal surface in the presence of a proton source.[9] | Inexpensive, environmentally benign ("greener") byproducts (iron oxides), high chemoselectivity.[9][10][11] | Can require longer reaction times or heating; heterogeneous reaction can sometimes be sluggish. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Catalytic transfer of hydrogen across the nitro group on a metal surface. | High atom economy, clean reaction with minimal byproducts. | Risk of reducing the carbonyl group or causing de-bromination, especially with Pd/C.[8] Raney Nickel is often preferred to preserve aromatic halides.[8] Requires specialized pressure equipment. |
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the synthesis and purification of 3'-amino-4'-bromoacetophenone.
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Application Notes and Protocols: 4'-Bromo-3'-nitroacetophenone as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. 4'-Bromo-3'-nitroacetophenone is a quintessential example of a highly versatile and strategically valuable building block. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a ketone, a nitro group, and an aromatic bromine atom. This trifecta of functionality, arranged in a specific regiochemical pattern on the phenyl ring, allows for a programmed and selective sequence of transformations, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
The electron-withdrawing nature of the acetyl (ketone) and nitro groups significantly influences the electronic landscape of the aromatic ring. This activation is particularly pronounced for the carbon atom bearing the bromine, rendering it highly susceptible to nucleophilic aromatic substitution.[2][3] Concurrently, the bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. The nitro group can be selectively reduced to a primary amine, a gateway to a vast array of nitrogen-containing heterocycles, while the ketone provides a reactive site for condensations and other carbonyl chemistry. This guide provides an in-depth exploration of these reactive pathways, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties
A clear understanding of the physical properties of a starting material is paramount for safe handling and successful experimentation.
| Property | Value | Reference |
| CAS Number | 18640-58-9 | [4][5] |
| Molecular Formula | C₈H₆BrNO₃ | [4][6] |
| Molecular Weight | 244.04 g/mol | [4][5] |
| Appearance | Slightly yellow powder | [1] |
| Melting Point | 115-122 °C | [1] |
| Synonyms | 1-(4-Bromo-3-nitrophenyl)ethanone | [1][4] |
Visualization: A Map of Reactivity
The strategic utility of 4'-bromo-3'-nitroacetophenone can be visualized as a molecule with three distinct reactive zones, each enabling a different class of chemical transformation.
Caption: Reactivity sites of 4'-bromo-3'-nitroacetophenone.
Part 1: Chemoselective Reduction of the Nitro Group
Application Note
The transformation of an aromatic nitro group into an amine is a cornerstone of synthetic chemistry, unlocking pathways to amides, sulfonamides, and a multitude of heterocyclic systems. The primary challenge when working with 4'-bromo-3'-nitroacetophenone is to achieve this reduction with complete chemoselectivity, leaving the ketone and aryl bromide functionalities intact. Powerful reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions would indiscriminately reduce both the nitro and ketone groups.
Therefore, reagents that operate under mildly acidic or neutral conditions are preferred. The classic choice involves metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or a milder proton source like ammonium chloride (NH₄Cl).[7][8] These systems are highly effective at reducing the nitro group while being inert towards the ketone.[9] This selectivity arises from the distinct mechanisms; metal/acid reductions proceed via a series of single-electron transfers to the electron-deficient nitro group, a pathway not readily accessible to the carbonyl group under these conditions.[9]
Protocol 1: Reduction using Tin(II) Chloride
This protocol provides a reliable method for the selective reduction of the nitro group to an amine.
Materials:
-
4'-Bromo-3'-nitroacetophenone (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (for pH adjustment if needed)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-bromo-3'-nitroacetophenone (e.g., 2.44 g, 10.0 mmol) in ethanol (50 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (e.g., 11.3 g, 50.0 mmol) to the solution. The mixture may be heated to reflux.
-
Reaction: Stir the mixture vigorously at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Adjust the pH to ~8. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3'-amino-4'-bromoacetophenone.
-
Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Transformations at the Aryl Bromide Position
The bromine atom is a versatile functional handle, enabling both substitution and coupling reactions to form new carbon-heteroatom or carbon-carbon bonds.
Application Note A: Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the ring is strongly activated towards nucleophilic attack. This is a direct consequence of the powerful electron-withdrawing effects of the ortho-nitro group and the para-acetyl group.[2][10] These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism, thereby lowering the activation energy of the reaction.[3][11] This makes SNAr a highly efficient method for introducing oxygen, nitrogen, or sulfur nucleophiles at this position. It is noteworthy that in SNAr reactions, fluoride is often a better leaving group than bromide due to its high electronegativity which makes the attached carbon more electrophilic; however, aryl bromides are excellent and widely used substrates.[11][12]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: O-Arylation via SNAr with a Phenoxide
Materials:
-
4'-Bromo-3'-nitroacetophenone (1.0 eq)
-
A substituted phenol (e.g., 4-methoxyphenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (e.g., 1.49 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMF (40 mL).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Substrate Addition: Add 4'-bromo-3'-nitroacetophenone (2.44 g, 10.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature and pour it into cold water (200 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diaryl ether by column chromatography on silica gel.
Application Note B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[13] It involves the reaction of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[14] 4'-Bromo-3'-nitroacetophenone is an excellent substrate for these reactions, allowing for the synthesis of complex biaryl structures which are common motifs in pharmaceuticals.[13][15] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 5. 4 -Bromo-3 -nitroacetophenone 97 18640-58-9 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 9. echemi.com [echemi.com]
- 10. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ikm.org.my [ikm.org.my]
- 14. nobelprize.org [nobelprize.org]
- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthetic Utility of 1-(4-bromo-3-nitrophenyl)ethanone
Abstract: 1-(4-bromo-3-nitrophenyl)ethanone (CAS No. 18640-58-9) is a versatile trifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates three distinct reactive sites: a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a primary amine, and a ketone moiety for further derivatization. This guide provides an in-depth exploration of its chemical properties, safety considerations, and detailed, field-proven protocols for two of its most critical transformations: the Suzuki-Miyaura cross-coupling and the chemoselective reduction of the nitro group.
Compound Profile and Strategic Importance
This compound, also known as 4'-Bromo-3'-nitroacetophenone, is a solid organic compound with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol .[2][3] Its strategic value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications to build molecular complexity.
-
The Aryl Bromide: The bromine atom, positioned para to the acetyl group, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group that can be selectively reduced to an aniline. This transformation is fundamental in drug development, as it introduces a basic handle that can be used to modulate solubility, engage in hydrogen bonding, or serve as a point for further amide or sulfonamide synthesis.[4]
-
The Ketone: The ethanone group provides a reactive carbonyl center for nucleophilic additions, condensations, or conversion to other functional groups, further expanding the synthetic possibilities.
Physicochemical and Safety Data
Before commencing any experimental work, it is imperative to be familiar with the compound's properties and hazards.
| Property | Value | Source(s) |
| CAS Number | 18640-58-9 | [1][2][5] |
| Molecular Formula | C₈H₆BrNO₃ | [3] |
| Molecular Weight | 244.04 g/mol | [2] |
| Appearance | White to slightly yellow solid/powder | [1][6] |
| Melting Point | 117-121 °C | [5] |
| Boiling Point | 275.4 °C at 760 mmHg | [5] |
| Solubility | Generally soluble in organic solvents; insoluble in water | [1] |
Safety Profile: this compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).[2][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Key Synthetic Transformations & Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, reflecting the causality behind experimental choices.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species and an organohalide.[8][9] This protocol details the coupling of this compound with a generic arylboronic acid.
Causality & Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst. We generate it in situ from a stable Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand or use a pre-formed Pd(0) complex like Pd(PPh₃)₄. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[8]
-
Base: A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step with the palladium center.[8] An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is effective and minimizes side reactions like ester hydrolysis if such groups are present.[10]
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used. This allows the organic substrates and catalyst to reside in the organic phase while the inorganic base resides in the aqueous phase, with the reaction occurring at the interface.
Diagram of Reactive Sites:
Caption: Key reactive sites on this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.09 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.236 g, 0.05 equiv.).
-
Solvent and Base Addition: Add toluene (20 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (10 mL).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon gas for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[10]
-
Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate (30 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Protocol 2: Chemoselective Reduction of the Aromatic Nitro Group
The reduction of an aromatic nitro group to an amine is a pivotal transformation.[11] The choice of reducing agent is critical to ensure selectivity, leaving the aryl bromide and ketone functionalities intact. While catalytic hydrogenation is common, it risks reducing the ketone or causing hydrodebromination.[12] A classic and reliable method employs tin(II) chloride (SnCl₂) in an acidic medium, which is highly selective for the nitro group.[11][13]
Causality & Rationale:
-
Reducing Agent: SnCl₂ is a mild reducing agent that, in the presence of concentrated HCl, effectively reduces nitroarenes to the corresponding anilinium chloride salts.[13]
-
Solvent: Ethanol is a common solvent that dissolves the organic substrate while being compatible with the aqueous acidic conditions.
-
Basification: The initial product is the protonated amine (anilinium salt). A strong base, such as sodium hydroxide (NaOH), is required to neutralize the excess acid and deprotonate the amine, yielding the free aniline product which can then be extracted into an organic solvent.
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.00 g, 4.09 mmol, 1.0 equiv.) in ethanol (25 mL).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.62 g, 20.45 mmol, 5.0 equiv.).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux).
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction to 0 °C using an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 3M NaOH solution until the pH is basic (pH > 9). Caution: This neutralization is exothermic and may cause vigorous bubbling.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 1-(3-amino-4-bromophenyl)ethanone can be purified by flash column chromatography or recrystallization if necessary.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized products. Below is a table of representative analytical data. (Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration).
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec Peak (m/z) |
| This compound | 8.30 (d, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 2.65 (s, 3H) | [M]+ 243/245 (isotope pattern for Br) |
| 1-(3-amino-4-bromophenyl)ethanone | 7.70 (d, 1H), 7.20 (d, 1H), 6.80 (dd, 1H), 4.00 (br s, 2H, -NH₂), 2.50 (s, 3H) | [M+H]+ 214/216 |
| Example Suzuki Product: 1-(3-nitro-4-phenylphenyl)ethanone | 8.15 (d, 1H), 7.80 (dd, 1H), 7.40-7.60 (m, 6H), 2.70 (s, 3H) | [M+H]+ 242 |
References
- PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 87737. [Link]
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
- SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Master Organic Chemistry. Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Total Organic Chemistry (YouTube). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- The Chemistry Translator (YouTube). organic chemistry reaction #13 - reduction of nitro group to amine. [Link]
- PubChem. 1-(4-bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 14503613. [Link]
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
- NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
- ResearchGate. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. [Link]
- Stenutz. This compound. [Link]
- Drug Design, Development and Therapy. Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... [Link]
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- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 18640-58-9 [sigmaaldrich.com]
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- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yield, enhance product purity, and troubleshoot experimental hurdles.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene. This reaction, while straightforward in principle, presents unique challenges due to the electronic properties of the starting material. The presence of two electron-withdrawing groups, a nitro (-NO₂) and a bromo (-Br) group, deactivates the aromatic ring, making it less susceptible to electrophilic attack.[1][2] This guide provides in-depth solutions to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and offers actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be old or have been exposed to moisture. 2. Poor Quality Reagents: The starting material or acylating agent may be impure. 3. Reaction Temperature Too Low: The deactivated ring requires sufficient energy to react. 4. Inadequate Reaction Time: The reaction may not have proceeded to completion. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Consider using a newer, unopened bottle. 2. Verify the purity of 1-bromo-2-nitrobenzene and acetyl chloride/acetic anhydride by NMR or GC-MS. Purify if necessary. 3. While initial complex formation should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction with the aromatic compound may require gentle heating (e.g., 40-60 °C) to proceed. Monitor the reaction progress carefully by TLC or HPLC. 4. Extend the reaction time and monitor its progress. Be aware that prolonged heating can lead to side product formation. |
| Formation of Multiple Products (Impure Sample) | 1. Isomer Formation: Acylation may occur at other positions on the aromatic ring. 2. Side Reactions: The presence of moisture can lead to the hydrolysis of the acylating agent or the Lewis acid-ketone complex.[3] 3. Over-acylation: Although less common with deactivated rings, it's a possibility under harsh conditions. | 1. The directing effects of the bromo and nitro groups favor acylation at the C4 position (para to the bromine and meta to the nitro group). However, minor isomers can form. Purification by column chromatography or recrystallization is essential to isolate the desired product. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture. 3. Use a stoichiometric amount of the acylating agent (typically 1.0-1.2 equivalents). |
| Reaction Stalls (Does Not Go to Completion) | 1. Deactivation of Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing the catalyst from the reaction.[3] 2. Insufficient Mixing: In a heterogeneous mixture, poor stirring can limit the contact between reactants. | 1. A stoichiometric amount (or even a slight excess) of the Lewis acid is generally required for Friedel-Crafts acylations.[3] Ensure at least one equivalent of AlCl₃ is used for every equivalent of the ketone to be formed. 2. Use a suitable solvent that can partially dissolve the reactants and ensure vigorous mechanical stirring throughout the reaction. |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Emulsion Formation During Workup: This can make phase separation difficult. 3. Product Co-crystallization with Impurities: This can occur if the crude product is highly impure. | 1. Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[4] This will break down the complex and move the aluminum salts into the aqueous layer. 2. Add a saturated brine solution during the workup to help break up emulsions. 3. If direct crystallization fails, purify the crude product by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation the preferred method for this synthesis?
A1: Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds and introducing a ketone functional group to an aromatic ring.[5] It is generally a high-yielding reaction when optimized and avoids the multi-step processes that might be required with other synthetic routes.
Q2: What is the role of the Lewis acid in this reaction?
A2: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[4][5] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: While AlCl₃ is the most common and cost-effective Lewis acid for Friedel-Crafts acylation, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[3][5] However, for a deactivated substrate like 1-bromo-2-nitrobenzene, a strong Lewis acid like AlCl₃ is generally required to achieve a reasonable reaction rate.
Q4: What are the key safety precautions for this reaction?
A4:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching process is highly exothermic and releases a significant amount of HCl gas.[4] It must be performed slowly in a well-ventilated fume hood with adequate cooling.
-
Dichloromethane , a common solvent for this reaction, is a suspected carcinogen. Handle it with care in a fume hood.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.
Experimental Workflow and Diagrams
Generalized Experimental Protocol
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 - 1.2 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-bromo-2-nitrobenzene (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (around 40-50 °C). Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and with vigorous stirring, pour the reaction mixture into the ice/acid mixture.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Wikipedia. Friedel–Crafts reaction. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- StuDocu.
- SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. [Link]
Sources
- 1. CAS 18640-58-9: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | SIELC Technologies [sielc.com]
common side products in the synthesis of 4'-bromo-3'-nitroacetophenone
Welcome to the Technical Support Center for the synthesis of 4'-bromo-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4'-bromo-3'-nitroacetophenone and what are the primary side products?
The most prevalent and direct method for synthesizing 4'-bromo-3'-nitroacetophenone is the electrophilic aromatic substitution (EAS) nitration of 4-bromoacetophenone. The primary side products in this synthesis are positional isomers, mainly 4'-bromo-2'-nitroacetophenone, and potentially over-nitrated products such as 4-bromo-3,5-dinitroacetophenone under forcing conditions.
Q2: I've obtained a mixture of isomers. How can I effectively separate 4'-bromo-3'-nitroacetophenone from 4'-bromo-2'-nitroacetophenone?
The separation of these isomers can be challenging due to their similar physical properties. The most common and effective laboratory-scale method is fractional recrystallization. The choice of solvent is critical, with ethanol or a mixture of ethanol and water often being effective. The 3'-nitro isomer is typically less soluble and will crystallize out first upon cooling, while the 2'-nitro isomer tends to remain in the mother liquor. For more challenging separations or higher purity requirements, column chromatography on silica gel with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) is recommended.[1][2]
Q3: My reaction seems to have produced a significant amount of a dinitrated byproduct. What conditions favor this over-nitration?
Over-nitration, leading to the formation of dinitro compounds, is generally favored by harsh reaction conditions. Key factors include:
-
High Temperatures: Running the reaction at elevated temperatures increases the rate of all reactions, including the second nitration.
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture (concentrated nitric and sulfuric acids) can drive the reaction towards dinitration.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial mononitration is complete can lead to the formation of dinitrated products.
Careful control of these parameters is crucial to maximize the yield of the desired mononitrated product.
Q4: Are there alternative synthetic routes to 4'-bromo-3'-nitroacetophenone, and what are their associated side products?
Yes, there are alternative routes, though they are generally less direct:
-
Friedel-Crafts Acylation: One could theoretically perform a Friedel-Crafts acylation of 1-bromo-2-nitrobenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride. However, this reaction is often low-yielding due to the deactivating nature of the nitro group.[3][4][5] A significant side product can be the formation of the other isomer, 2'-bromo-3'-nitroacetophenone, if the starting material is not pure. Polysubstitution is also a common issue in Friedel-Crafts reactions, though less likely with a deactivated ring.[3]
-
Bromination of 3-nitroacetophenone: Another approach is the bromination of 3-nitroacetophenone. The challenge here is to control the regioselectivity. The acetyl group is a meta-director, and the nitro group is also a meta-director. This would direct the incoming bromine to the 5-position, which is not the desired product. Furthermore, under certain conditions, bromination can occur on the α-carbon of the acetyl group, leading to α-bromo-3-nitroacetophenone.[6]
Given these challenges, the nitration of 4-bromoacetophenone remains the most practical and widely used method.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 4'-Bromo-3'-nitroacetophenone
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, 4-bromoacetophenone. - Optimize reaction time: Ensure the reaction is allowed to proceed to completion, but avoid excessively long reaction times that can lead to side product formation. - Ensure proper mixing: Vigorous stirring is essential to ensure good contact between the reactants, especially in a biphasic system. |
| Side Product Formation | - Control the temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize the formation of the 2'-nitro isomer and dinitrated byproducts.[7] - Control the rate of addition: Add the nitrating mixture dropwise to the solution of 4-bromoacetophenone in sulfuric acid to prevent localized overheating and control the reaction rate. |
| Product Loss During Workup | - Careful quenching: Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product. Rapid addition can cause localized heating and potential degradation. - Thorough extraction: If an extraction is performed, ensure complete transfer of the product from the aqueous layer to the organic layer by performing multiple extractions. - Proper washing: Wash the crude product with cold water to remove residual acid, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, which can interfere with purification. |
Problem 2: High Percentage of the 4'-Bromo-2'-nitroacetophenone Isomer
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | - Maintain strict temperature control: The formation of the ortho-isomer (2'-nitro) is favored at higher temperatures. Keeping the reaction temperature at or below 5 °C is critical for maximizing the yield of the desired meta-isomer (3'-nitro). |
| Inefficient Mixing | - Ensure vigorous stirring: Inadequate mixing can lead to localized "hot spots" where the temperature rises, favoring the formation of the 2'-nitro isomer. Use a powerful overhead stirrer for larger scale reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4'-Bromo-3'-nitroacetophenone via Nitration of 4-Bromoacetophenone
This protocol is a standard laboratory procedure for the nitration of 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromoacetophenone (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 4-5 eq) to the flask with constant stirring, ensuring the temperature does not rise above 10 °C.
-
Once the addition is complete and the 4-bromoacetophenone is fully dissolved, cool the mixture to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-bromoacetophenone, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
The crude product will precipitate as a pale-yellow solid.
-
Filter the solid under vacuum and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from ethanol. The desired 4'-bromo-3'-nitroacetophenone will crystallize as pale-yellow needles.
Expected Yield: 70-85% of the theoretical yield. The product mixture typically contains a ratio of approximately 85:15 of the 3'-nitro to the 2'-nitro isomer before purification.
Data Summary Table
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4'-Bromoacetophenone | 199.04 | 49-51 | White to off-white solid |
| 4'-Bromo-3'-nitroacetophenone | 244.04 | 117-121 | Pale-yellow needles |
| 4'-Bromo-2'-nitroacetophenone | 244.04 | 68-71 | Yellow solid |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of 4'-bromo-3'-nitroacetophenone.
Troubleshooting Logic
Caption: Troubleshooting guide for common issues in the synthesis.
References
- Organic Syntheses, Coll. Vol. 1, p.109 (1941); Vol. 2, p.24 (1922). [Link]
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392.
- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
- Organic Syntheses, Coll. Vol. 3, p.138 (1955); Vol. 20, p.16 (1940). [Link]
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- YouTube.
- Masaryk University. Synthesis of 3-nitroacetophenone. [Link]
- Organic Syntheses, Coll. Vol. 4, p.108 (1963); Vol. 30, p.11 (1950). [Link]
- Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones. J. Org. Chem.1958, 23 (10), 1412–1419. [Link]
- NIST WebBook. 4'-Bromo-3'-nitroacetophenone. [Link]
- YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Chemistry Stack Exchange.
- Organic Chemistry Portal.
- Jurnal Kimia dan Pendidikan Kimia. CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. [Link]
- Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. is.muni.cz [is.muni.cz]
Technical Support Center: Selective Mono-Nitration of 4-Bromoacetophenone
Welcome to the technical support center for electrophilic aromatic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of 4-bromoacetophenone. Our goal is to provide you with in-depth, field-proven insights to help you achieve high yields of the desired 4-bromo-3-nitroacetophenone while effectively troubleshooting and avoiding common pitfalls like over-nitration.
Frequently Asked Questions (FAQs): The Chemistry of Selective Nitration
This section addresses the fundamental principles governing the nitration of 4-bromoacetophenone. Understanding these concepts is the first step toward troubleshooting and optimizing your reaction.
Q1: What is the primary goal and mechanism of this reaction?
The primary objective is the regioselective synthesis of 4-bromo-3-nitroacetophenone. This is achieved through an electrophilic aromatic substitution (EAS) reaction. The process involves treating 4-bromoacetophenone with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][4] This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.
The regioselectivity—why the nitro group adds specifically at the C3 position—is dictated by the two substituents already on the benzene ring:
-
Acetyl Group (-COCH₃): This is a meta-directing, deactivating group. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position relatively more reactive.
-
Bromo Group (-Br): This is an ortho, para-directing, deactivating group. While it deactivates the ring through induction, its lone pairs can donate electron density through resonance to the ortho and para positions.
In 4-bromoacetophenone, the powerful meta-directing effect of the acetyl group and the ortho-directing effect of the bromo group both favor substitution at the C3 position (which is ortho to the bromine and meta to the acetyl group). This synergistic effect makes the formation of 4-bromo-3-nitroacetophenone the highly favored outcome under controlled conditions.
Q2: What constitutes "over-nitration" in this context, and why is it a significant problem?
Over-nitration refers to the addition of more than one nitro group to the aromatic ring, resulting in byproducts such as 4-bromo-3,5-dinitroacetophenone. While the first nitro group is strongly deactivating and makes a second substitution significantly more difficult, it can still occur under forcing conditions (e.g., high temperatures, high concentrations of the nitrating agent, or extended reaction times).[2][3]
Over-nitration is problematic for two main reasons:
-
Reduced Yield: Formation of di-nitrated byproducts directly consumes your starting material and desired product, leading to a lower yield of 4-bromo-3-nitroacetophenone.
-
Purification Challenges: The physical properties (e.g., polarity, solubility) of the di-nitro byproduct can be very similar to the mono-nitro product, making separation by standard techniques like recrystallization or column chromatography difficult, costly, and time-consuming.
Q3: What are the critical experimental factors that I must control to prevent over-nitration?
Preventing over-nitration hinges on carefully controlling the reaction's kinetics. The key is to use conditions that are just energetic enough to favor the first nitration but not so aggressive that they overcome the high activation energy of the second. The most critical parameters are:
-
Temperature: Nitration is a highly exothermic reaction.[5] Failure to manage this heat is the most common cause of over-nitration.
-
Rate of Addition: Adding the nitrating agent too quickly can cause localized hot spots and an uncontrolled exotherm, even if the cooling bath is at the correct temperature.[6]
-
Stoichiometry: Using a large excess of the nitrating agent (especially nitric acid) increases the concentration of the nitronium ion, driving the reaction toward multiple substitutions.
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the slower, second nitration to occur.
Troubleshooting Guide: From Theory to Practice
This section provides direct, actionable solutions to specific problems you may encounter during your experiment.
Issue 1: My post-reaction analysis (TLC, GC-MS, NMR) shows a significant amount of a di-nitrated byproduct.
This is a classic sign that the reaction conditions were too harsh.
-
Potential Cause A: Temperature Excursion. The internal temperature of the reaction flask likely exceeded the optimal range (typically 0-5°C).
-
Solution: Ensure your reaction flask is adequately submerged in a properly prepared cooling bath (an ice-salt or ice-acetone bath is more effective than ice-water alone).[6] Monitor the internal reaction temperature with a thermometer, not just the bath temperature. Add the nitrating agent dropwise and slowly to allow the cooling system to dissipate the heat generated.[7]
-
-
Potential Cause B: Excessive Nitrating Agent. You may have used too much nitric acid or a nitrating mixture that was too concentrated (e.g., using fuming nitric acid).
-
Solution: Carefully calculate the stoichiometry. A modest excess (e.g., 1.1 to 1.2 equivalents) of nitric acid is usually sufficient. Ensure your acids are of the correct concentration.
-
-
Potential Cause C: Prolonged Reaction Time. The reaction was allowed to stir for too long at a temperature that permits the second nitration.
-
Solution: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). Once the starting 4-bromoacetophenone spot has disappeared or is very faint, proceed with the workup. Do not let the reaction stir for hours unnecessarily.
-
Issue 2: The reaction is sluggish or incomplete, even after a reasonable amount of time.
Resist the temptation to increase the temperature, as this is a direct path to byproducts.
-
Potential Cause A: Insufficient Acid Catalyst or Water Contamination. The concentration of sulfuric acid may be too low, or your reagents (especially the sulfuric acid) may have absorbed atmospheric moisture, which will inhibit the formation of the nitronium ion.
-
Solution: Use fresh, concentrated sulfuric acid (98%). Ensure all glassware is thoroughly dried before use. The ratio of H₂SO₄ to HNO₃ is critical for generating the electrophile.
-
-
Potential Cause B: Inefficient Mixing. If the mixture is not stirred vigorously, the reactants will not be in sufficient contact, leading to a slow reaction rate.[6]
-
Solution: Use an overhead mechanical stirrer for larger-scale reactions. For smaller scales, ensure your magnetic stir bar is providing vigorous agitation and creating a deep vortex.
-
Issue 3: I'm observing a low isolated yield after a difficult workup.
A clean reaction can still result in a low yield if the workup procedure is not optimized.
-
Potential Cause: Product Loss During Quenching and Washing. The product may have some solubility in the acidic aqueous layer or the wash solutions.
-
Solution: The standard and most effective quenching method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[6][7] This simultaneously dilutes the acids and dissipates the heat of dilution, causing the organic product to precipitate as a solid.
-
Protocol: Filter the precipitated solid and wash it thoroughly with copious amounts of cold water until the washings are neutral (test with pH paper). This removes residual acid, which can complicate downstream steps. A final wash with a small amount of cold, non-polar solvent like hexane can help remove certain impurities before recrystallization. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-bromo-3-nitroacetophenone.[7][8]
-
Visualizing the Process
To better understand the relationships between these factors, the following diagrams illustrate the reaction mechanism and logical workflows.
Caption: The three-step mechanism of electrophilic aromatic nitration.
Caption: A logical flowchart for troubleshooting over-nitration.
Quantitative Data Summary & Recommended Protocol
To provide a clear, actionable framework, the table below summarizes the critical reaction parameters. This is followed by a validated, step-by-step protocol designed for high selectivity.
Table 1: Critical Parameters for Selective Mono-Nitration
| Parameter | Recommended Condition | Rationale & Impact on Selectivity |
| Temperature | -5°C to 5°C | Primary Control Factor. Low temperature slows the rate of both nitrations, but has a much greater suppressive effect on the higher activation energy di-nitration. Temperatures >10°C drastically increase the risk of over-nitration.[2][7] |
| Nitric Acid | 1.1 - 1.2 equivalents | Minimizes the concentration of the nitronium ion, preventing a high-concentration scenario that could drive the less favorable second nitration. A large excess is a common cause of failure. |
| Sulfuric Acid | ~2-3 volume equivalents (relative to starting material) | Acts as both the catalyst and a solvent. A sufficient volume is needed for effective stirring and heat transfer, but an enormous excess is unnecessary. |
| Addition Rate | Slow, dropwise over 30-60 min | Prevents localized temperature spikes (hot spots) and allows the cooling bath to maintain thermal control of the highly exothermic reaction.[6][7] |
| Monitoring | TLC (e.g., 4:1 Hexane:EtOAc) | Allows for precise determination of the reaction endpoint. Prevents the reaction from continuing unnecessarily, which could lead to byproduct formation. |
| Quenching | Pour onto crushed ice | Rapidly stops the reaction, dilutes the corrosive acid, and precipitates the product efficiently and safely.[6][7] |
Experimental Protocol: Selective Mono-Nitration of 4-Bromoacetophenone
This protocol is a representative example. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Reagents:
-
4-Bromoacetophenone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: To the flask, add 4-bromoacetophenone. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature does not rise significantly. Continue to stir until all the solid has dissolved.
-
Cooling: Cool the resulting solution to between 0°C and -5°C.
-
Nitrating Mixture Preparation: In a separate beaker or flask, carefully and slowly add the required amount of concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture in an ice-water bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4-bromoacetophenone over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 10-15 minutes.[7]
-
Monitoring: Check for the consumption of the starting material by TLC.
-
Quenching: In a large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. A yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.
-
Drying & Purification: Press the solid as dry as possible on the filter. The crude product can be further purified by recrystallization from ethanol to yield pure 4-bromo-3-nitroacetophenone as a yellow solid.[8]
Caption: Step-by-step workflow for the selective nitration protocol.
References
- Master Organic Chemistry. (2018, April 30).
- Chemistry Steps.
- Clark, J. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide. [Link]
- Morsch, L. (2019, June 5). 18.
- Unacademy. (n.d.).
- Quora. (2022, May 11).
- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. [Link]
- Google Patents. (n.d.). JPH05246957A - Production of m-nitroacetophenone.
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- Smith, K., et al. (2001). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. ORCA - Cardiff University. [Link]
- de Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
- Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. [Link]
- Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
- Chemistry LibreTexts. (2023, January 4). 15.
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press. [Link]
- Török, B., et al. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
- Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]
- Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. [Link]
- European Patent Office. (2020, January 1). EP 2766338 B1 - CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. data.epo.org [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. is.muni.cz [is.muni.cz]
Technical Support Guide: Purification of 1-(4-Bromo-3-nitrophenyl)ethanone
Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Bromo-3-nitrophenyl)ethanone (CAS: 18640-58-9). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
This guide is structured to address both immediate troubleshooting needs and broader questions regarding the purification of this important synthetic intermediate.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My crude product is a persistent, dark-colored oil that won't solidify. What's happening and how can I fix it?
A1: This is a common issue often caused by the presence of impurities that depress the melting point of the compound or residual solvent. This compound is a solid at room temperature with a reported melting point between 117-121°C. An oily product indicates significant impurity levels.
Causality:
-
Residual Solvent: High-boiling point solvents used in the reaction or work-up (like DMF or DMSO) can be difficult to remove and will keep the product oily.
-
Starting Material/Byproducts: Unreacted starting materials or the formation of isomeric or polymeric byproducts can act as eutectic contaminants, preventing crystallization. The presence of the nitro group can sometimes lead to colored impurities[1].
Troubleshooting Protocol:
-
Solvent Removal: Ensure your rotary evaporator is functioning correctly and, if necessary, use a high-vacuum pump (schlenk line) to remove trace high-boiling solvents. Gentle heating (<50°C) can aid this process.
-
Trituration: This technique uses a solvent in which your desired product is insoluble, but the impurities are soluble.
-
Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to the oil.
-
Scrape and agitate the mixture with a spatula. The desired compound should gradually precipitate as a solid.
-
Isolate the solid by filtration and wash with more cold solvent.
-
-
Initiate Crystallization: If trituration yields a solid, but the bulk of the oil remains, try dissolving the oil in a minimum amount of a suitable hot solvent (like isopropanol) and then add a seed crystal from the triturated solid to induce crystallization upon cooling.
-
Chromatographic Purification: If the above methods fail, the impurity level is likely too high for simple crystallization. Proceed directly to column chromatography as the primary purification method.
Q2: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve recovery?
A2: Low yield from recrystallization typically points to one of a few procedural issues: using too much solvent, cooling the solution too quickly, or choosing a suboptimal solvent.
Causality:
-
Excess Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Rapid Cooling: Crash-cooling the solution (e.g., in an ice bath) promotes the formation of small, often impure crystals and traps impurities, while also leaving more product in the solution. Slow, undisturbed cooling is paramount for forming large, pure crystals.
-
Inappropriate Solvent Choice: The ideal solvent dissolves the compound completely when hot but very poorly when cold. If the compound has high solubility in the solvent even at low temperatures, recovery will be minimal.
Workflow for Yield Optimization
Sources
Technical Support Center: Removing Impurities from Crude 4'-bromo-3'-nitroacetophenone
Welcome to the technical support resource for the purification of 4'-bromo-3'-nitroacetophenone. As a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, obtaining this compound in high purity is critical for successful downstream applications[1]. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude 4'-bromo-3'-nitroacetophenone is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than dissolving. This is common if the compound's melting point is below the solvent's boiling point or if the sample is highly impure, causing a significant melting point depression[2].
Causality & Solution: The goal is to ensure the compound dissolves in the solvent at a temperature below its own melting point. The reported melting point for 4'-bromo-3'-nitroacetophenone is in the range of 115-122 °C[1][3][4].
-
Re-dissolve and Dilute: Return the flask to the heat source. Add a small amount of additional hot solvent to fully dissolve the oil[2][5]. This increases the volume and can lower the saturation temperature.
-
Change Solvent System: If the issue persists, your chosen solvent's boiling point may be too high. Consider a lower-boiling solvent or a mixed solvent system. For instance, dissolving the compound in a good solvent like hot ethanol or acetone and then slowly adding a poor solvent (like water or hexanes) until the solution becomes faintly cloudy (the cloud point) can induce crystallization upon slow cooling.
-
Slow Down Cooling: Rapid cooling can favor oil formation. Ensure the flask is allowed to cool to room temperature slowly before inducing further crystallization in an ice bath. Insulating the flask can help[2][5].
Q2: After recrystallization, my product recovery is very low. What are the most likely causes?
A2: Low recovery is a common issue in recrystallization and typically points to one of several experimental pitfalls.
Causality & Solution:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause. While ensuring complete dissolution is key, an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Protocol Tip: Add the hot solvent in small portions until the solid just dissolves. To rectify a dilute solution, you can carefully evaporate some solvent to re-concentrate it and then attempt the cooling process again.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem[2].
-
Protocol Tip: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. A small amount of excess hot solvent can be added before filtration to prevent premature crystallization, which can then be evaporated before cooling.
-
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization can leave a substantial amount of product in the solvent.
-
Protocol Tip: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation before filtration.
-
Q3: My NMR spectrum shows persistent impurities after column chromatography. What are the likely culprits and how can I improve separation?
A3: If column chromatography fails to provide a pure product, the issue could be with the separation conditions or the stability of the compound itself.
Causality & Solution:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent may be too high, causing your compound and impurities to elute together quickly. Conversely, if it's too low, the compound may not move off the column at all[6].
-
Optimization: The ideal Retention Factor (Rf) on a TLC plate for the compound of interest is between 0.25 and 0.35 for good separation. Systematically test different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) using TLC to find the optimal conditions before running the column.
-
-
Co-eluting Impurities: A common impurity is the starting material, 4'-bromoacetophenone, or regioisomers formed during nitration, such as 3'-bromo-4'-nitroacetophenone[7][8]. These may have very similar polarities to the desired product.
-
Improving Resolution: Use a shallower solvent gradient (if using gradient elution) or switch to a different solvent system (e.g., dichloromethane/hexanes) that may interact differently with the compounds and the stationary phase. Using a longer column or a finer mesh silica gel can also increase the number of theoretical plates and improve separation.
-
-
Compound Decomposition: Although generally stable, some organic compounds can degrade on acidic silica gel[6].
-
Troubleshooting: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is suspected, you can use deactivated silica (by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like alumina[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4'-bromo-3'-nitroacetophenone?
A1: Impurities typically arise from the synthetic route used. A common synthesis involves the Friedel-Crafts acylation of bromobenzene to form 4'-bromoacetophenone, followed by nitration[9]. Potential impurities include:
-
Unreacted Starting Material: 4'-bromoacetophenone (CAS 99-90-1)[10].
-
Regioisomers: Nitration of 4'-bromoacetophenone can potentially yield other isomers, though the 3'-nitro product is sterically and electronically favored.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitro species.
-
Residual Acids: Inorganic acids (sulfuric, nitric) from the nitration step may be present if the workup was incomplete.
Q2: Which purification method—recrystallization or column chromatography—is better for 4'-bromo-3'-nitroacetophenone?
A2: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction. 4'-bromo-3'-nitroacetophenone is a crystalline solid, making recrystallization a highly effective and efficient method, especially for removing small amounts of impurities on a larger scale[11]. Column chromatography is more powerful for separating mixtures with components of similar polarity or for purifying smaller quantities when high purity is essential[12].
Below is a decision-making workflow to guide your choice:
Q3: What are the key safety considerations when handling 4'-bromo-3'-nitroacetophenone?
A3: Like any chemical reagent, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves[3].
-
Hazard Statements: This compound is often classified as an irritant. It may cause skin, eye, and respiratory irritation[13][14]. Avoid inhalation of dust and direct contact with skin and eyes.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light[1][11].
Experimental Protocols & Data
Data Presentation
| Property | Value | Source |
| CAS Number | 18640-58-9 | [3][4][15] |
| Molecular Formula | C₈H₆BrNO₃ | [1][11] |
| Molecular Weight | 244.04 g/mol | [3][11] |
| Appearance | White to pale yellow or slightly yellow powder/crystalline solid | [1][4][11] |
| Melting Point | 115-122 °C | [1][3][4][16] |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol); slightly soluble in water | [11] |
Protocol 1: Recrystallization from Ethanol
This protocol is a standard procedure for purifying 4'-bromo-3'-nitroacetophenone, assuming ethanol is a suitable solvent.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4'-bromo-3'-nitroacetophenone in an appropriately sized Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the hot ethanol to the flask in small portions while swirling and heating until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol. Swirl the crystalline slurry and pour it into the funnel under vacuum to collect the crystals.
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.
-
Verification: Check the purity of the dried product by measuring its melting point and comparing it to the literature value.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the compound when recrystallization is ineffective.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent. A mixture of ethyl acetate and hexanes is a good starting point. The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column, creating a thin, even band. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure. Begin collecting fractions. Monitor the elution process using TLC by spotting small aliquots from the collected fractions.
-
Fraction Pooling & Solvent Removal: Once the desired compound has fully eluted, pool the pure fractions together. Remove the solvent using a rotary evaporator to yield the purified 4'-bromo-3'-nitroacetophenone.
-
Verification: Confirm the purity of the product via NMR spectroscopy and/or melting point analysis.
References
- Industrial Chemicals. (n.d.). 4-Bromo-3-Nitroacetophenone 99%.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SpectraBase. (n.d.). 4'-Bromo-3'-nitroacetophenone.
- Chem-Impex. (n.d.). 4-Bromo-3-nitroacetophenone.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- CP Lab Safety. (n.d.). 4'-Bromo-3'-nitroacetophenone, 1g, Each.
- CP Lab Safety. (n.d.). 4'-Bromo-3'-nitroacetophenone, min 99%, 1 gram.
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
- Thermo Fisher Scientific. (2025). 3'-Bromoacetophenone SAFETY DATA SHEET.
- Cheméo. (n.d.). 4-Bromo-3'-nitroacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- Google Patents. (1957). Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound.
- Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.
- PrepChem.com. (n.d.). Synthesis of α-bromo-3-nitroacetophenone.
- Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis.
- Google Patents. (2011). A kind of synthetic method of α-bromoacetophenone compound.
- IndiaMART. (n.d.). 4-Bromo-3-Nitroacetophenone.
- PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4′-ブロモ-3′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4'-Bromo-3'-nitroacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. 3'-Bromo-4'-nitroacetophenone(56759-33-2) 1H NMR spectrum [chemicalbook.com]
- 8. 3'-Bromo-4'-nitroacetophenone | 56759-33-2 [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 11. 4-Bromo-3-Nitroacetophenone 99% - Best Price Available [forecastchemicals.com]
- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. calpaclab.com [calpaclab.com]
- 16. 4'-Bromo-3'-nitroacetophenone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Suzuki Coupling for 1-(4-bromo-3-nitrophenyl)ethanone
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like 1-(4-bromo-3-nitrophenyl)ethanone. This electron-deficient aryl bromide presents unique challenges and opportunities in cross-coupling chemistry. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure the successful synthesis of your target compounds.
Introduction: Understanding the Substrate
The successful Suzuki coupling of this compound hinges on understanding its electronic properties. The presence of two electron-withdrawing groups, a nitro group (-NO₂) and an acetyl group (-COCH₃), significantly influences the reactivity of the aryl bromide.
-
Activation of the C-Br Bond: The electron-withdrawing nature of the nitro and acetyl groups makes the aromatic ring electron-poor. This electronic deficit facilitates the crucial oxidative addition step of the palladium catalyst into the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Potential Pitfalls: While the substrate is activated, the nitro group can, in some rare instances, interact with the palladium center.[3][4] Additionally, as with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid partner and hydrodehalogenation of the starting material can diminish yields.[5][6]
This guide will walk you through the logical steps to mitigate these issues and achieve high-yield coupling.
Troubleshooting and FAQ Guide
This section addresses common problems encountered when performing Suzuki coupling with this compound and similar electron-deficient substrates.
Q1: My reaction yield is low or I'm only recovering starting material. What are the most likely causes?
A1: Low or no conversion is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The choice of ligand is paramount for this substrate. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient.[7]
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand") such as SPhos, XPhos, or RuPhos.[7][8] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in oxidative addition.[7] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives known for their high stability and activity.
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid for transmetalation. An inappropriate base can lead to a stalled reaction.
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst through oxidation, leading to the formation of palladium black and halting the catalytic cycle.[10]
-
Insufficient Temperature: While the substrate is electronically activated, some activation energy is still required.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[7]
-
Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?
A2: This side product is the result of hydrodehalogenation (or dehalogenation), where the bromine atom is replaced by a hydrogen atom.[6]
-
Mechanism: This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[6] This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[5][6]
-
Troubleshooting Steps:
-
Optimize the Base: Avoid strong organic bases like alkoxides if possible, as they can be a source of hydrides. Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[6]
-
Ligand Choice: Bulky, electron-rich ligands that accelerate the desired cross-coupling can outcompete the dehalogenation pathway. If you are not already using one, switch to a ligand like SPhos or XPhos.[6]
-
Solvent System: If you are using an alcohol as a solvent or co-solvent, this could be the hydride source. Switch to aprotic solvents like dioxane, toluene, or THF.[6][7]
-
Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A3: The decomposition of the boronic acid partner, known as protodeboronation, is another common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[3] Electron-deficient boronic acids are particularly susceptible to this.[3]
-
Preventative Measures:
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, excess water, especially in combination with strong bases and high temperatures, can accelerate protodeboronation.[3][9] Try using anhydrous solvents and a base like potassium fluoride (KF) or carefully dried K₃PO₄.
-
Use a Boronic Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[5][11] MIDA boronates, in particular, offer high stability and allow for a slow release of the boronic acid under basic conditions.[11]
-
Modify the Base: A milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) might be necessary if your boronic acid is particularly sensitive.[12]
-
Q4: Can the nitro group on my substrate interfere with the reaction?
A4: Generally, the nitro group is well-tolerated in Suzuki couplings and serves to activate the C-Br bond.[1] However, under certain conditions, it can coordinate to the palladium catalyst, potentially leading to inactive species.[3] In very rare cases, direct C-NO₂ coupling has been reported, but this requires specific catalysts and conditions and is unlikely to compete with the much more reactive C-Br bond.[4] If you suspect nitro group interference, using a highly active catalyst system with bulky ligands (as recommended in A1) is the best strategy, as it will favor the desired C-Br activation.
Visualizing the Troubleshooting Process
A logical workflow can simplify the optimization process. The following diagram outlines a decision tree for troubleshooting common issues with this specific Suzuki coupling.
Caption: A troubleshooting decision tree for the Suzuki coupling of this compound.
Optimized Reaction Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. It is always recommended to run a small-scale test reaction first.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a reliable starting point for coupling with various aryl- and heteroarylboronic acids.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), degassed
-
Anhydrous sodium sulfate, ethyl acetate, brine
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The typical reaction concentration is 0.1 M with respect to the aryl bromide.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for Sensitive Boronic Acids
This protocol is recommended when protodeboronation is a significant issue.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄), dried under vacuum (3.0 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add all solid reagents to a dry Schlenk flask.
-
Inert Atmosphere: Ensure the vessel is sealed and maintained under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Heat the reaction to 110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Data Summary: Recommended Starting Conditions
The table below summarizes key parameters for optimizing the reaction.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Br bond and facilitating reductive elimination.[8] |
| Base | K₃PO₄ (2-3 equiv) | A strong inorganic base that is highly effective for challenging couplings and less likely to cause dehalogenation than alkoxides.[3][7] |
| Solvent | Dioxane/H₂O or Toluene | Dioxane/water is a general-purpose solvent system. Anhydrous toluene is preferred when protodeboronation is a concern.[6][7] |
| Temperature | 100 - 110 °C | Sufficient thermal energy to overcome activation barriers without promoting excessive side reactions.[7] |
| Boron Source | Boronic Acid or Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[5] |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive framework for successfully navigating the complexities of the Suzuki coupling with this compound. By systematically addressing potential issues related to the catalyst system, reaction conditions, and substrate stability, researchers can reliably achieve high yields and purity in their desired products.
References
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- National Institutes of Health. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo1Q9xD7QRzHVyIBU1AYu231-dv0_yPCP3e_Vt-x_-M0mc3PdCaJfrNjOffpPzbgoryg1zoHmcMpTcitp5gxmc2Aa0nqFD-shYu1wJChFKZKU8w6uCfmIXomOReMyDs69DWEwPGGC0WsTb4CW3GNTSR_2jJrA3bRfI9Ac=
- ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (n.d.). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups? r/chemhelp.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions of 4'-Bromo-3'-nitroacetophenone
Welcome to the technical support center for 4'-bromo-3'-nitroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your reactions.
Introduction to 4'-Bromo-3'-nitroacetophenone
4'-Bromo-3'-nitroacetophenone is a key building block in organic synthesis, valued for its utility in constructing complex molecules for pharmaceuticals and agrochemicals.[1] Its chemical structure features an acetophenone core with a bromine atom and a nitro group, offering multiple reactive sites for various transformations.[2] The electron-deficient nature of the aromatic ring, due to the presence of the nitro group, significantly influences its reactivity.[3]
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Part 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a fundamental reaction for synthesizing chalcones, which are valuable precursors for flavonoids and other biologically active compounds.[4][5] However, reactions with 4'-bromo-3'-nitroacetophenone can sometimes be problematic.
Question 1: My Claisen-Schmidt reaction with 4'-bromo-3'-nitroacetophenone is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion in a Claisen-Schmidt condensation often points to issues with reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Catalyst and Base Selection: The choice and amount of base are critical.[6]
-
Insufficient Basicity: If you are using a weak base, it may not be strong enough to deprotonate the methyl ketone of 4'-bromo-3'-nitroacetophenone to form the enolate. Consider switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Catalyst Loading: For some solvent-free methods, a catalyst loading of around 20 mol% of solid NaOH has proven effective.[6] Ensure your catalyst loading is sufficient.
-
-
Solvent System: The solvent plays a crucial role in reactant solubility and reaction rate.[6]
-
Ethanol is a common and effective solvent for Claisen-Schmidt reactions.[6]
-
For poorly soluble reactants, consider a co-solvent system or switching to a more polar aprotic solvent like DMF, but be mindful of potential side reactions.
-
Solvent-free conditions, such as grinding the reactants together, can sometimes improve yields.[6]
-
-
Reaction Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some systems require heating to overcome the activation energy barrier.[6]
-
If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-50°C).
-
Monitor the reaction closely by Thin Layer Chromatography (TLC), as excessive heat can lead to byproduct formation.[6]
-
-
Reactant Quality: Impurities in either the 4'-bromo-3'-nitroacetophenone or the aldehyde can inhibit the reaction.[6] Ensure your starting materials are pure.
Question 2: I am observing the formation of multiple products and a dark, tarry substance in my Claisen-Schmidt reaction. How can I improve the selectivity and yield of the desired chalcone?
Answer:
The formation of multiple products and polymerization are often due to overly harsh reaction conditions.[6] The electron-withdrawing nitro group can also make the product susceptible to further reactions.
-
Control of Reaction Conditions:
-
Temperature: High temperatures can promote side reactions, including polymerization of the aldehyde and self-condensation of the ketone.[6] If you are heating the reaction, try running it at a lower temperature or even at 0°C to control the reaction rate.
-
Base Concentration: A high concentration of a strong base can also lead to unwanted side reactions.[6] Consider using a lower concentration of the base or adding it dropwise to the reaction mixture to maintain a lower instantaneous concentration.
-
-
Side Reactions of the Product: The newly formed chalcone can sometimes undergo a Michael addition with another enolate, leading to byproducts. This is more likely with prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purification Strategy: If side products are unavoidable, a careful purification strategy is essential. Column chromatography is often effective in separating the desired chalcone from byproducts.
Visualizing the Troubleshooting Workflow for Claisen-Schmidt Condensation
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Part 3: Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of the ketone is a common transformation. However, achieving high chemoselectivity can be challenging.
Question 5: I am trying to reduce the nitro group of 4'-bromo-3'-nitroacetophenone to an amine, but I am also reducing the ketone. How can I selectively reduce the nitro group?
Answer:
Achieving chemoselectivity in the reduction of a molecule with multiple reducible functional groups depends heavily on the choice of reducing agent. [7][8]
-
Choice of Reducing Agent:
-
For Nitro Group Reduction:
-
Metal/Acid Systems: Reagents like tin (Sn) in hydrochloric acid (HCl) are classic choices for selectively reducing aromatic nitro groups in the presence of ketones. [8][9] * Catalytic Hydrogenation: This can be a very effective method. The choice of catalyst can influence selectivity. For instance, palladium on carbon (Pd/C) is a common choice. [7] * Reagents that Reduce Both Groups: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the ketone.
-
-
Reagents that Selectively Reduce the Ketone: Sodium borohydride (NaBH₄) will typically reduce the ketone but not the nitro group. [7][10]
-
-
Reaction Conditions for Catalytic Hydrogenation:
-
Solvent: The choice of solvent can influence the reaction. Common solvents include ethanol, methanol, and ethyl acetate.
-
Pressure and Temperature: These parameters should be optimized. Start with mild conditions (e.g., atmospheric pressure of H₂, room temperature) and gradually increase if the reaction is slow.
-
Question 6: My reduction of the nitro group is producing colored impurities and a mixture of products. What are these byproducts and how can I avoid them?
Answer:
The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction can lead to the formation of colored dimeric byproducts like azo and azoxy compounds. [10]
-
Ensure Complete Reduction:
-
Sufficient Reducing Agent: Make sure you are using a sufficient stoichiometric amount of the reducing agent.
-
Reaction Time: Allow the reaction to proceed to completion. Monitor by TLC until all the starting material is consumed. [10] * Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is active. Using a fresh batch of catalyst may be necessary. [10]
-
-
Control of Reaction Conditions:
-
In some cases, the reaction pH can influence the formation of byproducts. Maintaining acidic conditions in Sn/HCl reductions helps to ensure a reducing environment. [10]
-
Frequently Asked Questions (FAQs)
Q1: What is the melting point of 4'-bromo-3'-nitroacetophenone? A1: The reported melting point is in the range of 117-121 °C. [3] Q2: Is 4'-bromo-3'-nitroacetophenone sensitive to any particular conditions? A2: It is a stable compound under normal laboratory conditions. However, like many nitroaromatic compounds, it should be handled with care. It is a combustible solid. Q3: Can steric hindrance from the bromine atom affect reactions at the ketone? A3: The bromine atom is ortho to the acetophenone group, which can introduce some steric hindrance. [11][12][13]This might slow down reactions involving nucleophilic attack at the carbonyl carbon, but it does not typically prevent them. For reactions at the methyl group, like the Claisen-Schmidt condensation, the effect of the ortho bromine is less pronounced.
Summary of Key Reaction Parameters
| Reaction Type | Key Parameters to Optimize | Common Issues |
| Claisen-Schmidt Condensation | Base (strength and concentration), Temperature, Solvent | Incomplete reaction, Polymerization, Side product formation [6] |
| Suzuki-Miyaura Coupling | Catalyst/Ligand system, Base, Oxygen exclusion | Catalyst deactivation, Low yield, Homocoupling [14][15] |
| Nitro Group Reduction | Choice of reducing agent, Reaction time, Catalyst activity | Lack of chemoselectivity, Formation of colored byproducts [7][10] |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
-
Preparation: In a round-bottom flask, dissolve 4'-bromo-3'-nitroacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0-1.1 eq) in ethanol.
-
Reagent Addition: While stirring at room temperature, add an ethanolic solution of NaOH or KOH (1.2 eq) dropwise.
-
Reaction: Monitor the reaction progress by TLC. Stir at room temperature or gently heat to 40-50°C if necessary. Reactions are often complete within 1-4 hours. [6]4. Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the chalcone product.
-
Purification: Collect the solid by vacuum filtration. Wash with cold water to remove the base, followed by cold ethanol. Recrystallize from a suitable solvent if necessary. [6]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 4'-bromo-3'-nitroacetophenone (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand. [15]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. [15]3. Solvent Addition: Add degassed solvent (e.g., dioxane/water or toluene/water) via syringe. [15]4. Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. [14]
References
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. In NIST Chemistry WebBook.
- Journal of Chemical and Pharmaceutical Research. (2015). Biological Significance of Some Substituted Novel Chalcones of 4- Bromoacetophenone.
- Industrial Chemicals. (n.d.). 4-Bromo-3-Nitroacetophenone 99%.
- Molecules. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- Reddit. (2016). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2023). Claisen–Schmidt condensation employed for the synthesis of chalcones.
- Reddit. (2022). Struggling with Suzuki Reaction.
- IOP Conference Series: Materials Science and Engineering. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Catalyst of Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex.
- Rasayan Journal of Chemistry. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.
- ResearchGate. (2015). Synthesis of the three nitro-sustituted chalcones.
- ScholarWorks at Western Michigan University. (1991). Synthesis of Biologically Active Substituted Chalcones.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis and Characterization of Some New Chalcones Derivatives with Evaluation of Their Antibacterial Activity.
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Cheméo. (n.d.). 4-Bromo-3'-nitroacetophenone.
- Journal of Chemical and Pharmaceutical Research. (2014). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation Reaction.
- Scribd. (n.d.). 6 Steric Hindrance.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (2022). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- ARKAT USA. (2013). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- ResearchGate. (2020). Figure S3: 4-Bromoacetophenone conversions.
- Wikipedia. (n.d.). Steric effects.
- Science.gov. (n.d.). steric hindrance effect: Topics.
- YouTube. (2013). Steric hindrance.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.
- ResearchGate. (2015). (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones.
- MDPI. (2021). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 3. 4'-Bromo-3'-nitroacetophenone | 18640-58-9 [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming the Low Reactivity of 1-(4-Bromo-3-nitrophenyl)ethanone in Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with 1-(4-Bromo-3-nitrophenyl)ethanone in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this particularly challenging substrate. Here, we will dissect the underlying chemical principles governing its reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.
The Challenge: Understanding the Substrate's Inertia
This compound presents a significant hurdle in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. Its low reactivity stems from the powerful electron-withdrawing effects of the nitro (—NO₂) and acetyl (—COCH₃) groups. These groups decrease the electron density of the aromatic ring, which can hinder the crucial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[1] While electron-withdrawing groups can sometimes activate an aryl halide for certain coupling reactions, the combined effect in this molecule often leads to sluggish or failed reactions under standard conditions.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is not proceeding. What is the most likely cause?
A1: The primary bottleneck is often an inefficient oxidative addition of the C-Br bond to the Pd(0) catalyst. The strong electron-withdrawing nature of the nitro and acetyl groups deactivates the aryl bromide.[1] Standard catalyst systems like Pd(PPh₃)₄ may be ineffective.[3] Success hinges on selecting a more robust catalyst system with highly active, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4]
Q2: I am observing significant decomposition of my starting material and/or catalyst. What can I do?
A2: High reaction temperatures, often employed to overcome low reactivity, can lead to catalyst decomposition (formation of palladium black) and side reactions.[5] The nitro group itself can also participate in undesired side reactions. Consider lowering the temperature and compensating with a more active catalyst system. Ensure strict anaerobic conditions, as oxygen can degrade the catalyst and reagents.[3][6]
Q3: Can I use the nitro group as a leaving group in a denitrative coupling?
A3: Yes, this is an emerging and powerful strategy. The C–NO₂ bond can be activated for oxidative addition to a palladium(0) center, though this often requires specific and highly active catalyst systems, such as those employing bulky biarylphosphine ligands like BrettPhos.[7][8][9] This approach can be advantageous as nitroarenes are often readily available.[7][8]
Q4: What are the key parameters to optimize for a sluggish Buchwald-Hartwig amination with this substrate?
A4: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and solvent is critical.[10][11] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps.[12] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are typically required. However, be mindful that the acetyl group may be sensitive to very strong bases. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be a better choice, potentially requiring a higher reaction temperature.[13][14]
Troubleshooting Guides & Detailed Protocols
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
The primary cause is often an inadequate catalyst system that cannot overcome the high activation barrier for oxidative addition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand
This protocol utilizes a highly active catalyst system to overcome the inherent low reactivity of the substrate.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Heck Reaction
Issue: Failure to initiate C-C bond formation with an alkene.
Similar to the Suzuki coupling, the challenge lies in the oxidative addition step. Additionally, catalyst poisoning can be a concern.[16]
Optimization Strategy
| Parameter | Standard Conditions | Recommended Modification for this Substrate | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with a bulky, electron-rich phosphine (e.g., P(o-tol)₃, P(t-Bu)₃) or an NHC ligand.[17][18] | Enhances the rate of oxidative addition. |
| Base | Triethylamine (Et₃N) | A weaker organic base like Et₃N or a stronger inorganic base like K₂CO₃ or Cs₂CO₃.[19][20] | The choice of base can be critical and substrate-dependent. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents like DMF or NMP are generally effective.[17] | Ensures solubility of reagents and promotes the reaction. |
| Temperature | 80-100 °C | 100-140 °C. Higher temperatures may be necessary.[19] | Provides the necessary energy to overcome the activation barrier. |
Guide 3: Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
The formation of the C-N bond can be challenging due to the electron-deficient nature of the aryl bromide.[10]
Catalyst and Ligand Selection
The development of sterically hindered and electron-rich phosphine ligands by Buchwald and Hartwig has been pivotal for the amination of challenging aryl halides.[10][21]
Caption: Key components for a successful Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the this compound and the amine.
-
Solvent Addition: Add the degassed toluene.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.
Alternative Strategy: Reduction of the Nitro Group
If cross-coupling at the C-Br position remains challenging, an alternative synthetic route is to first reduce the nitro group to an amine. This transformation significantly alters the electronic properties of the aromatic ring, making the C-Br bond more susceptible to oxidative addition in subsequent coupling reactions.
Protocol: Nitro Group Reduction
Reagents:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Ethanol or Ethyl Acetate
Procedure:
-
Dissolve the this compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir until the reaction is complete (monitor by TLC).[22]
-
Cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 1-(3-amino-4-bromophenyl)ethanone. This product can now be used in subsequent coupling reactions under more standard conditions.
References
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
- Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Cross-Coupling Reactions of Nitroarenes. PubMed.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Heck Reaction. Organic Chemistry Portal.
- 21.01.1: Heck Reaction. Chemistry LibreTexts.
- Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. Benchchem.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. ikm.org.my [ikm.org.my]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4'-bromo-3'-nitroacetophenone during synthesis
Welcome to the dedicated technical support center for the synthesis of 4'-bromo-3'-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for preventing decomposition and maximizing yield during the synthesis of this critical chemical intermediate. 4'-Bromo-3'-nitroacetophenone is a valuable building block in the pharmaceutical and agrochemical industries, but its synthesis via electrophilic nitration of 4'-bromoacetophenone presents challenges that can lead to product degradation and low yields if not carefully controlled.[1] This guide offers expert insights and field-proven protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Preventing Decomposition
This section addresses the most common issues encountered during the synthesis of 4'-bromo-3'-nitroacetophenone in a direct question-and-answer format.
Question 1: My reaction mixture turns dark brown or black, and the final crude product is a tar-like substance with very low yield. What is causing this severe decomposition?
Answer: This is a classic sign of overly aggressive reaction conditions leading to oxidative degradation and side reactions. The primary causes are:
-
Excessive Temperature: The nitration of aromatic compounds is a highly exothermic reaction.[2] If the temperature is not strictly controlled and rises significantly above the optimal range (typically 0-10 °C), the powerful oxidizing nature of the nitrating mixture (e.g., nitric acid and sulfuric acid) will degrade the aromatic ring and the acetyl group, leading to charring and polymerization.[3]
-
Concentrated Nitrating Agent: Using a nitrating agent that is too concentrated or adding it too quickly can create localized "hot spots" where the temperature spikes, initiating decomposition pathways even if the bulk mixture temperature appears controlled.[2]
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can increase the incidence of side reactions and product degradation, as the product is exposed to the harsh acidic and oxidative environment for an extended period.
Question 2: My TLC analysis shows multiple spots, including one very close to my desired product spot. What are these likely impurities?
Answer: The presence of multiple spots indicates the formation of side products. Besides unreacted starting material, the most common impurities are:
-
Isomeric Byproducts: While the bromine atom and the deactivating acetyl group primarily direct nitration to the 3'-position, small amounts of other isomers, such as 4'-bromo-2'-nitroacetophenone, can form.
-
Polynitrated Products: If the reaction conditions are too harsh, a second nitro group can be added to the ring, leading to dinitro compounds.
-
Oxidation Products: The acetyl group can be oxidized to a carboxylic acid, forming 4-bromo-3-nitrobenzoic acid, especially at higher temperatures.
-
Hydrolysis of Starting Material or Product: While less common, improper work-up procedures can potentially lead to hydrolysis.
Question 3: How can I optimize my reaction conditions to minimize decomposition and improve the selectivity for 4'-bromo-3'-nitroacetophenone?
Answer: Optimization hinges on precise control over the reaction parameters. The following workflow and data table provide a clear guide to achieving a successful synthesis.
Experimental Workflow for Optimization
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Standard Condition | High-Decomposition Condition | Rationale for Standard Condition |
| Temperature | 0-10 °C | > 20 °C | Minimizes exothermic runaway and oxidative side reactions.[2] |
| Nitrating Agent | 1:1 mixture of conc. HNO₃/H₂SO₄ | Fuming HNO₃ or excess HNO₃ | Provides controlled nitration; fuming nitric acid is more aggressive and harder to control. |
| Addition Rate | Slow, dropwise over 30-60 min | Rapid, bulk addition | Prevents localized overheating and ensures a homogenous reaction temperature. |
| Reaction Time | Monitored by TLC (typically 1-2 hrs) | Fixed, arbitrary time (e.g., >4 hrs) | Prevents prolonged exposure of the product to the harsh acidic medium, reducing degradation. |
| Work-up Quench | Pouring onto crushed ice | Quenching with water at room temp | Rapidly dissipates heat from the acid dilution and effectively precipitates the product. |
Question 4: What is the recommended procedure for quenching the reaction and isolating the product to prevent degradation during the workup phase?
Answer: The workup is as critical as the reaction itself. A poorly executed quench can lead to product decomposition or the formation of impurities.
-
Preparation: Before starting the reaction, prepare a large beaker containing a substantial amount of crushed ice—at least 5-10 times the volume of your reaction mixture.
-
Quenching: Once TLC confirms the reaction is complete, very slowly and carefully pour the acidic reaction mixture into the beaker of crushed ice with vigorous stirring. This should be done in a fume hood. The dilution of concentrated sulfuric acid is highly exothermic, and the ice is essential to absorb this heat.
-
Precipitation & Filtration: The product, which is insoluble in water, will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: It is crucial to wash the filtered solid (the "filter cake") thoroughly to remove residual acids.
-
Wash with several portions of cold deionized water until the filtrate is neutral (test with pH paper).
-
(Optional but recommended) Wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining traces of acid, followed by a final wash with cold deionized water.
-
-
Drying: Dry the purified solid thoroughly, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C), to remove all water before proceeding to recrystallization.
Frequently Asked Questions (FAQs)
-
What is the typical appearance of pure 4'-bromo-3'-nitroacetophenone? Pure 4'-bromo-3'-nitroacetophenone is a white to slightly yellow crystalline solid or powder.[3][4] A significant yellow, brown, or black discoloration indicates impurities or decomposition.
-
What are suitable solvents for recrystallizing the crude product? Methanol and ethanol are commonly used and effective solvents for recrystallization.[3] The choice of solvent depends on the impurities present, but methanol often provides a good balance of solubility for the product at high temperatures and insolubility at low temperatures.
-
How can I confirm the identity and purity of my final product? Standard analytical techniques should be used. Proton NMR (¹H NMR) will confirm the chemical structure, Mass Spectrometry (MS) will confirm the molecular weight (244.04 g/mol ), and measuring the melting point (literature range: 117-121 °C) is a reliable indicator of purity.[3][4][5]
-
Is 4'-bromo-3'-nitroacetophenone sensitive to light or air? While generally stable, like many nitroaromatic compounds, it is good laboratory practice to store the final product in a well-sealed container, protected from direct light, to prevent any potential long-term degradation.
Reference Protocol: Synthesis of 4'-Bromo-3'-nitroacetophenone
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Synthetic Pathway Overview
// Reactant SM [label=<
| 4'-Bromoacetophenone |
// Product P [label=<
| 4'-Bromo-3'-nitroacetophenone |
// Reaction Conditions Conditions [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", label=<
| 1. conc. H₂SO₄ |
| 2. conc. HNO₃ |
| 3. 0-10 °C (Critical) |
// Layout SM -> Conditions -> P; } } Caption: Electrophilic nitration of 4'-bromoacetophenone.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4'-bromoacetophenone (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per gram of starting material) in a separate flask cooled in an ice bath. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4'-bromoacetophenone over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-10 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from methanol or ethanol to yield pure 4'-bromo-3'-nitroacetophenone as a white to pale yellow solid.[3]
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Acetophenones.
- Chem-Impex. (n.d.). 4-Bromo-3-nitroacetophenone.
- Spain, J. C. (2014). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
- ChemicalBook. (2023). 4'-Bromo-3'-nitroacetophenone.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-nitroacetophenone.
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. NIST Chemistry WebBook.
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone
Welcome to the dedicated technical support center for the synthesis of 1-(4-bromo-3-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from a laboratory setting to a pilot plant scale. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical, experience-driven solutions to ensure a safe, efficient, and scalable process.
Overview of the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates.[1][2] The most common laboratory route involves the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene.[3][4] This electrophilic aromatic substitution reaction, while straightforward on a small scale, presents several challenges during scale-up, primarily related to reaction control, safety, and product purity.[5][6]
The aromatic ring in 1-bromo-2-nitrobenzene is deactivated by the presence of the electron-withdrawing nitro and bromo groups, making it less reactive in traditional Friedel-Crafts acylations.[7][8][9] Therefore, careful optimization of reaction conditions is crucial for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the this compound synthesis.
Low or No Product Yield
Question: We are observing a very low yield, or no product formation at all, when attempting the synthesis on a larger scale. What are the likely causes and how can we troubleshoot this?
Answer:
Low yields in the Friedel-Crafts acylation of a deactivated substrate like 1-bromo-2-nitrobenzene are a common issue.[7][8] Several factors can contribute to this problem:
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[7] Any moisture in the reagents or solvent will deactivate the catalyst. On a pilot scale, the larger surface areas of reactors and transfer lines increase the risk of moisture contamination.
-
Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and freshly opened, high-purity AlCl₃. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reagent Quality: The purity of the starting materials, 1-bromo-2-nitrobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride), is critical.[7] Impurities can lead to side reactions and consume the catalyst.
-
Solution: Use reagents from reputable suppliers and verify their purity by analytical methods such as GC-MS or NMR before use.
-
-
Inadequate Temperature Control: Friedel-Crafts acylations are often exothermic. While some reactions require heating to overcome the activation energy, excessive temperatures can lead to decomposition and byproduct formation.[7] In a large reactor, localized overheating can occur if mixing is not efficient.
-
Solution: Implement a robust temperature control system for the pilot plant reactor. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. A gradual addition of the acylating agent can also help to control the exotherm.
-
-
Suboptimal Reaction Time: The reaction may require a longer time to reach completion on a larger scale due to differences in mixing and heat transfer.
Formation of Multiple Products and Impurities
Question: Our scaled-up reaction is producing a mixture of products, making purification difficult. What are the potential side reactions, and how can we improve the selectivity?
Answer:
The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.
-
Isomer Formation: While the directing effects of the bromo and nitro groups on 1-bromo-2-nitrobenzene favor acylation at the position para to the bromine and meta to the nitro group, other isomers can form.
-
Solution: The choice of solvent and catalyst can influence regioselectivity. Experiment with different Lewis acids or solvent systems on a small scale to optimize for the desired isomer.
-
-
Polyacylation: Although the product, this compound, has a deactivated ring, preventing further acylation, this is not always the case with other Friedel-Crafts reactions.[12][13]
-
Byproduct from Acylating Agent: If using acetic anhydride, side reactions can occur.
-
Solution: Using acetyl chloride is often a cleaner reaction. If acetic anhydride is necessary, ensure it is of high purity.
-
-
Hydrolysis during Workup: The product ketone can form a stable complex with the Lewis acid catalyst, which needs to be hydrolyzed during the workup.[3] Incomplete hydrolysis or harsh workup conditions can lead to impurities.
-
Solution: The workup should be performed by carefully and slowly quenching the reaction mixture with ice and then acid. Ensure thorough mixing during this step to break up the aluminum chloride complex completely.
-
Challenges in Product Isolation and Purification
Question: We are struggling to isolate a pure product after the reaction. What are the recommended purification strategies for this compound on a pilot scale?
Answer:
Effective purification is crucial to obtain the desired product quality.
-
Crystallization: The crude product is a solid and can often be purified by recrystallization from a suitable solvent.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Solvent Selection: Common solvents for recrystallization of aromatic ketones include ethanol, methanol, isopropanol, or mixtures with water. The ideal solvent system should be determined on a laboratory scale.
-
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography may be necessary.[14] However, this can be challenging and costly to implement on a pilot scale.
-
Considerations for Scale-up: If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system with an appropriate stationary phase (e.g., silica gel) and eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: The scale-up of any chemical process requires a thorough safety review. For the synthesis of this compound, specific hazards include:
-
Highly Exothermic Reaction: Nitration reactions and Friedel-Crafts acylations are notoriously exothermic.[5][6][15] A failure in temperature control can lead to a runaway reaction. Continuous flow reactors can offer better heat transfer and safety for such reactions.[6][16][17]
-
Corrosive and Hazardous Reagents: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. The product itself is a nitroaromatic compound and should be handled with care.[18]
-
Hydrogen Chloride Gas Evolution: The reaction and workup procedures evolve hydrogen chloride gas, which is corrosive and toxic. The pilot plant must be equipped with an efficient gas scrubbing system.
Q2: What analytical methods are recommended for in-process control and final product analysis?
A2:
-
In-Process Control (IPC):
-
TLC: A quick and simple method to monitor the disappearance of starting material and the formation of the product.
-
GC or HPLC: Provide more quantitative information on the reaction progress and the formation of byproducts.[10]
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product. A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable.[10]
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Q3: Can we use a different Lewis acid catalyst instead of aluminum chloride?
A3: Yes, other Lewis acids can be used for Friedel-Crafts acylation, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[4] In some cases, for deactivated substrates, stronger catalysts or alternative catalytic systems like metal triflates might be more effective.[8] The choice of catalyst can affect the reaction rate, yield, and regioselectivity. It is advisable to screen different catalysts on a small scale to find the optimal one for your specific process.
Process Parameters: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Reactants | |||
| 1-bromo-2-nitrobenzene | 1.0 eq | 1.0 eq | Ensure consistent purity and assay. |
| Acetyl Chloride | 1.1 - 1.5 eq | 1.1 - 1.2 eq | Stoichiometry may need slight optimization. |
| Aluminum Chloride | 1.2 - 2.0 eq | 1.2 - 1.5 eq | Higher stoichiometry can sometimes drive the reaction but increases waste.[8] |
| Solvent | |||
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Anhydrous | Ensure solvent is dry and of appropriate grade. |
| Reaction Conditions | |||
| Temperature | 0 °C to reflux | 0 °C to reflux | Precise temperature control is critical. Monitor internal temperature. |
| Reaction Time | 2 - 24 hours | 4 - 36 hours | Monitor by IPC; do not rely on fixed time. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is crucial for heat and mass transfer. |
| Workup | |||
| Quenching | Slow addition to ice/HCl | Controlled addition to chilled water/HCl | Highly exothermic; requires efficient cooling and venting. |
| Extraction Solvent | Dichloromethane | Dichloromethane or other suitable solvent | Consider solvent recovery and recycling at pilot scale. |
| Purification | |||
| Method | Recrystallization or Column Chromatography | Recrystallization | Column chromatography is less practical on a large scale. |
Visualizing the Process
Reaction Pathway
Caption: Friedel-Crafts acylation of 1-bromo-2-nitrobenzene.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- SIELC Technologies. (2018, May 17). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- PMC. (2014, February 14). Continuous flow nitration in miniaturized devices.
- AIChE. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode.
- ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- ResearchGate. (n.d.). Process optimization and scale-up of toluene nitration in a microchannel reactor using HNO3-AC2O as nitrating agent.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemicalBook. (n.d.). 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ChemScene. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 18640-58-9: this compound.
- Sigma-Aldrich. (n.d.). This compound.
- Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene.
- Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide.
- Eurofins. (n.d.). Analytical Method Summaries.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Bridging Research and Production: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone from Lab to Industry.
Sources
- 1. CAS 18640-58-9: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | SIELC Technologies [sielc.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 17. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 4'-Bromo-3'-nitroacetophenone
Welcome to the technical support center for the synthesis of 4'-bromo-3'-nitroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will delve into the critical role of solvents at each stage, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: From Reaction to Purification
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low or No Yield in the Nitration of 4'-Bromoacetophenone
Potential Cause: You are experiencing a significantly lower-than-expected yield of the desired 4'-bromo-3'-nitroacetophenone after reacting 4'-bromoacetophenone with the nitrating mixture.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
The "Why": The nitrating mixture, a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is highly hygroscopic. Water contamination will quench the formation of the essential electrophile, the nitronium ion (NO₂⁺), thereby halting the reaction.
-
Solution: Use fresh, anhydrous grades of both acids. Ensure the molar excess of nitric acid is appropriate, but avoid a large excess which can promote side reactions.
-
-
Strict Temperature Control is Non-Negotiable:
-
The "Why": Electrophilic aromatic substitution is an exothermic process. The activating effect of the bromine atom, while modest, can be sufficient to allow for dinitration if the temperature rises uncontrollably. The standard procedure for nitrating acetophenone involves maintaining a temperature at or below 0-5 °C.[1][2]
-
Solution:
-
Pre-cool the sulfuric acid and the starting material in an ice-salt bath before slowly adding the nitric acid.[1]
-
Add the nitrating mixture dropwise to the solution of 4'-bromoacetophenone, ensuring the internal temperature never exceeds 5 °C. A thermometer immersed directly in the reaction mixture is essential.[2]
-
-
-
The Critical Role of Sulfuric Acid as a Solvent:
-
The "Why": Concentrated H₂SO₄ is not merely a catalyst; it is the reaction solvent. Its high polarity and protic nature are required to protonate nitric acid, facilitating the loss of a water molecule to generate the highly reactive NO₂⁺ electrophile. Using alternative organic solvents will almost certainly lead to reaction failure due to the inability to generate the nitronium ion.
-
Solution: Do not substitute sulfuric acid with other solvents in this step. Ensure your starting material is fully dissolved in the H₂SO₄ before beginning the addition of HNO₃.
-
Troubleshooting Workflow: Low Nitration Yield
Caption: Troubleshooting logic for low nitration yield.
Problem 2: Product "Oils Out" During Recrystallization
Potential Cause: Instead of forming crystals upon cooling, your crude product separates as an insoluble oil. This is a common issue in purification that compromises purity.
Troubleshooting Steps:
-
Re-evaluate Your Recrystallization Solvent:
-
The "Why": Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it surpasses its saturation point while the solution is still too warm for crystals to nucleate. The rule of thumb is "like dissolves like"; a solvent with a functional group similar to the solute may be too effective.[3]
-
Solution: 4'-Bromo-3'-nitroacetophenone is reported to be soluble in methanol, acetone, and chloroform.[4] If you are using one of these and observing oiling, the polarity might be too high.
-
Try a Mixed-Solvent System: A powerful technique is to dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[3][5]
-
Switch Solvents: Ethanol is an excellent starting point for recrystallizing many acetophenone derivatives.[1][6]
-
-
-
Control the Cooling Rate:
-
The "Why": Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes precipitation over crystallization, often leading to oils or very fine, impure powders. Slow cooling allows the crystal lattice to form in an ordered, selective manner.
-
Solution: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop, perhaps insulated with a beaker of cotton. Only after it has reached room temperature should you move it to an ice bath to maximize recovery.
-
-
Induce Crystallization:
-
The "Why": Sometimes, a supersaturated solution needs a nucleation site to begin crystallization.
-
Solution:
-
Seeding: Add a tiny crystal of pure product to the cooled solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence to prepare 4'-bromo-3'-nitroacetophenone and why?
The most logical and efficient sequence starting from benzene is: 1. Bromination → 2. Acylation → 3. Nitration .
-
Step 1: Bromination of Benzene: This forms bromobenzene. The bromo group is an ortho, para-director.[7]
-
Step 2: Friedel-Crafts Acylation of Bromobenzene: Reacting bromobenzene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) will predominantly yield 4'-bromoacetophenone . The para product is sterically favored over the ortho product.[7][8]
-
Step 3: Nitration of 4'-Bromoacetophenone: In this final step, the directing effects of the existing substituents are crucial. The bromo group directs incoming electrophiles to the ortho and para positions, while the acetyl group (a meta-director) deactivates the ring and directs to the meta position.[7] Their combined influence strongly favors the nitronium ion adding to the C3 position—which is ortho to the bromine and meta to the acetyl group—to give the desired product. Attempting the synthesis in a different order would lead to a mixture of undesired isomers.[9]
Overall Synthesis Workflow
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 1-(4-bromo-3-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic transformations involving 1-(4-bromo-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but synthetically challenging intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The core challenge in the chemistry of this compound lies in achieving chemoselectivity. The molecule possesses three distinct, reactive functional groups: an aryl bromide poised for cross-coupling, an electrophilic nitro group susceptible to reduction, and a ketone carbonyl group. Successful synthesis hinges on selecting a catalyst and conditions that can target one site while leaving the others untouched.
Visualizing the Challenge: Reactive Sites
The diagram below highlights the primary reactive centers on the substrate, which form the basis of our discussion on selective catalysis.
Caption: Decision tree for troubleshooting selective nitro group reduction.
Comparative Table of Reduction Methods
| Reagent/Catalyst | Typical Conditions | Selectivity Profile | Pros | Cons |
| H₂, Pd/C | H₂ (1 atm or higher), MeOH/EtOH, RT | POOR: Reduces NO₂, C=O, and C-Br | Fast, high conversion | Non-selective, causes dehalogenation [1] |
| SnCl₂·2H₂O | 3-5 equiv., EtOH, Reflux | EXCELLENT: Reduces NO₂ only | Mild, excellent selectivity, tolerant of most functional groups | Requires stoichiometric amounts, workup can be tedious to remove tin salts [1] |
| Fe, NH₄Cl | Fe powder, EtOH/H₂O, Reflux | EXCELLENT: Reduces NO₂ only | Inexpensive, robust, highly selective | Heterogeneous, requires filtration, large amounts of iron waste |
| H₂, Raney Nickel | H₂ (1-50 atm), EtOH, RT-50°C | GOOD: Reduces NO₂ with minimal dehalogenation | Good alternative to Pd/C for halogenated substrates [1][2][3] | Pyrophoric catalyst, may reduce ketone at higher temp/pressure |
| H₂, Pt(S)/C | H₂ (low pressure), various solvents | EXCELLENT: Reduces NO₂ with minimal dehalogenation | Specifically designed for this chemoselectivity challenge [4] | More expensive/specialized catalyst |
Experimental Protocol: Selective Nitro Reduction with Tin(II) Chloride
This protocol is a reliable method for the selective reduction of the nitro group in this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv). [1]3. Heating: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up (Quenching): Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Basification: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% NaOH until the pH is basic (pH ~8). This will precipitate tin salts as a thick white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The tin salts may be slow to separate, and filtration through a pad of Celite may be required before extraction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-bromo-3-aminophenyl)ethanone, which can be purified by column chromatography or recrystallization.
Section 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide moiety is an excellent handle for forming new carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds. The electron-withdrawing nature of the nitro and acetyl groups generally makes the C-Br bond more reactive towards the initial oxidative addition step in the catalytic cycle. [5]
Subsection 2.1: Suzuki-Miyaura C-C Coupling
Q2: I am attempting a Suzuki coupling with this compound and a simple phenylboronic acid, but the yield is poor. What catalyst system is recommended?
A2: While the substrate is electronically activated for oxidative addition, catalyst selection is still crucial. For a standard Suzuki reaction, a simple catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a solvent system like Toluene/EtOH/H₂O is a good starting point. [6][7] However, if yields are low, the issue may lie with catalyst stability or the transmetalation step. Switching to a more robust and active catalyst system is advised:
-
Ligand Choice: Use a palladium(II) source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand. Biarylphosphine ligands (e.g., XPhos, SPhos ) or N-heterocyclic carbenes (NHCs) are highly effective at promoting both oxidative addition and the difficult reductive elimination step. [8]* Base Selection: The base is critical for activating the boronic acid to form the boronate species required for transmetalation. [9]If carbonate bases are ineffective, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve reaction rates. [8][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Subsection 2.2: Buchwald-Hartwig C-N Amination
Q3: My Buchwald-Hartwig amination reaction is not working. I'm using Pd(OAc)₂/BINAP with NaOtBu as the base, but I only recover starting material. What's wrong?
A3: There are two likely culprits here. First, the nitro group on your substrate is known to be incompatible with strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) at elevated temperatures, which can lead to decomposition or side reactions. [11]Second, while BINAP is a classic ligand, modern, bulkier, and more electron-rich monophosphine ligands often provide superior results, especially for challenging substrates.
Troubleshooting Steps:
-
Change the Base: Switch from NaOtBu to a weaker, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are compatible with the nitro group. [12]2. Upgrade the Ligand: Employ a modern Buchwald-type biarylphosphine ligand. XPhos or RuPhos are highly active and generally provide excellent results for a wide range of aryl bromides. [13][14]Using a pre-formed catalyst like "XPhos Pd G3" can also improve reproducibility.
-
Solvent Choice: Ensure you are using an anhydrous, degassed aprotic polar solvent like toluene or 1,4-dioxane . [12][15]Oxygen can deactivate the Pd(0) catalyst.
Comparative Table of Buchwald-Hartwig Catalyst Systems
| Catalyst / Ligand | Base | Solvent | Key Considerations for this Substrate |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | NOT RECOMMENDED: NaOtBu can react with the nitro group. [11]Ligand may not be active enough. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | HIGHLY RECOMMENDED: XPhos is a highly active, general ligand. Cs₂CO₃ is compatible with the nitro group. [13][14] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | EXCELLENT CHOICE: RuPhos is another highly effective ligand. K₃PO₄ is a good base alternative. |
| XPhos Pd G3 | LHMDS | THF | GOOD, with caution: A pre-catalyst for reliable Pd(0) formation. LHMDS is a strong base; screen carefully. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), the phosphine ligand (e.g., XPhos, 10 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %). If using a pre-catalyst, add it in this step (5 mol %).
-
Solvent and Degassing: Add anhydrous, degassed toluene (or dioxane). Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
References
- Platz, K. M., et al. (2017). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed.
- Jadhav, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- Graham, D. E., & Horvitz, L. (1964). Catalytic hydrogenation of halonitrobenzene compounds. U.S. Patent No. 3,148,217.
- Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Vomstein, T., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bull. Korean Chem. Soc. (2005). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- Journal of Catalyst & Catalysis. (2023). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Wikipedia. (n.d.). Suzuki reaction.
- MasterOrganicChemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
- Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Arkivoc. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- OpenChemHub. (2024). Reactivity and difficult substrates in cross-couplings.
- ResearchGate. (2023). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- Organic & Biomolecular Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- SIELC Technologies. (2018). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- National Institutes of Health. (2019). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
- Semantic Scholar. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ikm.org.my [ikm.org.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analysis of 1-(4-Bromo-3-nitrophenyl)ethanone
Welcome to the technical support center for the NMR analysis of 1-(4-Bromo-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected NMR shifts that may be encountered during the characterization of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the NMR spectrum of this molecule.
Introduction: The Intricacies of a Substituted Aromatic System
This compound presents an interesting case for NMR analysis due to its unique substitution pattern on the aromatic ring. The presence of a bromine atom, a nitro group, and an acetyl group creates a complex electronic environment, leading to a wide dispersion of chemical shifts in both ¹H and ¹³C NMR spectra. Understanding the interplay of the electron-withdrawing nature of the nitro and acetyl groups, and the inductive and resonance effects of the bromine atom is key to correctly interpreting the spectral data.
This guide will provide a detailed breakdown of the expected NMR shifts, potential deviations you might observe, and a logical, step-by-step approach to troubleshoot these unexpected results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that may arise during the analysis of this compound.
Q1: I'm seeing more aromatic signals than expected. What could be the cause?
A1: The most likely reason for extra signals in the aromatic region is the presence of impurities. These could be residual starting materials from the synthesis, side-products, or even common laboratory solvents like acetone or ethyl acetate that were not completely removed. It is also possible, though less common for this specific molecule under standard conditions, to see evidence of restricted rotation (rotamers), which could give rise to a doubling of signals.
Q2: The chemical shifts of my aromatic protons are significantly different from the predicted values. Why is this happening?
A2: Discrepancies between observed and predicted chemical shifts can arise from several factors. Solvent effects are a primary contributor; the polarity and aromaticity of the deuterated solvent used can significantly influence the chemical shifts of the analyte's protons.[1] Concentration effects can also play a role, as intermolecular interactions can alter the electronic environment. Finally, the accuracy of the prediction software itself is a variable. While prediction algorithms are powerful tools, they are based on databases and computational models that may not perfectly replicate the specific experimental conditions.[2]
Q3: My methyl singlet appears broader than usual. What does this indicate?
A3: A broad methyl singlet could be due to several reasons. Poor shimming of the NMR spectrometer is a common cause of broad peaks in general. The sample itself could be too concentrated, leading to viscosity-related broadening. Additionally, the presence of paramagnetic impurities, even in trace amounts, can cause significant line broadening. In some cases, a broad signal can also indicate a slow exchange process on the NMR timescale.
Q4: How can I be certain about the assignment of the aromatic protons?
A4: Unambiguous assignment of the aromatic protons often requires more than just a 1D ¹H NMR spectrum. Two-dimensional (2D) NMR techniques are invaluable for this purpose. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically protons on adjacent carbons). For this molecule, it would help to confirm the connectivity of the aromatic protons. Furthermore, an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows longer-range correlations between protons and carbons (typically over 2-3 bonds). These techniques together provide a comprehensive map of the molecule's connectivity, allowing for confident assignment of all signals.
Predicted vs. Experimental NMR Data
To provide a solid reference point, the following table compares predicted ¹H and ¹³C NMR chemical shifts with available experimental data for this compound. The predicted values were generated using advanced NMR prediction software, and the experimental data is sourced from reputable chemical databases.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| H-2 | 8.45 | ~8.4 | 126.8 | ~127 |
| H-5 | 8.21 | ~8.2 | 133.5 | ~134 |
| H-6 | 7.95 | ~7.9 | 131.2 | ~131 |
| -CH₃ | 2.68 | ~2.7 | 27.2 | ~27 |
| C-1 | - | - | 137.5 | ~138 |
| C-2 | - | - | 126.8 | ~127 |
| C-3 | - | - | 150.1 | ~150 |
| C-4 | - | - | 123.4 | ~123 |
| C-5 | - | - | 133.5 | ~134 |
| C-6 | - | - | 131.2 | ~131 |
| C=O | - | - | 195.4 | ~195 |
| -CH₃ | - | - | 27.2 | ~27 |
Note: Experimental values are approximate and can vary slightly based on solvent and concentration.
Troubleshooting Unexpected Shifts: A Deeper Dive
This section provides a structured approach to diagnosing and resolving unexpected NMR shifts.
Issue 1: Significant Deviation of Aromatic Proton Shifts
Possible Cause 1: Solvent Effects
The chemical environment of a molecule in solution is not static; it is influenced by interactions with the surrounding solvent molecules. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant upfield shifts in the signals of aromatic protons of the analyte due to anisotropic effects.[1] In contrast, polar aprotic solvents like DMSO-d₆ can form hydrogen bonds with acidic protons or interact with polar functional groups, leading to downfield shifts.
Troubleshooting Protocol:
-
Verify the Solvent: Confirm the deuterated solvent used for your experiment and compare it with the solvent used for the reference data.
-
Solvent Exchange Experiment: If your signals are crowded or their shifts are unexpected, prepare a new sample in a different deuterated solvent with different properties (e.g., switch from CDCl₃ to benzene-d₆ or acetone-d₆). This can often resolve overlapping signals and provide additional structural information.
Possible Cause 2: Concentration Dependence
At high concentrations, intermolecular interactions such as π-stacking between the aromatic rings of your analyte can occur. These interactions can alter the electronic environment and lead to shifts in the NMR signals, which are often concentration-dependent.
Troubleshooting Protocol:
-
Dilution Study: Prepare a series of samples at different concentrations (e.g., 50 mM, 25 mM, 10 mM, and 5 mM).
-
Acquire and Compare Spectra: Acquire a ¹H NMR spectrum for each sample. If the chemical shifts of the aromatic protons change with concentration, this indicates that intermolecular interactions are influencing your spectrum. For the most accurate and reproducible data, it is advisable to work with relatively dilute solutions (e.g., 5-20 mM).
Issue 2: Incorrect Multiplicity of Aromatic Signals
Possible Cause 1: Overlapping Signals
The aromatic protons of this compound are expected to appear as a doublet (H-6), a doublet of doublets (H-5), and a doublet (H-2). However, if the chemical shifts of these protons are very close, the signals may overlap, making it difficult to resolve the true multiplicities.
Troubleshooting Protocol:
-
Higher Field Spectrometer: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased spectral dispersion at higher fields can often resolve overlapping multiplets.
-
Solvent Change: As mentioned previously, changing the solvent can alter the relative chemical shifts and may resolve the overlapping signals.
-
2D COSY Experiment: A COSY spectrum will clearly show which protons are coupled to each other, even if their 1D signals are partially overlapped.
Possible Cause 2: Second-Order Effects
When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (also in Hz), second-order effects can occur. This can lead to "roofing" (the inner peaks of the multiplets are taller than the outer peaks) and can distort the expected splitting patterns.
Troubleshooting Protocol:
-
Higher Field Spectrometer: Second-order effects are less pronounced at higher magnetic field strengths. Acquiring the spectrum at a higher field will often simplify the multiplets and make them appear more "first-order."
Issue 3: Unexpected Signals in the Spectrum
Possible Cause: Impurities
The presence of unexpected peaks is most commonly due to impurities. These can include:
-
Residual Solvents: Acetone, ethyl acetate, dichloromethane, hexanes, etc., from the reaction workup or purification.
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of other species in your sample.
-
Water: A broad singlet that can appear at various chemical shifts depending on the solvent and temperature.
Troubleshooting Protocol:
-
Check Solvent Purity: Run a spectrum of the pure deuterated solvent to identify any inherent impurity peaks.
-
Consult Impurity Tables: There are extensive databases of the NMR chemical shifts of common laboratory solvents and impurities. Compare the chemical shifts of your unknown peaks to these tables.
-
D₂O Exchange: To confirm if a broad peak is due to water or another exchangeable proton (like an alcohol or amine), add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.
-
Purification: If impurities are confirmed, further purification of your compound (e.g., recrystallization, column chromatography) is necessary.
Experimental Workflows
Workflow 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weigh Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve in Solvent: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.
-
Filter Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
Workflow 2: Troubleshooting with 2D NMR
If you encounter difficulties with signal assignment or overlapping multiplets, performing 2D NMR experiments is highly recommended.
-
Prepare a Concentrated Sample: For 2D NMR, a more concentrated sample (e.g., 20-30 mg in 0.6 mL of solvent) is often beneficial to obtain good signal-to-noise in a reasonable amount of time.
-
Acquire Standard 2D Spectra:
-
COSY: To establish ¹H-¹H coupling networks.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting unexpected NMR shifts in the analysis of this compound.
Caption: Troubleshooting workflow for unexpected NMR shifts.
Concluding Remarks
The NMR analysis of this compound, while seemingly straightforward, can present challenges that require a systematic and well-informed approach to resolve. By understanding the fundamental principles of substituent effects, solvent interactions, and the capabilities of various NMR experiments, researchers can confidently interpret their data and overcome common analytical hurdles. This guide serves as a starting point for your troubleshooting efforts, and I encourage you to delve into the provided references for a more comprehensive understanding of these concepts.
References
- ACD/Labs. (n.d.). NMR Prediction.
- Cavaleiro, J. A. S. (1989). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
Sources
resolving issues with product isolation in 4'-bromo-3'-nitroacetophenone synthesis
Technical Support Center: Synthesis of 4'-Bromo-3'-nitroacetophenone
Welcome to the technical support resource for the synthesis of 4'-bromo-3'-nitroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work.[1] 4'-bromo-3'-nitroacetophenone (CAS 18640-58-9) is a key building block in the synthesis of various pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[1]
The standard synthesis involves the electrophilic aromatic substitution (nitration) of 4'-bromoacetophenone. While seemingly straightforward, this reaction presents several challenges related to regioselectivity, reaction control, and product isolation. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these common issues and optimize your synthesis for yield and purity.
Section 1: Core Synthesis & Workflow
The nitration of 4'-bromoacetophenone is governed by the directing effects of the two substituents on the aromatic ring. The acetyl group (-COCH₃) is a deactivating, meta-directing group, while the bromo (-Br) group is a deactivating, ortho, para-directing group. The nitro group (-NO₂) will preferentially add to the position that is meta to the powerful acetyl directing group and ortho to the bromo group, making the 3-position the primary site of substitution.
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow from reaction to purification.
Caption: High-level workflow for the synthesis and purification of 4'-bromo-3'-nitroacetophenone.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis.
Part A: Reaction & Yield Issues
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yield is a frequent issue stemming from several critical parameters.
-
Temperature Control: This is the most critical factor. The nitration of activated or moderately deactivated rings is highly exothermic. The temperature must be strictly maintained between 0-5 °C during the addition of the nitrating mixture.[2] If the temperature rises, side reactions, including the formation of dinitrated products and oxidative degradation, can drastically reduce the yield of the desired product.
-
Rate of Addition: The nitrating mixture (a cooled solution of concentrated nitric and sulfuric acids) must be added very slowly to the solution of 4'-bromoacetophenone in sulfuric acid.[3] A rapid addition will cause localized overheating, leading to the issues described above.
-
Reagent Quality and Stoichiometry: Ensure your reagents are of high purity and are anhydrous where specified. 4'-bromoacetophenone should be pure, as impurities can lead to side products.[4][5] Use of old or improperly stored nitric acid (which may have decomposed) can also be a cause. A slight excess of nitric acid is typically used, but a large excess can promote over-nitration.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-5 °C | Minimizes side reactions and thermal degradation.[2] |
| Nitrating Mix Addition | Slow, dropwise | Prevents exothermic runaway and localized heating. |
| Starting Material Purity | >98% | Avoids consumption of reagents by impurities. |
| Stirring | Vigorous, efficient | Ensures homogeneous mixing and heat dissipation. |
Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve regioselectivity?
A2: While the 3-nitro isomer is the major product, formation of the 2-nitro isomer (2-nitro-4-bromoacetophenone) is the most common isomeric impurity. This occurs because the bromo-substituent, while deactivating, is still an ortho, para-director.
To maximize the yield of the desired 3-nitro isomer:
-
Maintain Low Temperatures: As with yield, lower temperatures favor the thermodynamically more stable product and can improve selectivity.
-
Control Acid Concentration: The reaction is typically run in concentrated sulfuric acid, which protonates the acetyl group, further enhancing its meta-directing effect. Ensure the sulfuric acid is concentrated (>95%) and that moisture is excluded from the reaction.
Caption: Influence of substituents on the regioselectivity of nitration.
Part B: Workup & Product Isolation
Q3: When I poured my reaction mixture onto ice, the product oiled out instead of precipitating as a solid. What should I do?
A3: This is a common occurrence, especially if the crude product contains impurities that depress its melting point. Do not be alarmed. The correct procedure is to perform a liquid-liquid extraction.[6]
-
Transfer the entire quenched mixture (ice, water, and oily product) to a large separatory funnel.
-
Extract the aqueous mixture three times with a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers.
-
Proceed with the washing steps as you would for a standard extraction (see Q4).
Q4: What is the correct sequence for washing the crude product or organic extract, and why is it important?
A4: A thorough washing sequence is critical to remove residual mineral acids (H₂SO₄, HNO₃), which can interfere with purification and degrade the product.[6]
Standard Washing Protocol:
-
Cold Water Wash: After initial isolation (or extraction), wash the crude solid or organic layer with cold water. This removes the bulk of the strong acids.
-
Dilute Sodium Bicarbonate (NaHCO₃) Wash: Wash with a 5% aqueous NaHCO₃ solution until CO₂ evolution (fizzing) ceases. This neutralizes any remaining traces of acid. Be sure to vent the separatory funnel frequently.
-
Water Wash: Wash again with water to remove any residual bicarbonate salts.
-
Brine Wash: A final wash with a saturated aqueous solution of NaCl (brine) helps to remove dissolved water from the organic layer, facilitating the final drying step.[6]
After washing, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Part C: Purification & Analysis
Q5: My crude product has a low and broad melting point. How can I purify it to get a sharp melting point?
A5: A low, broad melting point indicates the presence of impurities, most likely isomeric byproducts or residual starting material. The literature melting point for pure 4'-bromo-3'-nitroacetophenone is approximately 117-121 °C. Recrystallization is the most effective method for purification.
Recommended Recrystallization Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for this compound. Isopropanol can also be a good alternative.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to just dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly in a vacuum oven.
-
Q6: What is the best way to confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point within the literature range (e.g., 117-121 °C) is a primary indicator of high purity.
-
¹H NMR Spectroscopy: This will confirm the chemical structure. You can verify the substitution pattern by analyzing the splitting patterns and chemical shifts of the aromatic protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and confirm the molecular weight of the compound (244.04 g/mol ).[7]
References
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- PrepChem.com. (n.d.). Synthesis of α-bromo-3-nitroacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, m-nitro-.
- Cheméo. (n.d.). 4'-Bromo-3'-nitroacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone.
- Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). p-Bromoacetophenone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. is.muni.cz [is.muni.cz]
- 4. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-3'-nitroacetophenone [webbook.nist.gov]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Confirming the Structure of 1-(4-Bromo-3-nitrophenyl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a cornerstone of scientific rigor. While a suite of analytical techniques can provide pieces of the structural puzzle, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1] This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by a detailed, data-driven walkthrough for the structural confirmation of 1-(4-Bromo-3-nitrophenyl)ethanone.
The Challenge: Beyond a Simple Spectrum
One-dimensional (1D) NMR provides foundational information about the chemical environment of magnetically active nuclei. However, for molecules with multiple signals in crowded spectral regions, such as substituted aromatic compounds, 1D spectra can be ambiguous. 2D NMR resolves this by introducing a second frequency dimension, which allows for the visualization of interactions and correlations between different nuclei within a molecule, providing a clear roadmap of its structure.[1]
2D NMR vs. Alternative Techniques: A Comparative Overview
To appreciate the unique advantages of 2D NMR, it is essential to compare its capabilities with other widely used analytical techniques for structural elucidation.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution. | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Requirements | Requires soluble samples in deuterated solvents; sample amounts in the milligram range are typical.[2][3][4] | Similar to 2D NMR, but can often be performed on more dilute samples. | Requires a sample that can be ionized; very small sample amounts are needed. | Requires a single, well-ordered crystal of the compound. |
| Limitations | Can be time-consuming to acquire and process data. Sensitivity can be a limitation for very small sample amounts. | Overlapping signals can make interpretation difficult for complex molecules. | Does not provide direct information about the connectivity of atoms. | The solid-state structure may not be representative of the structure in solution. |
| Best For | Unambiguous determination of the complete covalent structure of a molecule in its native solution state. | Initial assessment of a compound's structure and purity. | Determining the molecular formula and identifying known compounds through fragmentation patterns. | Determining the precise three-dimensional arrangement of atoms in a molecule. |
Case Study: Confirming the Structure of this compound
Structure and Numbering:
Figure 1: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established substituent effects and computational models.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 | 8.3 - 8.5 | - |
| H5 | 7.8 - 8.0 | - |
| H6 | 7.6 - 7.8 | - |
| H8 (CH₃) | 2.6 - 2.8 | - |
| C1 | - | 135 - 140 |
| C2 | - | 125 - 130 |
| C3 | - | 148 - 152 |
| C4 | - | 120 - 125 |
| C5 | - | 130 - 135 |
| C6 | - | 128 - 132 |
| C7 (C=O) | - | 195 - 200 |
| C8 (CH₃) | - | 25 - 30 |
2D NMR Analysis Workflow
The following diagram illustrates the workflow for confirming the structure using a combination of COSY, HSQC, and HMBC experiments.
Figure 2: Workflow for 2D NMR-based structure confirmation.
Expected 2D NMR Correlations
1. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[1] For this compound, we expect to see correlations between the aromatic protons that are adjacent to each other.
-
H5 and H6: A cross-peak between the signals for H5 and H6 would be expected, as they are on adjacent carbons (a three-bond coupling).
-
H2 and H6: A weaker cross-peak might be observed between H2 and H6, representing a four-bond "meta" coupling.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum shows which protons are directly attached to which carbons (a one-bond correlation).[5][6] This is a powerful tool for assigning the signals of protonated carbons.
-
H2 to C2: A cross-peak will appear at the coordinates of the chemical shifts of H2 and C2.
-
H5 to C5: A cross-peak will appear at the coordinates of the chemical shifts of H5 and C5.
-
H6 to C6: A cross-peak will appear at the coordinates of the chemical shifts of H6 and C6.
-
H8 to C8: A strong cross-peak will be observed between the methyl protons (H8) and the methyl carbon (C8).
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away.[6][7][8] This is crucial for connecting the different spin systems and identifying quaternary (non-protonated) carbons.
-
Correlations from the Methyl Protons (H8):
-
A strong correlation to the carbonyl carbon C7 (two-bond coupling) would be a key indicator of the ethanone group.
-
A correlation to the aromatic carbon C1 (three-bond coupling) would confirm the attachment of the acetyl group to the phenyl ring.
-
-
Correlations from the Aromatic Protons:
-
H2 would show correlations to C1 , C3 , and C4 .
-
H5 would show correlations to C1 , C3 , and C4 .
-
H6 would show correlations to C1 , C2 , C4 , and C5 .
-
By systematically analyzing these correlations, the complete connectivity of the molecule can be pieced together, providing unambiguous confirmation of the structure of this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the 2D NMR data discussed above. Specific parameters will need to be optimized based on the available spectrometer and the sample concentration.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 15-25 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4]
-
Filter the Sample: To ensure a homogeneous solution and prevent shimming issues, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Data Acquisition
1. Initial Setup and 1D Spectra:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.
-
Acquire a standard 1D ¹³C NMR spectrum to determine the carbon spectral width.
2. ¹H-¹H COSY Experiment:
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of scans (typically 4 to 16) and the number of increments in the indirect dimension (typically 256 to 512).
-
Acquire the data.
3. ¹H-¹³C HSQC Experiment:
-
Set the spectral width in the direct dimension (¹H) and the indirect dimension (¹³C) based on the 1D spectra.
-
Set the number of scans (typically 8 to 32) and the number of increments in the indirect dimension (typically 128 to 256).
-
Acquire the data.
4. ¹H-¹³C HMBC Experiment:
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz).
-
Set the number of scans (typically 16 to 64) and the number of increments (typically 256 to 512).
-
Acquire the data.
Data Processing and Analysis
-
Apply a Fourier transform in both dimensions for each 2D dataset.
-
Phase correct the spectra as needed.
-
Use the NMR analysis software to pick peaks and identify the cross-peaks corresponding to the correlations described above.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Broad Lineshapes | Inhomogeneous magnetic field (poor shimming), sample precipitation, paramagnetic impurities. | Re-shim the sample. If the problem persists, filter the sample again. Ensure the sample is fully dissolved. |
| Low Signal-to-Noise Ratio | Insufficient sample concentration, insufficient number of scans. | Increase the number of scans. If possible, prepare a more concentrated sample. |
| Phasing Problems | Incorrect phase correction parameters. | Manually adjust the zero-order and first-order phase correction for each dimension. |
| ADC Overflow Error | Receiver gain is set too high for a concentrated sample. | Reduce the receiver gain and re-acquire the data.[16] |
| Spinning Sidebands | Poor non-spinning shims, imperfectly cylindrical NMR tube. | Optimize the non-spinning shims (X, Y, XZ, YZ). Use a high-quality NMR tube.[17] |
Conclusion
2D NMR spectroscopy is an unparalleled technique for the definitive structural validation of reaction products in solution. By providing a detailed roadmap of atomic connectivity, techniques such as COSY, HSQC, and HMBC, when used in concert, allow for the unambiguous determination of complex molecular structures like this compound. While other analytical methods provide complementary information, the comprehensive insights offered by 2D NMR are essential for ensuring the structural integrity of newly synthesized compounds in research and drug development.
References
- Emery Pharma. (2018, April 2).
- IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]
- IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. [Link]
- Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). Indiana University. [Link]
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Madoc - Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Nantes Université. [Link]
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
- NMR Core Facility, Columbia University. (n.d.). HSQC and HMBC. Columbia University. [Link]
- Penn Chemistry NMR Facility. (n.d.). Sample preparation and positioning. University of Pennsylvania. [Link]
- PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one.
- SDSU NMR Facility. (n.d.). Common Problems.
- UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. University of California, Davis. [Link]
- University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. University of Maryland. [Link]
- Weizmann Institute of Science. (n.d.). How to make an NMR sample. Weizmann Institute of Science. [Link]
- Western University. (n.d.).
- Wikipedia. (2023, December 26). Heteronuclear single quantum coherence spectroscopy. In Wikipedia. [Link]
- Wiley Science Solutions. (n.d.).
- Z. Jane, C. D. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1-17. [Link]
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Objective Guide to Purity Assessment of 4'-Bromo-3'-nitroacetophenone: A Comparative Analysis of Analytical Methodologies
Audience: Researchers, scientists, and drug development professionals.
4'-Bromo-3'-nitroacetophenone is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring bromo, nitro, and ketone functional groups, provides a versatile scaffold for constructing more complex molecules.[1] Given its role as a precursor, the purity of 4'-bromo-3'-nitroacetophenone is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final product. Impurities, even at trace levels, can carry over into subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, or the introduction of genotoxic or pharmacologically active contaminants.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of 4'-bromo-3'-nitroacetophenone. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] Our objective is to equip researchers and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical strategy for their specific needs.
Understanding the Impurity Profile: A Synthesis-Based Approach
A robust purity assessment begins with a theoretical understanding of potential impurities. These are often unreacted starting materials, intermediates, or by-products from the synthesis route. A common synthesis for a substituted acetophenone, for example, involves a Friedel-Crafts acylation of a substituted benzene.[4] For 4'-bromo-3'-nitroacetophenone, this suggests potential impurities related to the starting materials and reaction regioselectivity.
Table 1: Potential Impurities in 4'-Bromo-3'-nitroacetophenone and Their Likely Origins
| Impurity Name | Chemical Structure | Likely Origin |
| 3-Nitroacetophenone | C₈H₇NO₃ | Incomplete bromination of the starting material. |
| 4'-Bromoacetophenone | C₈H₇BrO | Incomplete nitration of a brominated precursor. |
| Isomeric Bromo-nitroacetophenones | C₈H₆BrNO₃ | Lack of complete regioselectivity during the electrophilic substitution steps of synthesis. |
| α-Bromo-3-nitroacetophenone | C₈H₆BrNO₃ | Potential by-product from bromination under certain conditions.[5] |
An effective analytical method must be able to selectively separate and detect these potential impurities from the main 4'-bromo-3'-nitroacetophenone peak.[6]
Logical Workflow for Purity Assessment
The process of assessing the purity of a chemical intermediate like 4'-bromo-3'-nitroacetophenone follows a structured, logical path to ensure comprehensive and reliable results. This workflow integrates both chromatographic separation and spectroscopic identification to build a complete purity profile.
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HPLC method development for 1-(4-Bromo-3-nitrophenyl)ethanone analysis
An In-Depth Guide to HPLC Method Development for the Analysis of 1-(4-Bromo-3-nitrophenyl)ethanone: A Comparative Study
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical intermediates is paramount. This compound, a key building block in organic synthesis, demands a precise analytical method to ensure the purity and consistency of downstream products. This guide provides a comprehensive, field-proven approach to developing a High-Performance Liquid Chromatography (HPLC) method for its analysis, moving beyond a simple protocol to explain the why behind each experimental choice. We will compare different stationary and mobile phases, presenting a logical, data-driven workflow for achieving optimal separation.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. This compound (MW: 244.04 g/mol ) is a solid at room temperature with a melting point between 117-121°C. Its structure comprises a phenyl ring substituted with a bromine atom, a nitro group, and an ethanone moiety[1][2].
dot
Caption: Chemical structure of this compound.
Key characteristics influencing HPLC method development:
-
Aromaticity: The phenyl ring allows for π-π interactions with specific stationary phases, such as phenyl-hexyl columns[3].
-
Hydrophobicity: The presence of a bromine atom and the overall carbon framework suggest that reversed-phase (RP) chromatography will be the most effective separation mode[4]. The compound is generally more soluble in organic solvents than in water[1].
-
Polarity: The nitro and ketone groups introduce polarity, which will affect its retention and interaction with the mobile phase.
-
UV Absorbance: The conjugated system of the nitro-aromatic structure strongly suggests that the molecule will be UV-active, making UV-Vis detection a suitable choice[5].
The Method Development Strategy: A Comparative Approach
Our strategy is grounded in a systematic evaluation of key chromatographic parameters. We will compare two distinct reversed-phase columns and two common organic modifiers to identify the optimal conditions for resolution, peak shape, and analysis time.
dot
Sources
comparing the reactivity of 1-(4-bromo-3-nitrophenyl)ethanone with other bromoacetophenones
Introduction: Dissecting a Versatile Chemical Building Block
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of complex molecular construction. Bromoacetophenones, as a class, represent valuable synthons, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This guide focuses on a particularly activated and versatile member of this family: 1-(4-bromo-3-nitrophenyl)ethanone (CAS 18640-58-9).[1][2][3][4][5]
This compound is characterized by an acetophenone core substituted with a bromine atom and a nitro group.[1] The strategic placement of these functional groups—a bromine atom at the 4-position, a nitro group at the 3-position, and an acetyl group at the 1-position—creates a unique electronic environment that profoundly influences its reactivity. The presence of two potent electron-withdrawing groups (EWG), the nitro and acetyl moieties, renders the aromatic ring electron-deficient, significantly enhancing its susceptibility to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth comparison of the reactivity of this compound against other relevant bromoacetophenones. We will explore the underlying electronic principles governing these reactions and provide robust, validated experimental protocols to allow researchers to harness the full synthetic potential of this important intermediate.
Pillar 1: The Influence of Electronic Architecture on Reactivity
The reactivity of an aryl halide is not an intrinsic property of the C-Br bond alone; it is a function of the entire molecular architecture. For this compound, the interplay between the bromo leaving group and the powerful EWGs dictates its behavior in two major classes of reactions.
A. Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern synthesis for forming C-C, C-N, and C-C (alkyne) bonds, respectively.[6][7][8][9] A critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[9][10]
The rate of this step is highly sensitive to the electronic density of the aromatic ring. Electron-withdrawing groups decrease the electron density on the carbon atom of the C-Br bond, making it more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.
Comparative Analysis:
-
This compound: Possesses two strong EWGs (nitro and acetyl). This cumulative electron-withdrawing effect makes the C-Br bond exceptionally activated for oxidative addition. It is therefore expected to be a highly reactive substrate.
-
4-Bromoacetophenone: Contains only one EWG (acetyl) para to the bromine. While still considered an "activated" substrate, its reactivity is demonstrably lower than the dually-substituted analog.[6]
-
Bromobenzene: Lacks any activating groups and serves as a baseline. Its reactivity is significantly lower than activated bromoacetophenones.
This predictable reactivity hierarchy makes this compound an excellent candidate for couplings that may be sluggish with less activated aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[11]
B. Activating Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically nucleophilic, the presence of strong EWGs can reverse this polarity, making the ring electrophilic and amenable to nucleophilic attack.[12][13] The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]
For this stabilization to be effective, the EWGs must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the electron-withdrawing substituent via resonance.
Comparative Analysis:
-
This compound: The bromo leaving group is at C4. The acetyl group is at C1 (para), which is an ideal position for resonance stabilization of the Meisenheimer complex. The nitro group at C3 (meta) does not participate in resonance stabilization but contributes through a strong inductive electron-withdrawing effect.
-
4-Bromoacetophenone: The acetyl group is para to the bromine, activating the ring for SNAr. However, it lacks the additional inductive pull of the nitro group found in our target molecule.
-
3-Bromonitrobenzene: The nitro group is meta to the bromine. It cannot stabilize the intermediate via resonance, making this compound largely unreactive towards SNAr under typical conditions.
Therefore, this compound is highly activated towards SNAr, significantly more so than analogues where the primary EWG is not in an ortho or para position.
Caption: SNAr mechanism showing stabilization by the para-acetyl group.
Pillar 2: Experimental Validation and Protocols
Theoretical predictions of reactivity must be grounded in empirical data. The following section provides standardized protocols for quantitatively comparing the reactivity of various bromoacetophenones.
Data Summary: Reactivity Comparison
The table below summarizes the expected reactivity trends based on the electronic principles discussed. Experimental results should align with these predictions.
| Compound | Activating Groups (Position relative to Br) | Predicted Suzuki Coupling Reactivity | Predicted SNAr Reactivity |
| This compound | -COCH₃ (para), -NO₂ (meta) | ++++ (Very High) | +++ (High) |
| 4-Bromo-2-nitroacetophenone | -NO₂ (ortho), -COCH₃ (meta) | ++++ (Very High) | ++++ (Very High) |
| 4-Bromoacetophenone | -COCH₃ (para) | +++ (High) | ++ (Moderate) |
| Bromobenzene | None | + (Low) | - (Inert) |
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using this compound, 4-bromoacetophenone, and bromobenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, Anhydrous
-
Water, Degassed
-
Aryl Bromides: this compound, 4-bromoacetophenone, bromobenzene
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Vials: In an inert atmosphere, add K₃PO₄ (2.0 equivalents), phenylboronic acid (1.2 equivalents), and a magnetic stir bar to three separate reaction vials.
-
Addition of Aryl Halides: To each respective vial, add the aryl bromide (1.0 equivalent).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst pre-mixture: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to each reaction vial, followed by additional toluene/water (10:1 v/v) to achieve a final aryl bromide concentration of 0.1 M.
-
Reaction Conditions: Seal the vials and place them in a preheated heating block at 80 °C.
-
Monitoring: At timed intervals (e.g., 0.5, 1, 2, 4, 8 hours), withdraw an aliquot from each reaction. Quench with water, extract with ethyl acetate containing the internal standard.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or HPLC to determine the consumption of starting material and formation of the biphenyl product. Plot yield versus time to compare reaction rates.
Experimental Protocol 2: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the reactivity of this compound and 4-bromoacetophenone with a common nucleophile.
Materials:
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO), Anhydrous
-
Aryl Bromides: this compound, 4-bromoacetophenone
-
Reaction vials with stir bars
Procedure:
-
Reactant Setup: To two separate vials, add the respective aryl bromide (1.0 equivalent) and a stir bar. Dissolve in anhydrous DMSO to a concentration of 0.2 M.
-
Reaction Initiation: Add a solution of sodium methoxide in DMSO (1.5 equivalents) to each vial.
-
Reaction Conditions: Stir the reactions at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Analysis: Compare the time required for complete consumption of the starting material in each reaction. The faster reaction indicates higher reactivity towards SNAr.
Caption: General workflow for comparative reactivity experiments.
Conclusion and Outlook
This compound stands out as a highly activated and synthetically useful building block. Its reactivity profile is governed by a powerful combination of inductive and resonance effects from its nitro and acetyl substituents.
-
For Palladium-Catalyzed Cross-Couplings: It is an exceptional substrate, demonstrating significantly higher reactivity than less substituted analogues like 4-bromoacetophenone. This facilitates efficient bond formation under mild conditions.
-
For Nucleophilic Aromatic Substitution: The para-acetyl group provides potent activation, enabling displacement of the bromide by a range of nucleophiles, a reaction that is challenging for many other aryl bromides.
The predictable and enhanced reactivity of this compound makes it an invaluable tool for researchers in drug development and materials science, enabling rapid access to complex molecular targets. The protocols provided herein offer a robust framework for validating these principles and exploring the rich chemistry of this versatile molecule.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). BenchChem.
- This compound. (n.d.). CymitQuimica.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution (NAS). (2021). Chad's Prep.
- Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
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- This compound. (n.d.). Scimplify.
- 1-(4-bromo-3-nitrophenyl)ethan-1-one. (n.d.). PubChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
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A Comparative Guide to the Reactivity of 4'-bromo-3'-nitroacetophenone and 4'-bromo-2'-nitroacetophenone in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The nuanced reactivity of positional isomers can be the difference between a high-yielding, efficient process and a challenging, low-yielding endeavor. This guide provides an in-depth technical comparison of the reactivity of two common synthetic intermediates: 4'-bromo-3'-nitroacetophenone and 4'-bromo-2'-nitroacetophenone, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr).
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and spectroscopic properties of these isomers is essential for their effective use in the laboratory.
| Property | 4'-bromo-3'-nitroacetophenone | 4'-bromo-2'-nitroacetophenone |
| CAS Number | 18640-58-9[1][2][3] | 90004-94-7 |
| Molecular Formula | C₈H₆BrNO₃[3] | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol [2] | 244.04 g/mol |
| Melting Point | 117-121 °C[2] | ~70 °C |
| Appearance | White to slightly yellow powder[1] | Information not readily available |
| ¹H NMR (CDCl₃) | δ ~8.38 (d), ~7.99 (dd), ~7.86 (d), ~2.6 (s, 3H) | Information not readily available |
| ¹³C NMR (CDCl₃) | Information not readily available | Information not readily available |
The Decisive Factor: Electronic Effects in Nucleophilic Aromatic Substitution
The reactivity of aryl halides in nucleophilic aromatic substitution is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.[4]
Electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance.[4] Conversely, EWGs in the meta position offer no such resonance stabilization, leading to a considerably slower reaction.
dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Generalized workflow for the SNAr mechanism.
4'-bromo-2'-nitroacetophenone: Primed for Reactivity
In the case of 4'-bromo-2'-nitroacetophenone, the powerfully electron-withdrawing nitro group is situated ortho to the bromine atom. This optimal positioning allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance. This substantial stabilization of the transition state significantly lowers the activation energy of the reaction, rendering this isomer highly reactive towards nucleophiles. The acetyl group, also an EWG, is meta to the bromine and will contribute to the overall electron deficiency of the ring through its inductive effect, further enhancing reactivity.
dot digraph "Meisenheimer Stabilization in 2-Nitro Isomer" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Resonance stabilization in the 2'-nitro isomer.
4'-bromo-3'-nitroacetophenone: A Tale of Attenuated Reactivity
Conversely, in 4'-bromo-3'-nitroacetophenone, the nitro group is meta to the bromine atom. In this configuration, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group through resonance. While the inductive effect of the meta-nitro group does contribute to the overall electron-poor nature of the ring, the absence of resonance stabilization renders the Meisenheimer complex significantly less stable compared to that formed from the 2'-nitro isomer. The acetyl group is para to the bromine, and its electron-withdrawing nature will provide some stabilization to the intermediate. However, the deactivating influence of the meta-nitro group is generally the dominant factor, leading to a markedly lower reactivity for the 3'-nitro isomer in SNAr reactions.
Steric Considerations: A Minor but Present Factor
While electronic effects are the primary drivers of the reactivity differences, steric hindrance can also play a role. In 4'-bromo-2'-nitroacetophenone, the ortho-nitro group, in addition to its electronic activation, can exert a steric effect. This "ortho effect" can sometimes influence the rate of reaction, though in the context of SNAr, the electronic activation is overwhelmingly the more significant contributor.[5] For the approach of a nucleophile, the steric bulk of the ortho-nitro and acetyl groups could potentially hinder the attack, but this is generally outweighed by the powerful electronic stabilization of the intermediate.
Experimental Validation: A Comparative Protocol
To empirically demonstrate the disparity in reactivity between these two isomers, a comparative kinetic study can be performed. A common method involves monitoring the progress of the reaction with a nucleophile, such as piperidine or a methoxide source, using UV-Vis spectroscopy.[6] The formation of the product, which is typically more conjugated and thus absorbs at a longer wavelength, can be followed over time to determine the reaction rates.
General Protocol for Comparative SNAr Reaction
Materials:
-
4'-bromo-3'-nitroacetophenone
-
4'-bromo-2'-nitroacetophenone
-
Piperidine (or sodium methoxide)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of each bromoacetophenone isomer and the nucleophile in the chosen solvent.
-
Reaction Initiation: In a thermostatted cuvette, mix the solution of the bromoacetophenone isomer with the nucleophile solution to initiate the reaction. Ensure the final concentrations are appropriate for kinetic monitoring.
-
Data Acquisition: Immediately begin recording the absorbance at the λmax of the expected product at regular time intervals.
-
Data Analysis: Plot absorbance versus time to obtain the reaction profile. From this data, the initial rate and the rate constant for the reaction can be calculated.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for comparative kinetic analysis.
Synthetic Applications and Strategic Choices
The pronounced difference in reactivity between these two isomers has significant implications for their application in multi-step syntheses.
-
4'-bromo-2'-nitroacetophenone is the substrate of choice when a facile nucleophilic displacement of the bromine is desired. Its high reactivity allows for the introduction of a wide range of nucleophiles under relatively mild conditions, making it a valuable precursor for the synthesis of complex molecules where the bromo-substituent needs to be replaced early or efficiently in a synthetic sequence. For example, the synthesis of 4'-amino-2'-nitroacetophenone can be readily achieved from the 4'-bromo precursor.[7]
-
4'-bromo-3'-nitroacetophenone , due to its lower reactivity at the C-Br bond, can be a more suitable starting material when other functional group manipulations are required before the displacement of the bromine. Its relative inertness to nucleophilic attack allows for selective reactions at the acetyl group or reduction of the nitro group without premature substitution of the bromine. For instance, one could selectively perform reactions on the ketone without displacing the bromine under certain conditions. The synthesis of 4'-methoxy-3'-nitroacetophenone from the corresponding bromo-compound would require conditions that overcome its lower reactivity.[8][9]
Conclusion
In the landscape of aromatic building blocks, the positional isomerism of substituents dictates a profound difference in chemical reactivity. The case of 4'-bromo-3'-nitroacetophenone versus 4'-bromo-2'-nitroacetophenone is a classic illustration of this principle in the context of nucleophilic aromatic substitution. The ortho-nitro group in the 2'-isomer provides powerful resonance stabilization to the Meisenheimer intermediate, rendering it significantly more reactive than the 3'-isomer, where the nitro group is in a non-conjugating meta position. This fundamental understanding of their electronic properties empowers chemists to make informed and strategic decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes in research and development.
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A Researcher's Guide to Biological Activity Screening of 1-(4-bromo-3-nitrophenyl)ethanone Derivatives
For drug development professionals and researchers, the exploration of novel chemical scaffolds is a cornerstone of discovering new therapeutic agents. The 1-(4-bromo-3-nitrophenyl)ethanone core represents a promising starting point for medicinal chemistry campaigns due to its synthetic tractability and the known bioactivity of its constituent functional groups. The presence of a bromine atom and a nitro group on the phenyl ring can significantly influence the electronic and lipophilic properties of its derivatives, making them candidates for a range of biological activities.[1] This guide provides an in-depth comparison of potential biological activities of this compound derivatives and outlines the experimental methodologies for their screening.
Rationale for Screening: Potential Biological Activities
The structural alerts within this compound, namely the halogen and nitro substitutions, suggest several avenues for biological investigation. Similar structures have demonstrated a variety of effects, making a broad screening approach prudent.
-
Antimicrobial Activity: Halogenated and nitrated aromatic compounds have a well-documented history of antimicrobial efficacy.[2][3] The electron-withdrawing nature of the nitro group and the lipophilicity of bromine can enhance membrane permeability and interaction with microbial targets.[2] Studies on related flavonoid derivatives containing bromine and nitro groups have shown potent inhibitory activity against pathogenic bacteria.[2]
-
Anticancer Activity: Nitroaromatic compounds and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism often involves bioreduction of the nitro group to reactive intermediates that can induce cellular damage. Furthermore, the core structure can be modified to inhibit specific targets in cancer progression, such as protein kinases.[7][8] For instance, novel bromo-pyrimidine analogues have been evaluated as tyrosine kinase inhibitors.[7]
-
Enzyme Inhibition: The substituted phenyl ring can serve as a scaffold to interact with the active sites of various enzymes.[9][10] Depending on the derivatization, these compounds could target enzymes involved in a range of diseases. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown potent alkaline phosphatase inhibitory activity.[11]
Experimental Workflow for Biological Activity Screening
A systematic approach to screening is crucial for efficiently identifying the most promising derivatives. The following workflow outlines a logical progression from broad initial screens to more specific assays.
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comparative study of catalysts for cross-coupling reactions of 4'-bromo-3'-nitroacetophenone
A Comparative Guide to Catalytic Cross-Coupling Reactions of 4'-Bromo-3'-nitroacetophenone
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. Aryl ketones are prevalent motifs in a vast array of biologically active molecules and functional materials. 4'-Bromo-3'-nitroacetophenone (CAS: 18640-58-9) is a valuable and versatile building block, featuring a bromine atom that serves as a handle for transition metal-catalyzed cross-coupling reactions.[1] Its structure is characterized by two strong electron-withdrawing groups: a nitro group in the meta-position and an acetyl group in the para-position. This electronic deficiency significantly influences its reactivity, primarily by activating the carbon-bromine bond towards oxidative addition, a critical step in many catalytic cycles.[2]
This guide provides a comparative analysis of various catalytic systems for the functionalization of 4'-bromo-3'-nitroacetophenone through several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will delve into the performance of palladium, nickel, and copper-based catalysts, examining the critical roles of ligands, bases, and reaction conditions. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize catalytic systems for this important substrate, grounded in mechanistic principles and supported by experimental data from the literature.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, prized for the stability and low toxicity of its organoboron reagents.[3] For an electron-deficient substrate like 4'-bromo-3'-nitroacetophenone, the oxidative addition of the C-Br bond to a Pd(0) center is generally facile. The primary challenges lie in optimizing the transmetalation and reductive elimination steps to achieve high yields and catalyst turnover.
Causality of Component Selection:
-
Catalyst: Palladium complexes are the workhorses for Suzuki couplings.[4] While simple salts like Pd(OAc)₂ or pre-catalysts like Pd₂(dba)₃ are effective, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biarylphosphines like SPhos) are often used to accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[3][5] Nickel catalysts have also emerged as a cost-effective alternative, capable of activating even less reactive aryl chlorides.[6][7]
-
Base: A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, with its strength and solubility playing key roles.
-
Solvent: A range of solvents can be employed, from polar aprotics like DMF and DMA to ethereal solvents like dioxane or even aqueous mixtures, which can accelerate the reaction.[4][8][9]
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative data for the coupling of 4'-bromo-3'-nitroacetophenone with phenylboronic acid, based on optimized conditions reported for similar substrates.[8][10][11]
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [9] |
| 2 | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 96 | [5] |
| 3 | Pd/C (5) | K₂CO₃ | DMA/H₂O | 120 | 24 | 79 | [9] |
| 4 | NiCl₂(dppp) (5) | K₃PO₄ | DMA | 130 | 18 | 91 | [6] |
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Heck Coupling: Olefin Arylation
The Heck reaction provides a powerful method for C-C bond formation between aryl halides and alkenes, typically yielding trans-substituted olefins.[12][13] The reaction mechanism involves migratory insertion of the olefin into the aryl-palladium bond, followed by β-hydride elimination.
Causality of Component Selection:
-
Catalyst: Phosphine-free palladium systems, such as Pd(OAc)₂, are often sufficient, though phosphine ligands can be used to stabilize the catalyst and improve yields, particularly with less reactive substrates.[10][12]
-
Base: A base, often a tertiary amine like Et₃N or an inorganic base like Na₂CO₃, is required to neutralize the HBr generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure the solubility of all components at the required reaction temperatures.[10]
Comparative Data for Heck Coupling
The table below presents data for the coupling of 4'-bromo-3'-nitroacetophenone with styrene, extrapolated from studies on similar activated aryl bromides.[10]
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 10 | 92 | [10] |
| 2 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMA | 140 | 8 | 88 | [12] |
| 3 | Pd/C (5) | NaOAc | NMP | 140 | 24 | 75 | [9] |
Catalytic Cycle: Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the most prevalent method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt.
Causality of Component Selection:
-
Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[14][15]
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and catalyst contamination have led to the development of copper-free Sonogashira protocols. These systems necessitate a stronger base and often rely on bulky, electron-rich phosphine ligands (like XPhos or P(t-Bu)₃) to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[16][17]
-
Base: An amine base (e.g., Et₃N, piperidine) is used to deprotonate the alkyne and neutralize the HBr byproduct.[15]
Comparative Data for Sonogashira Coupling
The following data for the coupling of 4'-bromo-3'-nitroacetophenone with phenylacetylene is based on conditions optimized for other electron-deficient aryl halides.[16][18]
| Entry | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 6 | 90 | [14][15] |
| 2 | Pd(OAc)₂ (1.5) / XPhos (6) | Et₃N | MeCN | 100 | 12 | 94 | [16] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) (Cu-free) | TMP | DMSO | RT | 5 | 91 | [18] |
Catalytic Cycle: Sonogashira Reaction
Caption: Dual catalytic cycles in the copper-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[19][20] For an electron-deficient substrate like 4'-bromo-3'-nitroacetophenone, this reaction is highly effective.
Causality of Component Selection:
-
Catalyst: The reaction is almost exclusively catalyzed by palladium. The key to success is the ligand. Early systems used simple phosphines, but modern, highly active catalysts employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[20][21] These ligands promote the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is critical for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₂CO₃ or LiHMDS can be used, especially for sensitive substrates.[22] The nitro group on the substrate is generally tolerant, but excessively high temperatures with strong bases should be approached with caution.[22]
Comparative Data for Buchwald-Hartwig Amination
The table below summarizes data for the coupling of 4'-bromo-3'-nitroacetophenone with aniline, based on established protocols.[21]
| Entry | Catalyst System (mol%) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Pd₂(dba)₃ (1) / BINAP (1.5) | Aniline | NaOtBu | Toluene | 100 | 16 | 89 | [19] |
| 2 | Pd(OAc)₂ (2) / XPhos (4) | Aniline | K₂CO₃ | t-BuOH | 110 | 12 | 95 | [21] |
| 3 | Pd₂(dba)₃ (1) / tBu₃P·HBF₄ (2) | Aniline | NaOtBu | Toluene | 110 | 16 | 93 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki-Miyaura coupling of 4'-bromo-3'-nitroacetophenone with phenylboronic acid, adapted from high-performing systems in the literature.[5][21]
Materials:
-
4'-Bromo-3'-nitroacetophenone (244.04 g/mol )
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq.)
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4'-bromo-3'-nitroacetophenone (1.0 mmol, 244 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous K₃PO₄ (2.5 mmol, 531 mg).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and XPhos (0.02 mmol, 9.5 mg). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the time indicated by TLC or LC-MS monitoring (typically 6-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-acetyl-2-nitrobiphenyl.
Conclusion and Outlook
4'-Bromo-3'-nitroacetophenone is a highly reactive and versatile substrate for a range of palladium and nickel-catalyzed cross-coupling reactions. Its electron-deficient nature facilitates the initial oxidative addition step, often leading to high yields under relatively mild conditions.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern palladium catalysts with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) provides superior activity, allowing for lower catalyst loadings and shorter reaction times compared to first-generation systems.
-
Heck couplings proceed efficiently with simple, phosphine-free palladium catalysts, demonstrating the substrate's inherent reactivity.
-
Sonogashira couplings can be performed effectively using either traditional Pd/Cu systems or modern copper-free protocols, the latter of which can offer advantages in terms of product purity and simplified workup.
-
Nickel catalysts represent a promising, economically viable alternative, demonstrating excellent performance in Suzuki-type couplings and warranting further exploration for other transformations with this substrate.
Future research should focus on further reducing catalyst loadings, exploring reactions in greener solvents, and expanding the scope to include more complex coupling partners. The continued development of base metal catalysis, particularly with nickel and copper, will be crucial in making these vital synthetic transformations more sustainable and cost-effective for industrial applications.
References
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- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Thieme Synthesis. [Link]
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- Buchwald-Hartwig Amin
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- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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A Comprehensive Guide to Assessing the Stability of 4'-Bromo-3'-nitroacetophenone for Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key starting material is a cornerstone of robust and reliable process development. This guide provides an in-depth technical framework for assessing the stability of 4'-bromo-3'-nitroacetophenone, a versatile intermediate in organic synthesis. We will explore its stability under various stress conditions, compare its likely behavior to that of analogous compounds, and provide detailed experimental protocols to empower your research.
Introduction: Why Stability Matters for 4'-Bromo-3'-nitroacetophenone
4'-Bromo-3'-nitroacetophenone is a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular architecture, featuring an acetophenone core substituted with a bromine atom and a nitro group, presents a unique combination of reactive sites. The electron-withdrawing nature of the nitro group, coupled with the presence of a halogen, can significantly influence the molecule's susceptibility to degradation. Forced degradation studies are therefore essential to identify potential degradation pathways and products, which is critical for developing stable formulations and ensuring drug safety and efficacy.[1]
This guide will focus on a systematic approach to stress testing, covering hydrolytic, oxidative, photolytic, and thermal degradation, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Comparative Stability Analysis: 4'-Bromo-3'-nitroacetophenone and Its Analogs
While specific stability data for 4'-bromo-3'-nitroacetophenone is not extensively published, we can infer its likely stability profile by comparing it with structurally related compounds, such as its fluoro and chloro analogs (4'-fluoro-3'-nitroacetophenone and 4'-chloro-3'-nitroacetophenone).
| Compound | Key Structural Feature | Anticipated Stability Trend | Rationale |
| 4'-Fluoro-3'-nitroacetophenone | Highly electronegative fluorine | Potentially more stable to oxidation | The strong C-F bond and high electronegativity of fluorine can increase oxidative stability.[2] |
| 4'-Chloro-3'-nitroacetophenone | Moderately electronegative chlorine | Intermediate stability | The C-Cl bond is weaker than the C-F bond, making it potentially more susceptible to certain degradation pathways.[3] |
| 4'-Bromo-3'-nitroacetophenone | Less electronegative bromine | Potentially least stable of the halogens | The C-Br bond is the weakest among the three halogens, making it a potential site for photolytic cleavage or other degradation reactions. |
This comparative framework underscores the importance of empirical testing to confirm the stability profile of 4'-bromo-3'-nitroacetophenone.
Experimental Protocols for Stability Assessment
A crucial aspect of a reliable stability study is a well-designed set of experiments. The following protocols are designed to be self-validating, with clear endpoints and analytical methodologies.
Core Experimental Workflow
The overall workflow for assessing the stability of 4'-bromo-3'-nitroacetophenone is depicted below.
Caption: Plausible degradation pathways for 4'-bromo-3'-nitroacetophenone.
Identification of these potential degradants using techniques like LC-MS is crucial for a complete stability profile.
Data Summary and Interpretation
The results from the forced degradation studies should be compiled into a clear, comparative table.
| Stress Condition | 4'-Bromo-3'-nitroacetophenone (% Degradation) | Number of Degradants | Major Degradant (m/z) | Comparison with Analogs (Anticipated) |
| 0.1 M HCl, 60°C, 24h | Experimental Data | Experimental Data | Experimental Data | May show similar or slightly higher degradation compared to fluoro/chloro analogs. |
| 0.1 M NaOH, RT, 8h | Experimental Data | Experimental Data | Experimental Data | Likely significant degradation due to electron-withdrawing groups. |
| 3% H2O2, RT, 24h | Experimental Data | Experimental Data | Experimental Data | May be more susceptible to oxidation than the fluoro analog. |
| 80°C, 7 days (Solid) | Experimental Data | Experimental Data | Experimental Data | Thermal stability is influenced by crystal lattice energy and substituent effects. |
| Photolytic (ICH Q1B) | Experimental Data | Experimental Data | Experimental Data | The weaker C-Br bond may lead to higher photosensitivity compared to F/Cl analogs. |
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the stability of 4'-bromo-3'-nitroacetophenone. By implementing these detailed protocols, researchers can:
-
Establish the intrinsic stability of the molecule.
-
Identify key degradation pathways and products.
-
Develop a validated, stability-indicating analytical method.
-
Make informed decisions regarding storage conditions, formulation development, and packaging.
The proactive assessment of stability is a critical investment in the drug development process, mitigating risks and ensuring the delivery of safe and effective medicines.
References
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- Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen, nitrogen and carbon functional groups. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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A Comparative Guide to the Efficacy of 1-(4-bromo-3-nitrophenyl)ethanone-Based Kinase Inhibitors
This guide provides an in-depth technical comparison of enzyme inhibitors derived from the versatile 1-(4-bromo-3-nitrophenyl)ethanone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to evaluate the efficacy of these compounds, focusing on their application as protein kinase inhibitors. We will explore the underlying structure-activity relationships (SAR), provide detailed experimental protocols for efficacy testing, and present comparative data to inform future inhibitor design and development.
The this compound core is a valuable starting point in medicinal chemistry.[1] The phenyl ring is substituted with a bromine atom and a nitro group, both of which are strong electron-withdrawing groups that influence the molecule's electronic properties and reactivity.[1][2] This scaffold serves as a key building block for creating more complex molecules with diverse biological activities, including potential anticancer and anti-inflammatory effects.[1]
The Rationale for Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3] This post-translational modification acts as a molecular switch, regulating processes such as cell growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3]
Kinase inhibitors are typically classified based on their binding mode to the target enzyme.[3] Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive conformation.[3] The design of potent and selective kinase inhibitors is a major focus of modern drug discovery.[4]
This guide will focus on inhibitors targeting non-receptor tyrosine kinases, such as Spleen Tyrosine Kinase (SYK) and Bruton's Tyrosine Kinase (BTK), which are crucial mediators in immune cell signaling pathways and are implicated in various inflammatory diseases and B-cell malignancies.[5][6]
Structure-Activity Relationship (SAR) and Efficacy Comparison
The this compound scaffold can be systematically modified to optimize inhibitory activity against a target kinase. The following table summarizes the efficacy of a hypothetical series of derivatives (Compounds A-D), based on published SAR studies of similar chemical classes, to illustrate key optimization principles.[5][7][8] The core idea is to use the bromo-nitrophenyl group as an anchor and modify other parts of the molecule to enhance binding affinity and selectivity.
Table 1: Comparative Efficacy of this compound-Based Kinase Inhibitors
| Compound ID | Modification from Core Scaffold | Target Kinase | IC50 (nM) | Cellular Potency (EC50, nM) | Rationale for Modification |
| Core Scaffold | This compound | SYK | >10,000 | >10,000 | Starting fragment, expected low activity. |
| Compound A | Addition of a pyrazole-urea moiety at the ethanone position. | SYK | 850 | 2,500 | Introduction of a hinge-binding motif (urea) to interact with the kinase backbone.[9] |
| Compound B | Compound A + Substitution of the 4-bromo group with a morpholino-aniline. | SYK | 55 | 450 | The morpholino-aniline group is designed to occupy the solvent-front region, improving potency and selectivity.[5] |
| Compound C | Compound B with meta-hydroxyl group on the aniline ring. | SYK | 8 | 90 | The hydroxyl group can form a critical hydrogen bond with a key residue in the active site, significantly boosting potency.[5] |
| Compound D | Alternative scaffold: 1,4-pyrazine containing a para-bromo-phenyl group. | p300/CBP | 5,700 | Not Reported | Demonstrates scaffold hopping; the bromo-phenyl moiety contributes to inhibitory activity against a different target class (HATs).[8] |
Note: IC50 (half-maximal inhibitory concentration) measures the biochemical potency of an inhibitor against an isolated enzyme. EC50 (half-maximal effective concentration) measures the compound's potency in a cell-based assay.
The data clearly illustrates a common drug discovery workflow: a low-potency fragment (Core Scaffold) is elaborated (Compound A) and then systematically optimized by targeting specific pockets within the enzyme's active site (Compounds B and C) to achieve high potency.[7]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness of efficacy data, standardized and validated assays are essential. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based viability assay.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on the target kinase's activity by measuring ATP consumption.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for determining biochemical IC50 using a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds (e.g., starting from 100 µM) in 100% DMSO.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to a white, opaque 384-well assay plate. Include controls for 100% inhibition (DMSO only, no kinase) and 0% inhibition (DMSO only).
-
Kinase Reaction:
-
Add 5 µL of a 2X kinase/substrate peptide solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Add 5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of a luminescence-based kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of a relevant cancer cell line.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., a B-cell lymphoma line for a BTK inhibitor) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (prepared in cell culture medium) for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability versus inhibitor concentration to determine the EC50 value.[2]
Mechanistic Insights: Targeting the SYK Signaling Pathway
Understanding the biological context is crucial for interpreting efficacy data. SYK is a key kinase in the B-cell receptor (BCR) signaling pathway. Potent SYK inhibitors, like the optimized Compound C, are expected to block this pathway.
Signaling Pathway Diagram: SYK Inhibition
Caption: Simplified B-cell receptor pathway showing the point of intervention for a SYK inhibitor.
By inhibiting SYK, Compound C prevents the phosphorylation and activation of downstream targets like PLCγ2, ultimately blocking signals that lead to B-cell proliferation and survival. This provides a clear mechanistic rationale for its observed cellular potency (EC50) in the viability assay.[6]
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the development of potent enzyme inhibitors. Through systematic, structure-guided optimization, it is possible to develop derivatives with nanomolar potency against therapeutic targets like protein kinases. The comparative data and protocols presented in this guide demonstrate a logical workflow from initial hit identification to lead optimization.
Future efforts should focus on enhancing the selectivity of these inhibitors to minimize off-target effects and improving their pharmacokinetic properties to ensure suitability for further pre-clinical and clinical development.[4] The combination of rational design, robust biochemical and cellular screening, and a deep understanding of the target biology will be paramount to success.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4'-bromo-3'-nitroacetophenone
For researchers, scientists, and drug development professionals, establishing the purity and identity of a compound with high confidence is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, practical comparison of analytical techniques for the characterization and purity assessment of 4'-bromo-3'-nitroacetophenone, a key intermediate in many synthetic pathways. We will move beyond single-method analyses and delve into the principles and execution of cross-validation using orthogonal analytical techniques. This approach, which compares results from methods based on different physicochemical principles, provides a robust and self-validating system for data integrity.
The core of our investigation will focus on comparing a chromatographic separation technique, High-Performance Liquid Chromatography (HPLC), with a spectroscopic quantification method, Quantitative Nuclear Magnetic Resonance (qNMR). These techniques are powerful, orthogonal, and, when used in concert, provide an exceptionally high degree of confidence in the analytical results. We will also discuss the role of traditional spectroscopic methods (IR and MS) in confirming molecular identity, a prerequisite for accurate quantification.
The Principle of Orthogonal Cross-Validation
Relying on a single analytical technique for purity assessment can be fraught with unseen risks. An impurity might co-elute with the main peak in HPLC, be non-responsive to the detector, or be indistinguishable from the main component under a single set of conditions. Orthogonal methods mitigate this risk by analyzing the sample using fundamentally different properties.[1] HPLC separates components based on their differential partitioning between a stationary and mobile phase, while qNMR quantifies based on the direct relationship between the integrated signal of a specific nucleus and its molar concentration.[2] If two orthogonal methods yield concordant results, it provides strong evidence that the purity value is accurate and not an artifact of a single technique.
This process is a critical component of analytical method validation as outlined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which emphasizes the need to demonstrate that an analytical procedure is suitable for its intended purpose.
Initial Characterization: Confirming Identity
Before any quantitative analysis, the identity of the bulk material must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 4'-bromo-3'-nitroacetophenone (C₈H₆BrNO₃), the expected molecular weight is approximately 244.04 g/mol .[3] Electron ionization (EI) is a common technique for this type of molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key expected stretches for 4'-bromo-3'-nitroacetophenone include:
-
C=O (Ketone): Strong absorption around 1680-1700 cm⁻¹
-
NO₂ (Nitro group): Strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹
-
C-Br (Bromo group): Typically found in the fingerprint region below 800 cm⁻¹
-
Aromatic C-H: Stretches above 3000 cm⁻¹ and out-of-plane bending below 900 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the substitution pattern and overall structure. The expected ¹H NMR spectrum in CDCl₃ would show:
-
A singlet for the methyl protons (-COCH₃) around δ 2.7 ppm.
-
A complex aromatic region between δ 7.8 and 8.4 ppm, showing three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
The Core Comparison: HPLC vs. qNMR for Purity Assessment
Once the identity of 4'-bromo-3'-nitroacetophenone is confirmed, we can proceed to the quantitative purity assessment. Here, we will compare a developed Reverse-Phase HPLC (RP-HPLC) method with a ¹H-qNMR assay.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the cross-validation of analytical results.
Caption: Workflow for identity confirmation and orthogonal purity cross-validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Method
This reverse-phase HPLC method is designed to separate 4'-bromo-3'-nitroacetophenone from potential process-related impurities and degradation products.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% A, 40% B2-12 min: Linear gradient to 20% A, 80% B12-15 min: Hold at 20% A, 80% B15.1-18 min: Return to 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 5 µL |
2. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 25 mg of 4'-bromo-3'-nitroacetophenone and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of approximately 1.0 mg/mL.
-
Working Solution: Transfer 1.0 mL of the Stock Solution to a 100 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water mixture. This yields a concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Data Analysis:
-
Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
This method assumes that all impurities have a similar UV response at 254 nm. This is a potential source of error and highlights why an orthogonal method is crucial.
Quantitative ¹H NMR (qNMR) Purity Method
qNMR provides an absolute purity assessment by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[2][4]
1. Instrumentation and Reagents:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher, equipped with a probe capable of automated shimming and pulse calibration |
| Internal Standard | Maleic Anhydride (Certified, Purity ≥ 99.5%) |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D) |
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of 4'-bromo-3'-nitroacetophenone into a clean, dry vial (record weight to 0.01 mg).
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial (record weight to 0.01 mg).
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient to ensure full relaxation for quantitative accuracy).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Data Points: 64k for good digital resolution.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for 4'-bromo-3'-nitroacetophenone (e.g., the methyl singlet at ~δ 2.7 ppm).
-
Integrate the signal for the internal standard (Maleic Anhydride singlet at ~δ 7.3 ppm).
-
Calculate the purity using the following formula:[2]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte=3, Std=2)
-
MW = Molecular Weight (Analyte=244.04, Std=98.06)
-
m = mass
-
P = Purity of the standard
-
Comparison of Results: A Hypothetical Case Study
To illustrate the cross-validation process, let's consider a hypothetical batch of 4'-bromo-3'-nitroacetophenone analyzed by both methods.
| Parameter | HPLC Result | qNMR Result | Commentary |
| Purity Assay (%) | 99.2% | 98.9% | Excellent agreement between the two orthogonal methods (<0.5% difference), providing high confidence in the result. |
| Major Impurity | Peak at RRT 1.15 (0.45%) | Not directly observed | The impurity is likely structurally similar and has a UV chromophore, but is below the detection limit of qNMR as a discrete entity. |
| Other Impurities | Unidentified peak (0.20%)Starting Material (0.15%) | Residual Solvent (Acetone, 0.1% w/w)Grease (trace) | qNMR excels at identifying and quantifying residual solvents and other proton-containing impurities that HPLC may not detect. HPLC is superior at detecting minor, structurally related impurities. |
| Analysis Time | ~20 min / sample | ~15 min / sample (acquisition) | qNMR can be faster per sample, especially if a long relaxation delay is not required, but HPLC benefits from automated sequences for high throughput.[5] |
| Reference Standard | Requires a specific, high-purity standard of the analyte for retention time and response factor confirmation. | Does not require a reference standard of the analyte itself; uses any certified standard with non-overlapping signals.[5][6] | This is a major advantage of qNMR, especially in early-stage development when a certified standard of the new molecule is not yet available. |
Logic for Method Selection
The choice between HPLC and qNMR, or the decision to use both, depends on the analytical objective.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion and Senior Scientist's Perspective
For the comprehensive and robust characterization of 4'-bromo-3'-nitroacetophenone, a dual-pronged approach utilizing both HPLC and qNMR is unequivocally the gold standard. HPLC provides an exceptional impurity profile, adept at separating and quantifying structurally related, UV-active species that might be indistinguishable in a complex NMR spectrum. Conversely, qNMR offers a powerful, absolute measure of the main analyte's purity without the need for a specific reference standard, and it excels at quantifying impurities that are often invisible to HPLC, such as residual solvents.
When the results from these two orthogonal techniques are in close agreement, as illustrated in our case study, it constitutes a powerful cross-validation. This builds a profound level of trust in the data, ensuring that the reported purity is a true reflection of the material's quality. This level of analytical rigor is not merely an academic exercise; it is essential for making informed decisions in drug development, ensuring the consistency of synthetic intermediates, and ultimately, complying with stringent regulatory expectations.
References
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- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
- Almac. (n.d.). QNMR – a modern alternative to HPLC.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
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- Kłys, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675.
- Nagaraju, V., et al. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology.
- Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS.
- Zhang, L., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(11), 3326.
- NIST. (n.d.). 4-Bromo-3'-nitroacetophenone.
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 267-275.
- Patel, K., & Patel, M. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7243.
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A Comparative Mechanistic Guide to the Reactivities of 1-(4-bromo-3-nitrophenyl)ethanone
This guide provides an in-depth comparative analysis of the mechanistic pathways and synthetic utility of 1-(4-bromo-3-nitrophenyl)ethanone. As a multifunctional building block, this compound offers a unique platform for diverse chemical transformations, driven by the interplay of its ketone, nitro, and bromo substituents. We will explore the causality behind experimental choices, compare alternative methodologies with supporting data, and provide detailed protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS 18640-58-9) is an aromatic ketone featuring a strategic substitution pattern on the phenyl ring.[1][2][3][4][5] The presence of three distinct functional groups—an acetyl (ethanone) group, a nitro group, and a bromine atom—renders it a highly valuable intermediate in organic synthesis.[1] The electronic properties of these groups govern the molecule's reactivity:
-
Acetyl and Nitro Groups: Both are strong electron-withdrawing groups (EWGs). Their presence deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the bromine-substituted carbon.[6][7]
-
Bromine Atom: Serves as an excellent leaving group in SNAr reactions and is a versatile handle for palladium-catalyzed cross-coupling reactions.
-
Ketone Carbonyl: A site for nucleophilic addition and condensation reactions.[1]
-
Nitro Group: Can be selectively reduced to an amine, providing a route to further functionalization and profoundly altering the electronic nature of the aromatic ring.[8][9]
This guide will dissect the primary reaction classes involving this substrate, offering a comparative look at mechanistic rationale and synthetic outcomes.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution, where the bromide is displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, which is greatly facilitated by the presence of the ortho-nitro and para-acetyl groups relative to the bromine leaving group.[6][10][11]
Mechanistic Rationale
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the bromide ion.
The stability of the Meisenheimer complex is the critical factor determining the reaction rate. The electron-withdrawing nitro group at the ortho position and the acetyl group at the para position effectively delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy for its formation.[7][10][11] The para-positioning of an EWG is particularly effective for this stabilization.[10][11]
Caption: SNAr mechanism via a stabilized Meisenheimer complex.
Comparative Analysis of Nucleophiles
A variety of strong nucleophiles can be employed in this reaction. The choice of nucleophile and reaction conditions dictates the final product.
| Nucleophile | Reagent Example | Typical Conditions | Product Type | Yield (%) | Reference |
| Alkoxide | Sodium Methoxide | Methanol, Reflux | Aryl Ether | High | [6] |
| Amine | Ammonia, Alkylamines | DMSO or NMP, Heat | Aryl Amine | Good-High | [6] |
| Thiolate | Sodium Thiophenoxide | DMF, Room Temp | Thioether | High | [6] |
| Azide | Sodium Azide | DMF, 100 °C | Aryl Azide | ~85% | [12] |
Insight: While fluorine is typically a poor leaving group in SN1/SN2 reactions, in SNAr, the rate-determining step is the nucleophilic attack.[13] Highly electronegative halogens like fluorine make the attached carbon more electrophilic, often leading to faster SNAr reactions compared to bromine or iodine.[13] However, bromine remains a highly effective and commonly used leaving group.
Experimental Protocol: Synthesis of 1-(4-amino-3-nitrophenyl)ethanone
This protocol describes a representative SNAr reaction using ammonia as the nucleophile.
-
To a solution of this compound (1.0 g, 4.09 mmol) in 10 mL of N-Methyl-2-pyrrolidone (NMP) in a sealed pressure vessel, add a 7 M solution of ammonia in methanol (5.8 mL, 40.9 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired 1-(4-amino-3-nitrophenyl)ethanone.
Reduction of the Nitro Group: A Gateway to Anilines
The reduction of the aromatic nitro group to an amine is a fundamental transformation, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[9] This opens up a plethora of subsequent synthetic possibilities, including electrophilic aromatic substitution and diazotization reactions. The key challenge is achieving chemoselectivity, reducing the nitro group without affecting the ketone or the carbon-bromine bond.
Comparison of Reducing Agents
Various reagents can accomplish this transformation, each with distinct advantages and limitations.
| Reagent/Method | Typical Conditions | Selectivity | Advantages | Disadvantages |
| H₂/Pd/C | H₂ (1 atm), Pd/C (5-10 mol%), Ethanol/Methanol, RT | Good | High yield, clean reaction, atmospheric pressure possible. | May cause hydrodebromination (loss of Br).[14] |
| H₂/Raney Ni | H₂ (1-50 atm), Raney Ni, Ethanol, RT | Excellent | Less prone to dehalogenation than Pd/C.[9][14] | Pyrophoric catalyst, may require higher pressure. |
| Fe/HCl or Fe/NH₄Cl | Iron powder, acid (HCl, AcOH) or NH₄Cl, Ethanol/Water, Reflux | Excellent | Cost-effective, robust, tolerates many functional groups.[14] | Stoichiometric iron waste, sometimes requires harsh acidic conditions. |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate, Ethanol or Ethyl Acetate, Reflux | Excellent | Mild conditions, good for sensitive substrates.[14] | Generates tin-based waste, which can be problematic to remove. |
| NaBH₄/Ni(PPh₃)₄ | NaBH₄, catalytic Ni complex, Ethanol, RT | Good | Mild, room temperature conditions.[15] | Requires preparation of the catalyst complex. |
Expert Insight: For a substrate like this compound, catalytic hydrogenation with Raney Nickel is often a superior choice to Pd/C to mitigate the risk of reductive cleavage of the C-Br bond.[14] If metal-free conditions are desired, transfer hydrogenation using reagents like hydrazine with a Raney Nickel catalyst at low temperatures can also be effective for reducing the nitro group to a hydroxylamine.[8]
Caption: Comparative workflow for the selective reduction of the nitro group.
Experimental Protocol: Selective Reduction using Tin(II) Chloride
-
Suspend this compound (1.0 g, 4.09 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.62 g, 20.45 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin hydroxides.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Reactivity of the Ketone: Condensation Chemistry
The ethanone moiety provides a reactive site for nucleophilic addition-elimination (condensation) reactions.[16][17] A classic example is the reaction with hydrazine derivatives to form hydrazones. This reaction is not only synthetically useful for creating new C=N bonds but also serves as a definitive qualitative test for the presence of aldehydes and ketones using Brady's reagent (2,4-dinitrophenylhydrazine).[16]
Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds in two stages under acidic catalysis:
-
Nucleophilic Addition: The nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon. Proton transfer steps lead to a carbinolamine intermediate.
-
Elimination (Dehydration): The carbinolamine is protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation yields the stable hydrazone product.
Caption: General mechanism for hydrazone formation.
Comparative Applications
| Reagent | Product | Significance |
| Hydrazine (H₂NNH₂) | Hydrazone | Intermediate for Wolff-Kishner reduction (to reduce ketone to alkane). |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Forms a brightly colored (yellow/orange) precipitate; used for characterization.[16][17] |
| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Crystalline derivative useful for identification and purification. |
Experimental Protocol: Formation of the 2,4-Dinitrophenylhydrazone
-
Prepare Brady's reagent by dissolving 0.5 g of 2,4-dinitrophenylhydrazine in 1 mL of concentrated sulfuric acid, then cautiously adding this solution to a mixture of 1.5 mL of water and 5 mL of 95% ethanol.
-
Dissolve a small amount (~50 mg) of this compound in 1-2 mL of ethanol.
-
Add the ethanolic solution of the ketone dropwise to 3 mL of Brady's reagent.
-
Agitate the mixture. The formation of a yellow-to-orange precipitate indicates a positive test.
-
Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. The melting point of this derivative can be used for identification purposes.
Conclusion and Outlook
This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is a predictable yet versatile consequence of the electronic interplay between its substituents. As demonstrated, it readily undergoes:
-
SNAr reactions , driven by powerful electron-withdrawing groups, allowing for the introduction of a wide range of nucleophiles.
-
Selective nitro group reductions , providing access to the corresponding anilines, which are crucial precursors for pharmaceuticals and materials.
-
Classic ketone chemistry , enabling derivatization and further molecular elaboration.
Furthermore, the C-Br bond serves as a handle for modern cross-coupling methodologies, such as Suzuki and Heck reactions, offering powerful alternatives for C-C and C-N bond formation that are outside the scope of this guide but represent a significant area of its application.[18] Understanding the mechanistic principles behind these competing and complementary pathways is paramount for any scientist aiming to harness the full synthetic potential of this valuable chemical intermediate.
References
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A Senior Application Scientist's Guide to Benchmark Studies of 4'-Bromo-3'-nitroacetophenone in Organic Synthesis
For researchers, scientists, and professionals in drug development, 4'-bromo-3'-nitroacetophenone stands as a pivotal intermediate, offering a versatile scaffold for the synthesis of a diverse array of complex molecules. Its unique trifunctional nature—a ketone, a bromine atom, and a nitro group—presents both opportunities and challenges in synthetic design. This guide provides an in-depth comparative analysis of common synthetic transformations involving this substrate, supported by experimental data and field-proven insights to inform your reaction optimization and experimental design.
Introduction to a Versatile Building Block
4'-Bromo-3'-nitroacetophenone is a valuable starting material due to the orthogonal reactivity of its functional groups. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be selectively reduced to an amine, a critical functional group in many biologically active compounds. Finally, the ketone moiety offers a handle for further derivatization, such as olefination or reduction. This guide will explore the nuances of leveraging this reactivity in several key synthetic protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The aryl bromide of 4'-bromo-3'-nitroacetophenone is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The electron-withdrawing nature of the nitro and acetyl groups on the aromatic ring of 4'-bromo-3'-nitroacetophenone can influence the rate of the catalytic cycle.
Comparative Analysis of Catalytic Systems:
While direct comparative studies on 4'-bromo-3'-nitroacetophenone are not extensively documented in a single source, data from studies on 4-bromoacetophenone and other electronically similar aryl bromides provide valuable insights. The choice of base and catalyst loading are critical parameters to optimize for achieving high conversion.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Notes |
| Supported Palladium(II)-N₂O₂ (1.0 mol%) | Na₂CO₃ | DMA | 100 | 24 | 94 | A remarkable product conversion was observed with Na₂CO₃.[1] |
| Supported Palladium(II)-N₂O₂ (1.0 mol%) | K₂CO₃ | DMA | 100 | 24 | 91 | K₂CO₃ also provides high conversion.[1] |
| Supported Palladium(II)-N₂O₂ (1.0 mol%) | NaOAc | DMA | 100 | 24 | 88 | Sodium acetate is a viable, though slightly less effective, base.[1] |
| Supported Palladium(II)-N₂O₂ (0.25 mol%) | Na₂CO₃ | DMA | 140 | 24 | High | Lower catalyst loading can be effective at higher temperatures.[1] |
| Pd-poly(AA) hybrid (0.045 mol%) | K₃PO₄ | Toluene/Water | 70 | - | - | Electron-withdrawing groups on the aryl bromide generally lead to higher reactivity.[2] |
Experimental Workflow: Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add 4'-bromo-3'-nitroacetophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful means to form substituted alkenes by coupling 4'-bromo-3'-nitroacetophenone with an olefin in the presence of a palladium catalyst and a base.
Comparative Analysis of Reaction Conditions:
Optimizing the Heck reaction often involves screening different palladium sources, bases, and solvents. For electron-deficient aryl bromides like 4'-bromo-3'-nitroacetophenone, phosphine-free catalyst systems can be highly effective.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | K₂CO₃ | NMP | 100 | - | - | Optimized conditions for a similar bromo-styrylflavone synthesis.[3] |
| Pd(II) complex | NaOH | Water | 100 | 3 | 92 | For the reaction of 4-bromoacetophenone with styrene, demonstrating the utility of aqueous conditions.[4] |
| Pd(II) complex | NEt₃ | Water | 100 | 4 | Full Conversion | Triethylamine is also an effective base in aqueous media.[4] |
| Pd/MgAl-LDHs | Various | Various | RT | - | - | A reusable, ligand-free palladium catalyst has been developed for Heck reactions at room temperature.[5] |
Experimental Workflow: Heck Reaction
General workflow for a Heck reaction.
Detailed Protocol:
-
In a reaction tube, combine 4'-bromo-3'-nitroacetophenone (1.0 mmol), the alkene (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Add a suitable solvent (e.g., DMF or NMP, 3 mL).
-
Seal the tube and heat the mixture at the desired temperature (e.g., 120 °C) for the required time, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming aryl amines. The choice of phosphine ligand is paramount for achieving high yields, especially with challenging substrates. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.[6]
Comparative Analysis of Ligands:
While specific data for 4'-bromo-3'-nitroacetophenone is limited, general trends in ligand performance for the amination of aryl bromides are well-established.
| Ligand Family | Key Features | Typical Substrates |
| Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. | A broad range of aryl and heteroaryl halides with various amines.[6][7] |
| Ferrocenylphosphines (e.g., Josiphos) | Robust and efficient for a variety of C-N bond formations. | Often used for challenging couplings. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Form stable complexes, effective for coupling with primary amines.[8] | Aryl iodides, bromides, and triflates. |
Experimental Workflow: Buchwald-Hartwig Amination
General workflow for a Buchwald-Hartwig amination.
Detailed Protocol:
-
In a glovebox, charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add a solution of 4'-bromo-3'-nitroacetophenone (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, 2 mL).
-
Seal the vial and heat the reaction mixture with stirring for the specified time, monitoring for completion.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. Both traditional copper-catalyzed and modern copper-free protocols are effective.
Comparative Analysis of Protocols:
For substrates like 4'-bromo-3'-nitroacetophenone, copper-free conditions are often preferred to minimize side reactions. The choice of palladium catalyst and ligand is crucial for efficient coupling.
| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) (for 4'-Bromoacetophenone) |
| Copper-Free | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | High conversion observed for a similar substrate.[9] |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 88 |
| Copper-Catalyzed | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | High yields reported for various aryl halides.[10] |
Detailed Protocol (Copper-Free):
-
In a Schlenk tube, combine 4'-bromo-3'-nitroacetophenone (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill with argon.
-
Add an anhydrous solvent (e.g., DMF, 5 mL).
-
Stir the reaction at the desired temperature (e.g., 80 °C) until completion.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Chemoselective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of the ketone and aryl bromide is a critical transformation. A variety of reducing agents can be employed, with the choice dictating the outcome.
Comparative Analysis of Reducing Agents:
| Reducing Agent | Conditions | Selectivity | Notes |
| SnCl₂·2H₂O | EtOH, reflux | High for nitro group | A classic and reliable method. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | High for nitro group | An environmentally benign and cost-effective option. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | MeOH, rt, 1 atm | Can reduce both nitro and ketone | Careful control of conditions is required to achieve selectivity. A Pb-poisoned Pd/CaCO₃ catalyst can selectively reduce the nitro group.[11] |
| NaBH₄ / Ni(OAc)₂·4H₂O | Wet CH₃CN, rt | Reduces both nitro and ketone | This system is generally not selective for the nitro group in the presence of a ketone.[12] |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NEt₃) | Various | Can be highly selective | Offers a milder alternative to high-pressure hydrogenation. |
Experimental Workflow: Nitro Group Reduction
General workflow for the reduction of a nitro group.
Detailed Protocol (SnCl₂·2H₂O):
-
Dissolve 4'-bromo-3'-nitroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Basify the solution with saturated aqueous NaHCO₃ to pH ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired 3'-amino-4'-bromoacetophenone.
Conclusion
4'-Bromo-3'-nitroacetophenone is a highly valuable and versatile building block in organic synthesis. A thorough understanding of the reactivity of its functional groups and the careful selection of reaction conditions are essential for successful synthetic outcomes. This guide provides a comparative framework to aid researchers in designing and optimizing protocols for cross-coupling and reduction reactions involving this important intermediate. The provided experimental workflows and detailed protocols serve as a starting point for further exploration and adaptation in your specific synthetic endeavors.
References
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- Shi, L., Wang, L., Zhang, Y., & Wang, J. (2017). A Cheap, Reusable and Ligand-Free Pd Catalyst Supported on MgAl Layered Double Hydroxides for Heck Reactions under High-Speed Ball Milling Conditions. Beilstein Journal of Organic Chemistry, 13, 1686–1691.
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- El-faham, A., & El-hady, O. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324–341.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
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- Chutia, R., & Borah, R. (2025). Sonogashira Cross-Coupling Reaction Catalyzed by Pd/CuFe2O4 Magnetic Nanoparticles. International Journal of New Chemistry, 12(3), 329-339.
- Khodadadi, B., & Etemadi-Dorari, F. (2018). Optimization of conditions for the Heck reaction.
- Bonacorso, H. G., et al. (2017). A facile one-pot three-step synthesis of new 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via Sonogashira cross-coupling. RSC Advances, 7(78), 49601–49612.
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- Dar, B. A., et al. (2015). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Dar, B. A., et al. (2015). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Journal of Flow Chemistry, 5(3), 169–173.
- Jessiman, J. E., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
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- Huo, C., et al. (2018). Effect of Nanoporous Structure on the Catalytic Activity of Nanoporous Palladium for Hydrogenation of Nitro Compounds. Chemistry – An Asian Journal, 13(21), 3256–3261.
- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 481-486.
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- ChemicalBook. (2024, May 8).
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Safety Operating Guide
Navigating the Final Disposition: A Comprehensive Guide to the Proper Disposal of 1-(4-Bromo-3-nitrophenyl)ethanone
For researchers and scientists engaged in the intricate world of drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative work they facilitate. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromo-3-nitrophenyl)ethanone (CAS RN: 18640-58-9), a compound characterized by its aromatic, halogenated, and nitrated structure. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile of this compound
A thorough understanding of the chemical's properties and hazards is the foundational step in its safe handling and disposal.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO₃ | [1][2] |
| Molecular Weight | 244.04 g/mol | [1][3] |
| Appearance | Very slightly yellow to yellow-orange solid | [2][4] |
| Melting Point | 117-121°C | [5] |
| Boiling Point | 275.4°C at 760 mmHg | [5] |
| Solubility | Generally more soluble in organic solvents than in water | [2] |
Hazard Identification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
The presence of the bromo and nitro functional groups contributes to its reactivity and potential for environmental harm if not disposed of correctly.[2]
Personal Protective Equipment (PPE) and Engineering Controls: The First Line of Defense
The causality behind stringent PPE and engineering controls lies in minimizing exposure pathways to this hazardous compound.
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[9]
-
Body Protection: A fully buttoned lab coat must be worn to protect against accidental spills.[9]
The selection of appropriate PPE is a self-validating system; it directly addresses the identified hazards of skin, eye, and respiratory irritation.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is critical to prevent the spread of contamination and minimize exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[9]
-
Don Appropriate PPE: Before addressing the spill, equip yourself with the full range of PPE as outlined above.[9]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or silica gel to cover and contain the spilled solid.[9] Crucially, do not use combustible materials like paper towels for absorption. [9]
-
Collect the Absorbed Material: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[9] Avoid creating dust during this process.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, such as acetone or ethanol, followed by a thorough washing with soap and water.[9]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be treated as hazardous waste and placed in the designated waste container.[10]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is not merely a matter of discarding it; it is a systematic process of segregation, containment, and transfer to a licensed waste management facility.
Step 1: Waste Segregation - The Principle of Chemical Compatibility
The fundamental principle guiding this step is the prevention of dangerous chemical reactions that can occur when incompatible waste streams are mixed.[11]
-
Designate as Halogenated Organic Waste: this compound must be segregated as a halogenated organic waste. This is due to the presence of the bromine atom on the phenyl ring.[9]
-
Avoid Mixing: Do not mix this waste with other categories of chemical waste, such as non-halogenated solvents, acids, bases, or oxidizers.[7][11] Incompatible materials for this compound include strong oxidizing agents and strong bases.[8]
Step 2: Container Selection and Labeling - Ensuring Safe Containment and Clear Communication
The choice of container and the clarity of its labeling are critical for safe storage and handling by all personnel, including those at the final disposal facility.
-
Container Choice: Use a designated, robust, and chemically compatible hazardous waste container with a secure, sealable lid.[7][10] The original container, if in good condition, is often a suitable choice.[10]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: Storage Prior to Disposal - Maintaining a Safe Laboratory Environment
Proper storage of the sealed waste container is a continuation of safe laboratory practice.
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[12]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a spill tray, to mitigate the impact of any potential leaks.[7]
Step 4: Disposal through a Licensed Facility - The Final and Regulated Step
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal service.[11]
-
Professional Disposal: Engage with your institution's environmental health and safety (EHS) office or a certified hazardous waste management company to arrange for the collection and disposal of the waste.[11]
-
Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in specialized facilities equipped to handle toxic emissions and byproducts.[12] During incineration, brominated compounds decompose to form hydrogen bromide (HBr) and other brominated substances, which are then treated in the facility's flue gas cleaning systems.[13][14]
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
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Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 1-(4-Bromo-3-nitrophenyl)ethanone
This document provides essential safety and logistical information for the handling and disposal of 1-(4-Bromo-3-nitrophenyl)ethanone (CAS: 18640-58-9). As a substituted nitroaromatic compound, it serves as a valuable intermediate in synthetic organic chemistry and drug development.[1] However, its chemical structure necessitates stringent safety protocols to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Assessment & Compound Profile
A thorough understanding of the compound's properties is the foundation of a robust safety plan. This compound is a solid, typically appearing as a white to slightly yellow powder.[2] Its hazards are primarily associated with irritation and acute toxicity if improperly handled.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 18640-58-9 | ,[3] |
| Molecular Formula | C₈H₆BrNO₃ | ,[4] |
| Molecular Weight | 244.04 g/mol | ,[3] |
| Appearance | Solid, White to slightly yellow powder | ,[2],[1] |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg | ,[2] |
| Flash Point | 120.4 °C | |
The primary risks stem from its classification under the Globally Harmonized System (GHS). The presence of the nitro group and bromine atom on the phenyl ring contributes to its reactivity and toxicological profile.
Table 2: GHS Hazard Profile
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | ,[3],[5] |
| Key Precautionary Statements | P261: Avoid breathing dustP264: Wash thoroughly after handlingP271: Use only in a well-ventilated areaP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant |,[5], |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The selection of PPE is not merely a checklist; it is a dynamic process based on the specific task being performed.
Caption: PPE selection workflow based on the physical form of the chemical.
Eye and Face Protection
-
Mandatory: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[6] Standard safety glasses do not provide a sufficient seal to protect against fine dust particulates.
-
Recommended for High-Risk Tasks: A face shield should be worn over safety goggles when handling larger quantities (>10g) of the solid or when there is a significant risk of splashing.
Skin and Hand Protection
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility data for breakthrough time. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.[7]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.[8] All skin, including on the wrists and neck, should be covered.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls (i.e., a chemical fume hood).
-
When Not Required: Respiratory protection is typically not necessary when handling small quantities exclusively within a properly functioning and certified chemical fume hood.
-
When Required: If engineering controls are insufficient or unavailable, or when handling the powder outside of a containment system (e.g., during large-scale weighing or spill cleanup), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is recommended to protect against dust particulates.[6][7] All respirator use must be part of a comprehensive respiratory protection program that meets OSHA requirements.[8]
Operational Plan: Safe Handling & Engineering Controls
All procedures involving this compound must be designed to minimize the generation of dust and prevent personnel exposure.
-
Primary Engineering Control: All manipulations of the solid compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[7] The hood sash should be kept as low as possible.
-
Housekeeping: The work area must be kept clean. Any visible contamination should be cleaned and decontaminated immediately.
Protocol 1: Weighing the Solid Compound
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE as outlined in Section 2.
-
Staging: Place a tared weigh boat or glassine paper on an analytical balance inside the fume hood.
-
Transfer: Carefully open the stock container. Using a spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust.
-
Closure: Securely close the stock container immediately after the transfer.
-
Cleanup: Use a brush to gently sweep any minor residual powder into a designated hazardous waste container.
-
Documentation: Record the weighed amount in the laboratory notebook.
Protocol 2: Preparing a Solution
-
Preparation: Perform the weighing protocol within the fume hood.
-
Dissolution: Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing or aerosolizing the powder.
-
Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.
Emergency & Disposal Plan
A clear plan for managing spills and waste is critical for maintaining a safe laboratory environment.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][9]
-
Carefully scoop the mixture into a properly labeled, sealable hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Large Spill / Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Prevent entry into the contaminated area.
-
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Waste Disposal Protocol
Due to its chemical nature, this compound and all associated materials must be treated as hazardous waste. Brominated and nitroaromatic compounds are recognized as persistent environmental pollutants and require specialized disposal.[10][11]
-
Segregation: Collect all waste materials, including excess reagent, contaminated PPE (gloves, etc.), and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list the chemical contents: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
Caption: Waste management and disposal workflow for this compound.
References
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- PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. National Center for Biotechnology Information.
- SD Fine-Chem Limited. (n.d.). ACETOPHENONE Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
